Diethoxy(methyl)vinylsilane
Description
The exact mass of the compound Diethoxymethylvinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83930. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGQQKKTDDNCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863553 | |
| Record name | Ethenyl(diethoxy)methylsilane | |
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Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5507-44-8 | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethoxy(methyl)vinylsilane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylmethyldiethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |
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| Record name | Silane, ethenyldiethoxymethyl- | |
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| Record name | Diethoxy(methyl)(vinyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |
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| Record name | DIETHOXY(METHYL)VINYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the basic properties of Diethoxy(methyl)vinylsilane?
An In-depth Technical Guide to Diethoxy(methyl)vinylsilane for Scientific Applications
Introduction: The Bifunctional Workhorse of Material Science
This compound is a versatile organosilicon compound that holds a significant position in the fields of materials science, polymer chemistry, and organic synthesis.[1][2] Its utility stems from a unique bifunctional structure, featuring two hydrolyzable ethoxy groups and a reactive vinyl group attached to a central silicon atom. This dual-reactivity allows it to act as a molecular bridge, forming stable covalent bonds with both inorganic and organic materials.[3] This guide provides a comprehensive overview of its fundamental properties, reactivity, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
The structure of this compound is key to its function. The silicon atom is bonded to a methyl group, a vinyl group, and two ethoxy groups. This arrangement provides a combination of hydrolytic sensitivity and susceptibility to polymerization.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | Ethenyl(diethoxy)methylsilane |
| CAS Number | 5507-44-8[1][4][5][6] |
| Molecular Formula | C₇H₁₆O₂Si[4][6] |
| Synonyms | (Diethoxymethylsilyl)ethylene, Methylvinyldiethoxysilane, Vinyldiethoxymethylsilane[4][7][8] |
| InChI | 1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 |
| InChIKey | MBGQQKKTDDNCSG-UHFFFAOYSA-N |
| SMILES | CCO--INVALID-LINK--(OCC)C=C |
Physicochemical Properties
This compound is a colorless liquid under standard conditions.[9] Its physical and chemical properties are critical for its handling, storage, and application. It is a flammable liquid with a low flash point, necessitating careful handling away from ignition sources.[8]
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 160.29 g/mol | [4][6][8] |
| Form | Liquid | |
| Boiling Point | 133-134 °C | [1][3] |
| Density | 0.858 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.401 | [1] |
| Flash Point | 17 °C (62.6 °F) - closed cup | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |
Reactivity and Mechanistic Pathways
The utility of this compound is defined by the distinct reactivity of its two functional ends: the ethoxy groups and the vinyl group.
Hydrolysis and Condensation
The ethoxy groups are susceptible to hydrolysis in the presence of water, a reaction often catalyzed by acids or bases. This process yields highly reactive silanol (Si-OH) intermediates and ethanol as a byproduct. These silanols can then undergo self-condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures. This mechanism is fundamental to its role in forming inorganic networks and bonding to hydroxylated surfaces like glass and silica.
Caption: Hydrolysis of ethoxy groups to silanols and subsequent condensation.
Vinyl Group Reactivity
The vinyl group (-CH=CH₂) is a versatile functional handle that can participate in a variety of organic reactions. It readily undergoes free-radical polymerization or can be incorporated into polymer chains via copolymerization with other monomers like styrenes and acrylates.[7] Furthermore, it is an active participant in hydrosilylation reactions, allowing for the grafting of the silane onto silicones or other polymers containing Si-H bonds.
Caption: Polymerization schematic via the vinyl group functionality.
Core Applications and Field-Proven Insights
Coupling Agent and Surface Modifier
The primary application of this compound is as a coupling agent to enhance adhesion between inorganic substrates (e.g., glass fibers, silica, metals) and organic polymers.[3][7]
-
Mechanism of Action: The ethoxy groups hydrolyze and form covalent bonds with hydroxyl groups on the inorganic surface. The vinyl group then copolymerizes with the surrounding organic resin matrix. This creates a durable, covalent bridge across the interface, dramatically improving the mechanical strength, durability, and moisture resistance of the resulting composite material.[3][7]
-
Field Insight: Proper surface preparation of the inorganic substrate is critical. The surface must be clean and possess a sufficient population of hydroxyl groups to ensure efficient bonding. A pre-treatment step, such as an acid wash or plasma treatment, is often employed in industrial applications to activate the surface prior to silane application.
Caption: Dual reactivity of this compound as a molecular bridge.
Polymer Synthesis and Cross-Linking
This compound is also used directly in the synthesis of advanced polymers.[1][2]
-
Resin Encapsulation: It is a precursor for preparing benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry due to their high thermal stability and low dielectric properties.[1][2]
-
Sensor Development: The silane can be used to create polysiloxane-modified tetraphenylethene (PTPESi), a material with potential applications in sensors for the vapor-phase detection of explosives.[1][2]
-
Cross-Linking Agent: In silicone rubbers and other resins, it serves as a cross-linking agent, improving the material's strength and flexibility.[7]
Experimental Protocol: Surface Modification of Silica Gel
This protocol describes a standard laboratory procedure for covalently bonding this compound to the surface of silica gel, a common experimental model for inorganic substrates.
Objective: To functionalize silica gel with vinyl groups to enhance its compatibility with non-polar organic phases.
Methodology:
-
Substrate Activation (Causality: To ensure a high density of surface hydroxyl groups for reaction):
-
Place 10 g of silica gel in a round-bottom flask.
-
Add 100 mL of 1 M Hydrochloric Acid (HCl).
-
Stir the slurry for 2 hours at 60°C.
-
Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7).
-
Dry the activated silica gel in an oven at 120°C for at least 4 hours to remove physisorbed water.
-
-
Silanization Reaction (Causality: To covalently attach the silane to the activated surface):
-
Transfer the dried silica gel to a new, dry round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Add 100 mL of anhydrous toluene to the flask.
-
Add 2 mL of this compound to the slurry.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 6 hours under a nitrogen atmosphere to prevent premature hydrolysis from ambient moisture.
-
-
Washing and Curing (Causality: To remove unreacted silane and promote surface cross-linking):
-
Cool the mixture to room temperature.
-
Filter the functionalized silica gel.
-
Wash the silica sequentially with 50 mL of toluene, 50 mL of ethanol, and 50 mL of diethyl ether to remove any non-covalently bound silane.
-
Dry the washed silica in a vacuum oven at 80°C for 4 hours. This final heating step helps to drive the condensation of any remaining surface silanol groups, creating a more stable, cross-linked surface layer.
-
Validation: The success of the modification can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The modified silica should show new characteristic peaks for C-H stretching of the methyl and vinyl groups (~2900-3000 cm⁻¹) and the C=C stretching of the vinyl group (~1600 cm⁻¹).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Table 3: Expected Spectroscopic Signatures
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -Si-CH₃ (singlet) | ~0.1-0.2 ppm |
| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | |
| -O-CH₂ -CH₃ (quartet) | ~3.8 ppm | |
| -CH =CH₂ (multiplet) | ~5.7-6.2 ppm | |
| ¹³C NMR | -Si-C H₃ | ~ -5 ppm |
| -O-CH₂-C H₃ | ~18 ppm | |
| -O-C H₂-CH₃ | ~59 ppm | |
| -C H=C H₂ | ~130-140 ppm | |
| FTIR | C-H Stretch (Aliphatic) | 2975, 2928, 2885 cm⁻¹ |
| C=C Stretch (Vinyl) | 1601 cm⁻¹ | |
| Si-O-C Stretch | 1080, 1105 cm⁻¹ |
Note: Actual shifts may vary depending on the solvent and spectrometer used.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards: It is a highly flammable liquid and vapor.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Inhalation may also lead to allergy or asthma-like symptoms.[8]
-
Personal Protective Equipment (PPE): Use of chemical safety goggles or a face shield, protective gloves, and a respirator with a suitable filter (e.g., type ABEK) is mandatory.[10]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof equipment and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]
References
- 1. This compound | 5507-44-8 [chemicalbook.com]
- 2. This compound 97 5507-44-8 [sigmaaldrich.com]
- 3. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 4. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 5. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. innospk.com [innospk.com]
- 8. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Diethoxy(methyl)vinylsilane: A Comprehensive Technical Guide for Scientific Professionals
An in-depth exploration of the synthesis, properties, and applications of a versatile organosilane coupling agent.
Introduction
Diethoxy(methyl)vinylsilane, a prominent organosilane, has garnered significant attention across various scientific and industrial domains. Its unique molecular architecture, featuring both a reactive vinyl group and hydrolyzable ethoxy groups, makes it a versatile chemical intermediate and coupling agent. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a particular focus on its relevance in advanced materials and biotechnology.
Chemical Identity and Structure
Chemical Formula: C7H16O2Si[1]
Molecular Weight: 160.29 g/mol [1][2]
CAS Number: 5507-44-8[1][3][4][5]
Synonyms: Methylvinyldiethoxysilane, (Diethoxymethylsilyl)ethylene, Ethenyldiethoxymethylsilane[2][6]
The structure of this compound is characterized by a central silicon atom bonded to a methyl group, a vinyl group, and two ethoxy groups.
Structure of this compound
Caption: Molecular structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and the design of experimental protocols.
| Property | Value | Reference |
| Appearance | Liquid | |
| Boiling Point | 133-134 °C | [4] |
| Density | 0.858 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.401 | |
| Flash Point | 17 °C (62.6 °F) - closed cup |
Synthesis and Reactivity
While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the general principles. This compound is typically synthesized via the hydrosilylation of acetylene with diethoxymethylsilane in the presence of a platinum catalyst.
The reactivity of this compound is dictated by its two primary functional groups:
-
Vinyl Group: The carbon-carbon double bond is susceptible to addition reactions, making it a valuable monomer for polymerization. It can also participate in hydrosilylation reactions.
-
Ethoxy Groups: These groups are readily hydrolyzed in the presence of water to form silanol (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates, forming stable siloxane (Si-O-Si) or Si-O-substrate bonds. This dual reactivity is the cornerstone of its utility as a coupling agent.
Reactivity of this compound
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The unique properties of this compound have led to its use in a variety of applications, particularly in materials science and as a surface modification agent.
Polymer Synthesis
The vinyl functionality of this compound allows it to be used as a monomer or comonomer in the synthesis of silicone polymers. These polymers can be tailored to have specific properties, such as thermal stability, hydrophobicity, and dielectric constant, by controlling the degree of cross-linking through the hydrolysis and condensation of the ethoxy groups.
One notable application is in the preparation of benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry.[4][7] It is also used in the synthesis of polysiloxane modified tetraphenylethene (PTPESi), which shows promise as a sensor for the vapor phase detection of explosives.[4][7]
Surface Modification
The ability of this compound to form covalent bonds with inorganic substrates makes it an excellent surface modification agent. This is particularly relevant in fields such as chromatography and biomaterials.
Experimental Protocol: Surface Modification of Silica Gel
This protocol outlines a general procedure for the surface modification of silica gel with this compound to create a hydrophobic stationary phase for chromatography.
-
Activation of Silica:
-
Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid.
-
Stir the suspension at room temperature for 2 hours.
-
Filter the silica gel and wash with deionized water until the filtrate is neutral.
-
Dry the activated silica gel in an oven at 120 °C for 4 hours.
-
-
Silanization:
-
In a round-bottom flask, suspend the activated silica gel in 100 mL of dry toluene.
-
Add 2 mL of this compound to the suspension.
-
Reflux the mixture under a nitrogen atmosphere for 8 hours.
-
Allow the mixture to cool to room temperature.
-
-
Washing and Curing:
-
Filter the modified silica gel and wash sequentially with toluene, methanol, and diethyl ether.
-
Dry the functionalized silica gel under vacuum.
-
Cure the material by heating at 100 °C for 2 hours to promote the formation of stable siloxane bonds.
-
This surface modification can enhance the chromatographic properties in cation-exchange processes.[4][7]
Safety and Handling
This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][9]
-
Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Store under an inert atmosphere as the material is moisture-sensitive.[8][9]
Conclusion
This compound is a versatile and valuable chemical for a wide range of applications in scientific research and industrial development. Its dual reactivity allows for the synthesis of advanced polymers and the functionalization of surfaces, opening up possibilities in fields from microelectronics to biotechnology. A thorough understanding of its properties and safe handling procedures is essential for harnessing its full potential.
References
- 1. scbt.com [scbt.com]
- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 4. This compound | 5507-44-8 [chemicalbook.com]
- 5. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]
- 6. innospk.com [innospk.com]
- 7. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Synthesis and molecular weight of Diethoxy(methyl)vinylsilane
An In-depth Technical Guide to the Synthesis and Molecular Properties of Diethoxy(methyl)vinylsilane
Executive Summary
This compound (CAS No. 5507-44-8) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2] Its bifunctional nature, featuring a reactive vinyl group and hydrolyzable ethoxy groups, allows it to act as a crucial coupling agent, crosslinker, and surface modifier. This guide provides a comprehensive overview of its molecular characteristics, established synthesis methodologies, and analytical characterization. We will delve into the mechanistic principles behind its synthesis, offering field-proven insights into experimental choices and providing detailed protocols for its preparation and analysis. This document is intended for researchers and chemical engineers engaged in the development and application of silane-based materials.
Introduction: The Versatility of this compound
Organosilanes are a class of compounds that form a critical bridge between inorganic and organic materials. This compound, also known by synonyms such as methylvinyldiethoxysilane and ethenyldiethoxymethylsilane, is a prominent member of this family.[3][4] Its structure is key to its functionality:
-
Vinyl Group (-CH=CH₂): This unsaturated moiety is susceptible to polymerization and other addition reactions, making it an ideal monomer for creating polysiloxanes and for grafting onto organic polymer backbones.[2]
-
Diethoxy Groups (-OCH₂CH₃): These groups can be hydrolyzed to form reactive silanol (-Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or Si-O-Metal bonds.[5]
This dual reactivity makes it an indispensable component in the production of adhesives, sealants, coatings, and composites, where it enhances adhesion, improves mechanical strength, and imparts desirable surface properties.[4][5] It is used in the microelectronics industry for encapsulating resins and in the development of advanced sensors.[2]
Molecular Structure and Physicochemical Properties
The precise molecular weight and physical properties of this compound are fundamental to its application, influencing its reactivity, handling, and processing characteristics.
Molecular Formula: C₇H₁₆O₂Si[1]
Molecular Weight: 160.29 g/mol [1][3]
The IUPAC name for this compound is diethoxy(methyl)(vinyl)silane.[6] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5507-44-8 | [1] |
| Molecular Weight | 160.29 g/mol | [1][3] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 133-134 °C (lit.) | [2][7] |
| Density | 0.858 g/mL at 25 °C (lit.) | [2][7] |
| Refractive Index (n20/D) | 1.401 (lit.) | [2][7] |
| Flash Point | 17 °C (62.6 °F) - closed cup | [7] |
Synthesis of this compound: Pathways and Protocols
The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired purity, scalability, and economic considerations. The two most prevalent and scientifically robust methods are hydrosilylation and the Grignard reaction .
Method 1: Catalytic Hydrosilylation (Addition Reaction)
Hydrosilylation is arguably the most direct and atom-economical route for forming vinylsilanes. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in acetylene.
Causality of Experimental Choice: The synthesis of this compound via this route starts with methyldiethoxysilane (H-Si(CH₃)(OC₂H₅)₂) and acetylene (HC≡CH). The reaction requires a catalyst to proceed at a practical rate. Platinum-based catalysts, such as chloroplatinic acid (H₂PtCl₆) or Karstedt's catalyst, are highly effective and widely used in industrial settings due to their high activity, which allows for mild reaction conditions and high yields.[8] The catalyst facilitates the formation of a silicon-vinyl bond with high regioselectivity, preferentially adding the silyl group to a terminal carbon.
Experimental Protocol: Hydrosilylation Synthesis
Objective: To synthesize this compound from methyldiethoxysilane and acetylene.
Materials:
-
Methyldiethoxysilane (MDES)
-
Acetylene gas (purified and dried)
-
Chloroplatinic acid catalyst solution (e.g., in isopropanol)
-
An inert solvent (e.g., Toluene)
-
A promoter/inhibitor (e.g., polymethylvinylsiloxane) to control reactivity[8]
Equipment:
-
A three-necked flask equipped with a condenser, thermometer, and gas inlet tube.
-
Magnetic stirrer and heating mantle.
-
Gas flow meter and regulator.
Procedure:
-
Reactor Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.
-
Charging the Reactor: Charge the three-necked flask with the inert solvent (e.g., 20 mL Toluene), methyldiethoxysilane (e.g., 20 mL), the promoter, and the chloroplatinic acid catalyst (e.g., 1.2 x 10⁻⁵ mol).[8]
-
Reaction Conditions: Begin stirring and heat the mixture to the target reaction temperature, typically between 80-120°C.[8]
-
Acetylene Addition: Purified and dried acetylene gas is bubbled into the reaction mixture at a controlled flow rate (e.g., 40-200 mL/min).[8] The flow rate is critical; too slow a rate will limit the reaction, while too high a rate can lead to incomplete conversion and safety hazards.
-
Monitoring the Reaction: The reaction is typically monitored by Gas Chromatography (GC) to track the consumption of methyldiethoxysilane. The reaction is run for several hours (e.g., 3-4 hours) until completion.[8]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. The product, this compound, is then isolated from the solvent and any high-boiling point side products by fractional distillation under reduced pressure.
Diagram: Hydrosilylation Synthesis Workflow
Caption: Workflow for the synthesis of this compound via hydrosilylation.
Method 2: Grignard Reaction
The Grignard reaction provides a classic organometallic approach to forming carbon-silicon bonds. This method involves the reaction of a Grignard reagent, in this case, vinylmagnesium halide, with a suitable silane precursor.
Causality of Experimental Choice: The most common precursor for this synthesis is dichlorodiethoxysilane or trichloromethylsilane followed by alcoholysis. However, a more direct route involves reacting vinylmagnesium bromide (CH₂=CHMgBr) with methyldiethoxychlorosilane (Cl-Si(CH₃)(OC₂H₅)₂). The highly nucleophilic vinyl group from the Grignard reagent displaces the chloride on the silicon atom. Tetrahydrofuran (THF) is the preferred solvent as it effectively solvates the Grignard reagent.[9] The order of addition is crucial; adding the Grignard reagent to the silane (reverse addition) is often preferred to control the reaction and minimize side products when partial substitution is desired.[9]
Purification and Characterization
Regardless of the synthetic route, the crude product must be purified and its identity confirmed.
-
Purification: Fractional distillation is the standard method for purifying liquid this compound. Its boiling point of 133-134 °C allows for effective separation from lower-boiling solvents and higher-boiling side products or unreacted starting materials.[7]
-
Characterization: A suite of spectroscopic techniques is employed to confirm the structure and purity of the final product.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range), the ethoxy group's quartet and triplet (around 3.8 and 1.2 ppm, respectively), and the methyl group's singlet (around 0.2 ppm). |
| ¹³C NMR | Resonances for the vinyl carbons (approx. 130-140 ppm), the ethoxy carbons (~58 and 18 ppm), and the methyl carbon (a negative value, e.g., ~ -5 ppm).[10][11] |
| FT-IR | Characteristic peaks for C=C stretching of the vinyl group (~1600 cm⁻¹), Si-O-C stretching (~1080-1100 cm⁻¹), and C-H stretching (~2900-3100 cm⁻¹).[4][12] |
| Mass Spec (GC-MS) | The molecular ion peak (M⁺) at m/z = 160. A characteristic fragmentation pattern including the loss of ethoxy or methyl groups.[3] |
Diagram: Product Analysis Workflow
References
- 1. scbt.com [scbt.com]
- 2. This compound | 5507-44-8 [chemicalbook.com]
- 3. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silane, ethenyldiethoxymethyl- [webbook.nist.gov]
- 5. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vinylsilane synthesis [organic-chemistry.org]
- 8. CN101012237B - Synthesis method of vinyl alkoxy silane - Google Patents [patents.google.com]
- 9. gelest.com [gelest.com]
- 10. This compound(5507-44-8) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
A Technical Guide to the Safe Handling of Diethoxy(methyl)vinylsilane for Research & Development Applications
This guide provides an in-depth examination of the safety protocols and material properties of Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8). Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for risk assessment and safe handling based on the compound's specific chemical characteristics. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory.
Core Hazard Profile & Risk Analysis
This compound is a versatile organosiloxane compound used in the synthesis of advanced polymers and for surface modification.[1][2] Its utility, however, is matched by a significant hazard profile that demands rigorous control measures. The primary risks are associated with its high flammability and its reactivity, which can cause severe irritation and sensitization upon exposure.[3][4]
A comprehensive understanding of its GHS classification is the foundation of a robust safety protocol.
| Hazard Category | Classification | Signal Word | Pictogram(s) | Hazard Statement(s) |
| Physical Hazard | Flammable Liquid, Category 2 | Danger | 🔥 | H225: Highly flammable liquid and vapor.[3][4] |
| Health Hazards | Skin Corrosion/Irritation, Category 2 | Danger | ❗ | H315: Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Eye Irritation, Category 2 | ❗ | H319: Causes serious eye irritation.[1][3][4] | ||
| Respiratory Sensitization, Category 1 | ⚕️ | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4] | ||
| Specific Target Organ Toxicity (Single Exposure), Category 3 | ❗ | H335: May cause respiratory irritation.[1][3][4] |
The causality for these hazards is rooted in the molecule's structure. The vinyl and ethoxy groups contribute to its reactivity, while the low flash point makes it a significant fire risk. The potential for respiratory sensitization is a critical health concern, necessitating stringent controls to prevent inhalation.[1][3][4]
Physicochemical Properties & Their Safety Implications
A nuanced understanding of the compound's physical properties is essential for anticipating its behavior in the laboratory environment and designing effective safety measures. Vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source, leading to a flashback.
| Property | Value | Safety Implication & Rationale |
| Appearance | Colorless transparent liquid[3] | Standard chemical handling protocols apply; however, its lack of color makes spills difficult to see. |
| Molecular Formula | C₇H₁₆O₂Si[4][5] | Indicates an organosilane structure. |
| Molecular Weight | 160.29 g/mol [4] | Relevant for stoichiometric calculations in synthesis. |
| Boiling Point | 133-134 °C (lit.)[1][2] | The substance is volatile enough to produce significant vapor concentrations at room temperature. |
| Density | 0.858 g/mL at 25 °C (lit.)[1][2] | It is less dense than water. |
| Flash Point | 17 °C / 62.6 °F (closed cup)[1] | CRITICAL: This extremely low flash point means flammable vapor-air mixtures can form at or even below standard room temperature, posing a severe fire risk. |
| Water Solubility | Decomposes in contact with water[6] | CRITICAL: Prohibits the use of water for extinguishing fires and requires strict moisture control during storage and handling to prevent decomposition, which can release flammable ethanol vapor. |
Standard Operating Protocol for Safe Laboratory Use
The following protocols are designed as a self-validating system of safety. Adherence to these steps mitigates the risks identified in the preceding sections.
Engineering & Administrative Controls: The First Line of Defense
The primary objective is to minimize exposure. Engineering controls are paramount because they remove the hazard at the source.
-
Ventilation: All handling, dispensing, and reaction setup involving this compound must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[7] This is non-negotiable and serves to control vapor inhalation, which can cause respiratory irritation and sensitization.[1][3]
-
Ignition Source Control: All potential ignition sources—hot plates, stir plates, electrical outlets, and static-generating materials—must be eliminated from the immediate work area.[8][9] Use only explosion-proof electrical equipment.[8]
-
Static Electricity Mitigation: This compound's high flammability requires rigorous prevention of static discharge.[10] Ground and bond all metal containers and receiving equipment during transfers of volumes greater than 500 mL.[10][11]
-
Inert Atmosphere: Due to its sensitivity to moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain chemical purity and prevent decomposition.[6]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be relied upon as the primary means of protection. The correct selection is critical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] A full-face shield must also be worn over the goggles during any transfer or reaction quenching procedure where splashing is possible.[1][6]
-
Skin Protection:
-
Gloves: Handle with chemical-impervious gloves (e.g., nitrile or butyl rubber) inspected for integrity before each use.[3] Double-gloving is recommended for extended operations.
-
Lab Coat/Clothing: Wear a flame-retardant lab coat over long-sleeved clothing. An impervious chemical apron is required for large-volume transfers.
-
-
Respiratory Protection: If engineering controls fail or during a large-scale spill, a full-face respirator with an appropriate filter cartridge (e.g., Type ABEK) is necessary.[1] Respirator use must be in accordance with a formal respiratory protection program.
Step-by-Step Handling & Disposal Workflow
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and clutter-free. Verify that an appropriate fire extinguisher (Class B: dry chemical or CO₂) and a spill kit are immediately accessible.
-
Dispensing: Ground the source container and receiving vessel. Slowly transfer the liquid using a cannula or a syringe, avoiding splashes.
-
Reaction Setup: If heating is required, use a silicone oil bath or heating mantle with temperature control; never use an open flame.
-
Decontamination: Thoroughly clean any contaminated surfaces with a non-reactive solvent (e.g., isopropanol), followed by soap and water.
-
Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous flammable liquid waste in a designated, sealed container, following all institutional and local regulations.
Storage & Chemical Incompatibility
Proper storage is critical to maintaining the stability of the reagent and preventing hazardous situations.
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[3][11] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[3][10]
-
Incompatible Materials:
Emergency Response Protocols
Rapid and correct response during an emergency is crucial.
Accidental Release
-
Evacuate non-essential personnel and eliminate all ignition sources immediately.[3][6]
-
Ventilate the area.
-
Contain the spill using an inert, non-combustible absorbent material like dry sand or earth.[7] Do not use combustible materials like paper towels.
-
Collect the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.[10]
-
Prevent entry into sewers or waterways.[6]
Fire
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12]
-
Unsuitable Media: DO NOT use a water jet, as it can spread the flammable liquid and react with the compound.[6]
-
Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] Use a water spray to cool unopened containers exposed to fire.[6]
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][12] |
Risk Mitigation Workflow
The following diagram illustrates the logical workflow for establishing a safe experimental environment when working with this compound. This process ensures that hazards are identified, controls are implemented, and emergency preparedness is in place before any work begins.
Caption: Logical workflow for risk mitigation when handling hazardous chemicals.
References
- 1. This compound 97 5507-44-8 [sigmaaldrich.com]
- 2. This compound | 5507-44-8 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. gelest.com [gelest.com]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
Physical and chemical properties of methylvinyldiethoxysilane
An In-depth Technical Guide to the Physical and Chemical Properties of Methylvinyldiethoxysilane
Introduction
Methylvinyldiethoxysilane is a bifunctional organosilicon compound that holds a significant position in the landscape of materials science and chemical synthesis. As an organoethoxysilane, its molecular architecture is uniquely tailored with two distinct types of reactive sites: hydrolyzable ethoxy groups attached to the silicon atom and a polymerizable vinyl group.[1] This dual functionality allows it to act as a crucial intermediary, capable of forming stable covalent bonds with both inorganic and organic materials.[2]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physical and chemical properties of methylvinyldiethoxysilane. We will delve into its molecular structure, reactivity, and characteristic properties, explaining the causality behind its behavior and its utility in advanced applications. The insights provided herein are intended to facilitate a deeper understanding of this versatile compound, enabling its effective use in surface modification, polymer synthesis, and the development of sophisticated composite materials.[3][4]
Compound Identification and Core Physical Properties
Precise identification and an understanding of its fundamental physical characteristics are paramount for the safe and effective handling, storage, and application of methylvinyldiethoxysilane in a laboratory or industrial setting.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | Methylvinyldiethoxysilane[5] |
| Synonyms | Diethoxy(methyl)vinylsilane, Ethenyldiethoxymethylsilane[6] |
| CAS Number | 5507-44-8[5] |
| Molecular Formula | C₇H₁₆O₂Si[5] |
| Molecular Weight | 160.29 g/mol [5] |
| EC Number | 226-850-4 |
| InChI Key | MBGQQKKTDDNCSG-UHFFFAOYSA-N[7] |
Table 2: Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless transparent liquid[3] |
| Density | 0.858 g/mL at 25 °C[6] |
| Boiling Point | 133-134 °C[2] |
| Melting Point | < 0 °C[5][6] |
| Refractive Index | n20/D 1.401 - 1.409[5] |
| Flash Point | 16 °C (64 °F)[2][5] |
| Solubility | Soluble in methanol[6] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[6] |
Molecular Structure and Reactivity
The utility of methylvinyldiethoxysilane stems directly from its molecular structure, which features a central silicon atom bonded to a methyl group, a vinyl group, and two ethoxy groups. This arrangement provides two distinct pathways for chemical reactions, making it a highly versatile monomer and coupling agent.
Chemical Properties and Key Reactions
The reactivity of methylvinyldiethoxysilane is dominated by the chemistry of its ethoxy and vinyl functional groups.
In the presence of water or moisture, the Si-O-C bonds of the ethoxy groups undergo hydrolysis.[1] This reaction cleaves the ethoxy groups and replaces them with hydroxyl groups (-OH), forming reactive silanol intermediates and liberating ethanol as a byproduct.[1] This process is the foundational step for forming durable siloxane bonds with inorganic substrates and for polymerization into silicone materials. The reaction can be catalyzed by both acids and bases.
Caption: Hydrolysis of methylvinyldiethoxysilane to form a reactive silanol intermediate and ethanol.
The silanol intermediates formed during hydrolysis are generally unstable and readily undergo condensation. In this process, two silanol groups react with each other to form a stable and strong siloxane bond (Si-O-Si), releasing a molecule of water. This self-condensation reaction is the basis for the formation of polysiloxane networks, which are the backbones of silicone polymers.
Caption: Condensation of two silanol molecules to form a siloxane bond and a water molecule.
Independent of the hydrolysis and condensation at the silicon center, the vinyl group (-CH=CH₂) provides a site for organic reactivity. It can participate in free-radical polymerization or other addition reactions.[3] This functionality is critical when methylvinyldiethoxysilane is used as a coupling agent or a cross-linker, as it allows the molecule to covalently bond to an organic polymer matrix.[4]
Applications in Research and Development
The dual reactivity of methylvinyldiethoxysilane makes it a valuable component in several advanced applications.
Silane Coupling Agent
As a silane coupling agent, the molecule acts as a molecular bridge between inorganic and organic materials.[2] The ethoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates like glass or silica, forming stable covalent bonds. The vinyl group extends away from the surface and can copolymerize with an organic resin during curing, creating a durable interface that improves adhesion and mechanical properties of the resulting composite material.[4]
Caption: Mechanism of a silane coupling agent bridging an organic polymer and an inorganic substrate.
Monomer for Silicone Synthesis
Methylvinyldiethoxysilane is an important monomer for producing methylvinyl silicone rubber (VMQ).[3] Through controlled hydrolysis and condensation, it can be used to synthesize cyclic methylvinylsiloxanes, which are key precursors for VMQ raw rubber.[3] The inclusion of vinyl groups in the polysiloxane backbone provides sites for vulcanization (cross-linking), which is essential for curing the rubber and achieving its desired mechanical properties.
Surface Modification
The ability to bond to surfaces makes this silane ideal for surface modification of microparticles and other materials.[2] This modification can dramatically alter surface properties, enhancing dispersion in a polymer matrix, improving adhesion, and modifying polarity and rheological behavior.[2] For drug development professionals, this is particularly relevant for the functionalization of drug carriers, where surface properties can dictate biocompatibility, drug loading, and release kinetics.
Experimental Protocol: Monitoring Hydrolysis via GC
To ensure the consistent performance of methylvinyldiethoxysilane in formulations, it is crucial to understand its hydrolysis kinetics. The following protocol outlines a self-validating system for monitoring this reaction.
Objective: To determine the rate of hydrolysis of methylvinyldiethoxysilane by quantifying the production of ethanol over time using Gas Chromatography (GC).
Methodology:
-
Preparation of Reaction Medium: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) to maintain constant pH, as hydrolysis rates are pH-dependent. The use of a buffer ensures that any acidic or basic byproducts do not alter the reaction kinetics, thus validating the measured rate at that specific pH.
-
Reaction Initiation: In a sealed, temperature-controlled reaction vessel, add a known concentration of methylvinyldiethoxysilane to the buffered solution with vigorous stirring to ensure a homogenous mixture. An internal standard (e.g., n-propanol), which is chemically inert under the reaction conditions but has a distinct retention time in GC, must be added for accurate quantification.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a non-polar solvent (e.g., hexane) and a drying agent to halt further hydrolysis.
-
GC Analysis: Inject the organic phase of the quenched sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID). The GC column and temperature program should be optimized to achieve baseline separation of ethanol, the internal standard, and any unreacted silane.
-
Quantification and Data Analysis: Create a calibration curve by analyzing standard solutions of ethanol with the internal standard. Use this curve to calculate the concentration of ethanol produced at each time point. Plot the concentration of ethanol versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis.
Causality and Validation: This protocol is self-validating because the use of an internal standard corrects for variations in injection volume, while the buffered medium ensures that pH remains constant. The time-course sampling allows for the determination of the reaction rate, providing critical data for formulation stability and curing process optimization.
Safety, Handling, and Storage
Methylvinyldiethoxysilane is a highly flammable liquid and vapor.[1] It can also cause serious eye irritation.[1] Proper safety precautions are mandatory.
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[1] All containers and transfer lines must be grounded to prevent static discharge.[1] Use only non-sparking tools.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][8] The material is sensitive to moisture; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent premature hydrolysis.[1]
-
Incompatibilities: Avoid contact with water, moisture, strong oxidizing agents, and strong acids.[1][8]
Conclusion
Methylvinyldiethoxysilane is a highly functional and versatile chemical intermediate. Its unique molecular structure, featuring both hydrolyzable ethoxy groups and a polymerizable vinyl group, allows it to serve as an effective bridge between inorganic and organic materials. A thorough understanding of its physical properties and chemical reactivity—particularly the competing and complementary reactions of hydrolysis, condensation, and vinyl polymerization—is essential for harnessing its full potential. For researchers in materials science and drug development, this silane offers a powerful tool for creating advanced composites, modifying surfaces, and synthesizing novel silicone-based materials with tailored properties.
References
A Technical Guide to Diethoxy(methyl)vinylsilane for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple catalog of suppliers, this document delves into the compound's synthetic utility, criteria for supplier selection, quality control protocols, and a comparative analysis of commercial sources to empower informed procurement decisions in a pharmaceutical research setting.
Introduction: The Strategic Value of a Bifunctional Silane in Synthesis
This compound is an organosilicon compound featuring two key functional groups: a reactive vinyl moiety and two hydrolyzable ethoxy groups attached to the silicon atom. Its molecular formula is C7H16O2Si, with a molecular weight of approximately 160.29 g/mol .[1][2] While not an active pharmaceutical ingredient (API) itself, its utility in medicinal chemistry and drug development stems from its role as a versatile synthetic building block.
The vinyl group serves as a substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Hiyama coupling.[3][4] This allows for the stereoselective construction of complex olefinic structures, which are common motifs in bioactive molecules. The diethoxy(methyl)silyl group, on the other hand, can be considered a precursor to a silyl ether, a widely used protecting group for alcohols in multi-step organic synthesis.[5][6] The stability of silyl ethers can be tuned based on the substituents on the silicon atom, making them indispensable tools in the synthesis of complex APIs.[7][8]
Furthermore, the hydrolytic sensitivity of the ethoxy groups allows for the formation of silanols, which can self-condense to form polysiloxane networks or graft onto surfaces, a property leveraged in materials science and potentially in drug delivery systems.[9][10] The rate of this hydrolysis is a critical parameter, influenced by factors such as pH and steric hindrance around the silicon atom.[11][12][13]
Commercial Supplier Landscape: A Comparative Analysis
The procurement of high-quality reagents is a cornerstone of reproducible and successful research.[14] this compound is available from a range of global suppliers, from large, well-established chemical companies to more specialized manufacturers. The following table provides a comparative overview of prominent commercial sources.
| Supplier | Typical Purity | Available Quantities | Notes / Specialization |
| Sigma-Aldrich (Merck) | ≥97%[15] | 25 g, 100 g (Discontinued, contact for alternatives)[15] | Global distributor with extensive documentation (CoA, SDS). Often a benchmark for quality in research grades.[15] |
| TCI America | >97.0% (GC) | 25 mL[16] | Global supplier known for a broad portfolio of research chemicals, including a variety of organosilicon reagents. |
| Gelest, Inc. | Varies (Offers custom synthesis) | Research to commercial scale | Specializes in silicones, silanes, and metal-organics for high-technology applications, including pharmaceuticals.[17][18][19] |
| Alfa Aesar (Thermo Fisher) | 97% | 25 g | Broad chemical supplier with a strong presence in the research and laboratory market. |
| BLD Pharm | Purity specifications available | Small to bulk quantities | Supplier with a focus on research chemicals, often providing online ordering and stock information.[20] |
| ECHEMI / ChemicalBook | Varies by listing (e.g., 99%, 99.9%)[16][21] | Grams to Kilograms[16] | Online marketplaces connecting various, often China-based, manufacturers and traders. Purity and quality can vary significantly.[16][21] |
| Santa Cruz Biotechnology | Data available on Certificate of Analysis[22] | Research quantities | Primarily a supplier for life science and biochemical research.[22] |
Note: Availability and specifications are subject to change. Researchers should always verify current data with the supplier.
Best Practices for Supplier Qualification in a Pharmaceutical Context
Selecting a supplier for a chemical intermediate in a drug development program requires a more rigorous evaluation than for general laboratory use. The goal is to ensure not just initial purity but also long-term quality, consistency, and regulatory compliance.
The Primacy of Quality Management Systems
A supplier's commitment to quality is best demonstrated through adherence to internationally recognized standards.
-
ISO 9001 Certification: This certification indicates that the supplier has a robust Quality Management System (QMS) in place.[15] An ISO 9001-certified supplier is more likely to have well-defined processes for production, quality control, documentation, and handling customer feedback, which translates to more reliable product quality and service.[16]
-
Good Manufacturing Practices (GMP): While this compound is not an API, a supplier that operates under GMP principles for other products demonstrates a higher level of quality control and process discipline, which is a significant advantage.[7]
Deconstructing the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides batch-specific quality control data. Researchers should not merely file this document but scrutinize it.[17]
-
Purity Assay: The method used for the purity assay should be clearly stated (e.g., Gas Chromatography, GC). A purity value of ≥97% is common for this product.[15]
-
Identity Confirmation: The CoA should confirm the identity of the compound, typically through spectroscopic methods like NMR or IR, or by physical constants such as refractive index.
-
Traceability: The document must include a unique batch or lot number, allowing for complete traceability from the raw materials to the final product.
Evaluating Supply Chain Integrity and Technical Support
A reliable supplier is a partner in the research process.
-
Supply Chain Transparency: The supplier should be able to provide information on the origin of the material and ensure consistency between batches. This is crucial for long-term projects where reproducibility is key.
-
Technical Expertise: A strong supplier will have experienced scientists on staff who can provide technical support, answer questions about product specifications, stability, and handling, and assist with troubleshooting.[7]
The following diagram outlines a logical workflow for qualifying a new chemical supplier for pharmaceutical research.
Caption: A workflow for qualifying a new chemical supplier.
Experimental Protocols: Incoming Quality Control
It is imperative for any research organization, particularly in pharmaceuticals, to perform independent quality control on incoming starting materials.[12][23] This self-validating system ensures that the material meets the required specifications for its intended use, regardless of the supplier's CoA.
Identity and Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a robust method for assessing the purity of volatile compounds like this compound.
Objective: To determine the purity of the incoming material and identify any significant volatile impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~50 mg of this compound into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as heptane or dichloromethane.
-
Prepare a working standard by performing a 1:100 dilution of the stock solution with the same solvent.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percent of the main peak relative to the total area of all peaks.
-
The identity can be tentatively confirmed by comparing the retention time to a previously validated in-house standard. For absolute confirmation, GC-Mass Spectrometry (GC-MS) should be used to verify the molecular weight and fragmentation pattern.[24]
-
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the chemical structure.
Objective: To confirm the chemical structure of this compound and detect the presence of any structurally related impurities.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Reference: TMS (δ 0.00 ppm).
-
Acquisition Parameters: Standard ¹H acquisition with a 90° pulse, 8-16 scans, and a relaxation delay of 1-2 seconds.
-
-
Data Interpretation (Expected Chemical Shifts):
-
Vinyl Group (CH=CH₂): A complex multiplet system typically between δ 5.7-6.2 ppm (3H).
-
Ethoxy Methylene (-OCH₂CH₃): A quartet around δ 3.7-3.9 ppm (4H).
-
Ethoxy Methyl (-OCH₂CH₃): A triplet around δ 1.2-1.3 ppm (6H).
-
Silyl Methyl (Si-CH₃): A singlet around δ 0.1-0.2 ppm (3H).
The integration of these signals should correspond to the proton count (3:4:6:3). Any significant unassigned peaks may indicate impurities.
-
The following diagram illustrates the quality control workflow for an incoming chemical reagent.
Caption: Workflow for incoming reagent quality control.
Conclusion
This compound is a valuable reagent for pharmaceutical research, offering strategic advantages as a building block in the synthesis of complex molecules and APIs. Its utility is derived from the orthogonal reactivity of its vinyl and diethoxysilyl functional groups. For researchers and drug development professionals, the selection of a commercial supplier for this compound must be a deliberate process, prioritizing suppliers with robust quality systems, transparent documentation, and reliable technical support. Implementing a stringent in-house quality control protocol, including GC and NMR analysis, is a non-negotiable step to ensure the integrity of starting materials and the ultimate success and reproducibility of the synthetic work that follows. This diligence forms the bedrock of sound scientific and pharmaceutical development.
References
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 4. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. jocpr.com [jocpr.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers [mdpi.com]
- 10. Vinylmethyldimethoxysilane | C5H12O2Si | CID 85589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. METHYLDIETHOXYSILANE | [gelest.com]
- 15. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. This compound | 5507-44-8 [chemicalbook.com]
- 17. Pharmaceuticals | [gelest.com]
- 18. Silanes & Silicon Compounds | [gelest.com]
- 19. gelest.com [gelest.com]
- 20. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]
- 21. echemi.com [echemi.com]
- 22. scbt.com [scbt.com]
- 23. gelest.com [gelest.com]
- 24. Silanes | [gelest.com]
The Solubility of Diethoxy(methyl)vinylsilane in Organic Solvents: A Technical Guide
Introduction
Physicochemical Properties of Diethoxy(methyl)vinylsilane
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. These properties dictate the nature and strength of its intermolecular interactions with solvent molecules.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂Si | [4] |
| Molecular Weight | 160.29 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Density | 0.858 g/mL at 25 °C | [5] |
| Boiling Point | 133-134 °C | [3] |
| Refractive Index | n20/D 1.401 | [5] |
| Flash Point | 17 °C (62.6 °F) | [5] |
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[6][7] This adage is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules. The miscibility of this compound in organic solvents can be predicted by analyzing its molecular structure and the corresponding intermolecular forces it can engage in.
Molecular Structure and Polarity
The structure of this compound features distinct regions that contribute to its overall solubility characteristics:
-
Nonpolar Moieties: The methyl (-CH₃) and vinyl (-CH=CH₂) groups are nonpolar and contribute to van der Waals interactions (dispersion forces).
-
Polar Moieties: The two ethoxy groups (-OCH₂CH₃) introduce polarity due to the electronegative oxygen atoms, allowing for dipole-dipole interactions. The silicon-oxygen bonds also contribute to the molecule's polarity.
-
Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms in the ethoxy groups can act as hydrogen bond acceptors.
This combination of nonpolar and polar features suggests that this compound will exhibit good solubility in a range of organic solvents with varying polarities.
Caption: Molecular structure of this compound highlighting its functional groups.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6][8] The total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7] Materials with similar HSP values are likely to be miscible.
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δD (Dispersion) | 16.0 |
| δP (Polar) | 4.5 |
| δH (Hydrogen Bonding) | 6.0 |
These estimated values place this compound in a region of the Hansen space that suggests good compatibility with a wide array of common organic solvents.
Predicted Qualitative Solubility Profile
Based on the "like dissolves like" principle and the estimated Hansen Solubility Parameters, the following table provides a predicted qualitative solubility profile of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The ethoxy groups can act as hydrogen bond acceptors, and the overall polarity is compatible. Solubility in methanol is also reported in literature. |
| Hydrocarbons | Hexane, Heptane, Toluene, Xylene | Soluble | The nonpolar methyl and vinyl groups will interact favorably with nonpolar hydrocarbon solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The polarity and hydrogen bond accepting nature of ethers are similar to the ethoxy groups of the silane. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble | The polarity of ketones is well-matched with the silane, facilitating miscibility. |
| Esters | Ethyl acetate, Butyl acetate | Soluble | Similar polarity and hydrogen bond accepting capabilities lead to good solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | The moderate polarity of chlorinated solvents aligns well with the silane's characteristics. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble to Soluble | While the high polarity of these solvents might create a slight mismatch, solubility is still expected due to the polar nature of the ethoxy groups. |
| Water | Insoluble | The dominant nonpolar hydrocarbon character of the molecule and its susceptibility to hydrolysis make it insoluble in water. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. The following protocols provide step-by-step methodologies for both qualitative miscibility testing and quantitative solubility measurement.
Protocol for Qualitative Miscibility Assessment
This simple visual method provides a quick determination of whether this compound is miscible in a given solvent at a specific ratio.
Methodology:
-
Preparation: In a clean, dry 4 mL glass vial, add 1 mL of the test solvent.
-
Addition: To the solvent, add 1 mL of this compound.
-
Mixing: Cap the vial and vortex or shake vigorously for 30 seconds to ensure thorough mixing.
-
Observation: Allow the mixture to stand undisturbed for at least 5 minutes.
-
Interpretation:
-
Miscible: A single, clear, homogeneous liquid phase is observed.
-
Immiscible: Two distinct layers are formed, separated by a clear meniscus.
-
Partially Miscible: The formation of a cloudy or turbid solution, or the separation into two layers after an initial appearance of homogeneity.
-
Caption: Workflow for the qualitative miscibility assessment of this compound.
Protocol for Quantitative Solubility Determination (Isothermal Method)
This protocol allows for the determination of the saturation solubility of this compound in a specific solvent at a controlled temperature. This method is adapted from standard practices for determining the solubility of organic compounds.
Methodology:
-
Apparatus Setup:
-
Place a 10 mL glass vial with a magnetic stir bar on a magnetic stir plate.
-
Use a temperature-controlled water bath or heating block to maintain a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.
-
Allow the solvent to equilibrate to the target temperature.
-
-
Titration:
-
Slowly add small, known volumes (e.g., 100 µL) of this compound to the stirring solvent.
-
After each addition, allow the mixture to stir for at least 2 minutes and visually inspect for complete dissolution.
-
Continue adding the silane until a slight, persistent cloudiness or the formation of a second phase is observed, indicating that the saturation point has been reached.
-
-
Equilibration (for precise measurements):
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent at the desired temperature.
-
Stir the mixture vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solute to settle.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Determine the concentration of this compound in the supernatant using an appropriate analytical technique (e.g., gas chromatography (GC) with a suitable internal standard, or gravimetric analysis after solvent evaporation).
-
-
Calculation:
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Safety and Handling
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[2][5] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before use for complete safety and handling information.
Conclusion
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure and the properties of various solvents, researchers can make informed predictions about its miscibility. The provided experimental protocols offer practical methods for determining both qualitative and quantitative solubility, enabling the optimization of its use in a wide range of scientific and industrial applications. The synthesis of theoretical principles and actionable experimental procedures in this guide serves as a valuable resource for scientists and professionals working with this versatile organosilane.
References
- 1. processchemistryportal.com [processchemistryportal.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. researchgate.net [researchgate.net]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | springerprofessional.de [springerprofessional.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Hansen Solubility Predictions: A Combined Approach Using Integrated Datasets and Optimized Machine Learning Techniques | Scientific.Net [scientific.net]
- 10. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
Key reactive groups in Diethoxy(methyl)vinylsilane
An In-Depth Technical Guide to the Core Reactive Groups of Diethoxy(methyl)vinylsilane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DEMVS) is a bifunctional organosilicon compound of significant interest across various scientific domains, including materials science, organic synthesis, and surface chemistry. Its utility stems from the distinct and orthogonal reactivity of its two primary functional moieties: a vinyl group susceptible to addition reactions and two ethoxy groups prone to hydrolysis and condensation. This guide provides a detailed exploration of these reactive centers, elucidating the underlying chemical principles, reaction mechanisms, and practical applications. We will delve into the causality behind experimental choices for leveraging this unique reactivity, present validated protocols, and offer a mechanistic framework for researchers aiming to incorporate DEMVS into their work.
Molecular Architecture and Physicochemical Properties
This compound, with the chemical formula CH₃Si(OC₂H₅)₂CH=CH₂, possesses a central silicon atom bonded to a methyl group, a vinyl group, and two hydrolyzable ethoxy groups.[1][2] This structure imparts a dual chemical nature, allowing it to act as both an organic olefin and an inorganic silicate precursor.
Diagram 1: Molecular Structure of this compound
Caption: Molecular structure highlighting the key reactive centers.
A summary of its key physical properties is provided below, sourced from manufacturer technical data.[1][3][4]
| Property | Value |
| CAS Number | 5507-44-8[1] |
| Molecular Formula | C₇H₁₆O₂Si[2] |
| Molecular Weight | 160.29 g/mol [2] |
| Appearance | Colorless Liquid[1] |
| Boiling Point | 133-134 °C[1] |
| Density | 0.858 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.401[1] |
| Flash Point | 17 °C (62.6 °F)[1] |
Reactivity of the Vinyl Group
The carbon-carbon double bond in the vinyl moiety is electron-rich and serves as the primary site for organic transformations, most notably polymerization and hydrosilylation.
Polymerization
The vinyl group allows this compound to act as a monomer in various polymerization reactions. This can proceed through several mechanisms, including radical and anionic pathways, to form polysiloxanes with organic side chains.[5][6] The resulting polymers combine the flexibility of a siloxane backbone with the functionality of the pendant groups. This reactivity is foundational to its use in creating cross-linked polymers and resins.[3][7]
-
Radical Polymerization: Initiated by standard radical initiators (e.g., AIBN, benzoyl peroxide), this process leads to the formation of a carbon-carbon polymer backbone. The pendant silyl groups can then undergo subsequent hydrolysis and condensation to form a cross-linked network.
-
Anionic Polymerization: Anionic initiators like organolithium reagents can also polymerize the vinyl group. This method offers greater control over the polymer's molecular weight and architecture.[8][9]
Diagram 2: Vinyl Group Polymerization Workflow
Caption: General workflow for polymerization and subsequent cross-linking.
Hydrosilylation
Hydrosilylation is a powerful reaction involving the addition of a silicon-hydride (Si-H) bond across the vinyl double bond.[10] This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum (e.g., Karstedt's catalyst) or rhodium.[11][12] The reaction is highly efficient and provides a versatile method for grafting other silicon-containing molecules onto the DEMVS vinyl group, or conversely, for attaching the DEMVS unit to a substrate bearing Si-H bonds.
The regioselectivity of the addition is a critical consideration. The reaction can yield two possible isomers:
-
α-adduct: The silicon of the hydrosilane adds to the carbon atom already bearing the silyl group.
-
β-adduct: The silicon of the hydrosilane adds to the terminal carbon atom of the vinyl group.
For terminal olefins like the vinyl group in DEMVS, the β-adduct is typically the major product, following an anti-Markovnikov addition pattern.[11]
Reactivity of the Ethoxy Groups: Hydrolysis and Condensation
The two ethoxy groups (Si-OCH₂CH₃) are the molecule's inorganic reactive centers. They are susceptible to hydrolysis, a reaction in which they are replaced by hydroxyl groups (silanols, Si-OH). This reaction is the gateway to forming stable, inorganic siloxane (Si-O-Si) networks.[7][13]
Mechanism
The hydrolysis of alkoxysilanes is generally catalyzed by acid or base and is believed to proceed via a pentacoordinate silicon intermediate through an Sₙ2-type mechanism.[14]
-
Hydrolysis: In the presence of water, the ethoxy groups are sequentially replaced by hydroxyl groups, releasing ethanol as a byproduct. This forms a reactive silanol intermediate, dihydroxy(methyl)vinylsilane.
-
Condensation: The newly formed silanols are highly reactive and can condense with each other or with hydroxyl groups on an inorganic substrate (like glass or metal oxides). This condensation reaction forms a stable siloxane bond (Si-O-Si) and releases a molecule of water.
The rate of hydrolysis and condensation is highly dependent on factors such as pH, water concentration, catalyst, and temperature.[14]
Diagram 3: Hydrolysis and Condensation Pathway
Caption: Stepwise reaction pathway for the formation of a siloxane network.
This dual reactivity makes DEMVS an excellent coupling agent, capable of bridging an inorganic substrate (via siloxane bonds) and an organic polymer matrix (via reactions of the vinyl group).[7]
Experimental Protocols
The following protocols are representative examples designed to illustrate the practical application of DEMVS's key reactivities.
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol demonstrates the use of the hydrolysis/condensation reaction to functionalize an inorganic surface.
Objective: To graft this compound onto the surface of silica nanoparticles, introducing reactive vinyl groups.
Methodology:
-
Activation of Silica: Suspend 1.0 g of fumed silica in 50 mL of toluene. Sonicate for 15 minutes to ensure a fine dispersion. Add 5 mL of 1 M HCl(aq) and reflux the mixture for 4 hours to maximize surface silanol (-OH) groups. Cool to room temperature.
-
Silane Preparation: In a separate flask, prepare a 5% (v/v) solution of this compound in a 95:5 ethanol/water mixture. Add a catalytic amount of acetic acid to adjust the pH to ~4-5. Stir for 1 hour to pre-hydrolyze the silane.
-
Grafting Reaction: Add the pre-hydrolyzed silane solution dropwise to the activated silica suspension under vigorous stirring.
-
Curing: Heat the reaction mixture to 80 °C and maintain for 6 hours with continuous stirring. This promotes the condensation reaction between the silanols of the hydrolyzed DEMVS and the surface silanols of the silica.
-
Purification: Cool the mixture. Centrifuge the particles and wash sequentially with toluene (3x), ethanol (3x), and acetone (2x) to remove any unreacted silane and byproducts.
-
Final Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 110 °C for 12 hours to complete the condensation and remove residual solvent.
Validation: Successful functionalization can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of C=C stretching peaks (~1600 cm⁻¹) and C-H peaks from the methyl/vinyl groups, and by Thermogravimetric Analysis (TGA) to quantify the organic loading.
Protocol 2: Platinum-Catalyzed Hydrosilylation
This protocol showcases the reactivity of the vinyl group.
Objective: To perform a hydrosilylation reaction between this compound and 1,1,1,3,5,5,5-heptamethyltrisiloxane.
Methodology:
-
Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the experiment.
-
Reagent Addition: To the flask, add 10 mmol of this compound and 10 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane via syringe. Add 20 mL of anhydrous toluene as the solvent.
-
Catalyst Introduction: Add 10 µL of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene) via microsyringe. An immediate, mild exotherm may be observed.
-
Reaction: Heat the mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR spectroscopy, observing the disappearance of the Si-H proton signal (~4.7 ppm) and the vinyl proton signals.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by stirring with a small amount of activated carbon for 30 minutes, followed by filtration through a pad of celite.
-
Purification: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation if necessary.
Validation: The structure of the resulting β-adduct can be confirmed by ¹H and ²⁹Si NMR spectroscopy and Mass Spectrometry.
Conclusion
The dual reactivity of this compound, centered on its vinyl and ethoxy groups, makes it a uniquely versatile molecule for chemical synthesis and materials science. The vinyl group provides a handle for organic transformations like polymerization and hydrosilylation, enabling the creation of complex organic structures and polymer backbones.[6][10] Concurrently, the hydrolyzable ethoxy groups allow for the formation of robust inorganic siloxane networks, making it an ideal coupling agent for interfacing organic and inorganic materials.[7] A thorough understanding of the mechanisms and experimental conditions governing these two reactive sites is paramount for any researcher seeking to harness the full potential of this powerful chemical building block.
References
- 1. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5507-44-8 [chemicalbook.com]
- 4. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. innospk.com [innospk.com]
- 8. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Anionic Polymerization of Vinylsilanes VI. Effects of N,N,N′,N′-Tetramethylethylenediamine on the Polymerization of Methyltrivinylsilane | Semantic Scholar [semanticscholar.org]
- 10. scientificspectator.com [scientificspectator.com]
- 11. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. afinitica.com [afinitica.com]
Methodological & Application
Applications of Diethoxy(methyl)vinylsilane in Polymer Chemistry: A Detailed Guide for Researchers
Introduction: Unveiling the Versatility of Diethoxy(methyl)vinylsilane
This compound (DEMVS) is a bifunctional organosilane compound that has garnered significant attention in the field of polymer chemistry.[1] Its unique molecular structure, featuring a reactive vinyl group and hydrolyzable ethoxy groups, allows it to act as a versatile building block and modifying agent in a wide array of polymeric systems.[2] This guide provides a comprehensive overview of the applications of DEMVS, offering detailed application notes and protocols to empower researchers, scientists, and drug development professionals in their endeavors.
The vinyl group participates in polymerization reactions, particularly free-radical polymerization, enabling its incorporation into polymer backbones.[2] Simultaneously, the diethoxy groups can undergo hydrolysis and condensation, forming stable siloxane (Si-O-Si) bonds. This dual reactivity is the cornerstone of its utility, allowing it to function as a crosslinking agent, a monomer for copolymerization, and a surface modification agent.[1][2][3]
Key Properties of this compound:
| Property | Value |
| CAS Number | 5507-44-8[4][5] |
| Molecular Formula | C7H16O2Si[5][6] |
| Molecular Weight | 160.29 g/mol [5] |
| Boiling Point | 133-134 °C[4] |
| Density | 0.858 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.401[4] |
Section 1: this compound as a Crosslinking Agent
One of the primary applications of DEMVS is as a crosslinking agent, particularly in the production of crosslinked polyethylene (PEX) for applications like wires, cables, and pipes.[3] The silane is grafted onto the polyethylene backbone, and subsequent exposure to moisture triggers the hydrolysis of the ethoxy groups, leading to the formation of a durable crosslinked network. This process significantly enhances the mechanical and thermal properties of the polymer.[3]
Mechanism of Crosslinking:
The crosslinking process involves two main steps: grafting and moisture curing.
Figure 1: General workflow for crosslinking polyethylene using DEMVS.
Protocol: Silane Grafting and Crosslinking of Polyethylene
Materials:
-
Low-density polyethylene (LDPE)
-
This compound (DEMVS)
-
Dicumyl peroxide (DCP) initiator
-
Antioxidant (e.g., Irganox 1010)
-
Toluene
-
Internal mixer (e.g., Brabender)
-
Compression molding press
-
Water bath
Procedure:
-
Compounding:
-
Pre-dry the LDPE pellets at 80°C for 4 hours.
-
In a beaker, mix DEMVS and DCP in the desired ratio (e.g., 2 phr DEMVS, 0.2 phr DCP).
-
Add the antioxidant to the LDPE in the internal mixer at 140°C.
-
After 2 minutes, add the DEMVS/DCP mixture to the molten LDPE and mix for an additional 8 minutes to ensure homogeneous grafting.
-
-
Sheet Preparation:
-
Transfer the grafted polyethylene compound to a compression molding press.
-
Preheat the press to 180°C.
-
Press the compound into sheets of desired thickness under a pressure of 10 MPa for 5 minutes.
-
Cool the sheets to room temperature under pressure.
-
-
Moisture Curing (Crosslinking):
-
Immerse the prepared sheets in a water bath at 90°C.
-
The curing time will depend on the desired degree of crosslinking, typically ranging from 8 to 24 hours.
-
-
Characterization:
-
Determine the gel content (degree of crosslinking) by solvent extraction (e.g., in boiling xylene) according to ASTM D2765.
-
Evaluate the mechanical properties (tensile strength, elongation at break) using a universal testing machine.
-
Section 2: this compound in Copolymerization
DEMVS can be copolymerized with various vinyl monomers to introduce silane functionality into the polymer backbone.[7] This approach is valuable for creating materials with enhanced properties such as improved adhesion, thermal stability, and the ability to undergo subsequent crosslinking or surface modification.
Application Note: Copolymerization with Methyl Methacrylate (MMA)
The copolymerization of DEMVS with methyl methacrylate (MMA) via free-radical polymerization is a well-established method to synthesize functional acrylic resins.[8][9] The resulting copolymer, poly(MMA-co-DEMVS), combines the desirable properties of PMMA with the reactive sites provided by the silane groups. These resins find applications in coatings, adhesives, and composites.[2]
Figure 2: Workflow for the synthesis of Poly(MMA-co-DEMVS).
Protocol: Free-Radical Copolymerization of MMA and DEMVS
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (DEMVS)
-
Toluene as solvent
-
Methanol as non-solvent
-
Schlenk flask
-
Magnetic stirrer and hot plate
-
Nitrogen gas supply
Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add MMA, DEMVS, and toluene in the desired molar ratio. A typical starting point is a 90:10 molar ratio of MMA to DEMVS.
-
Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Initiation and Polymerization:
-
Dissolve the AIBN initiator in a small amount of toluene and add it to the reaction mixture. The amount of initiator is typically 0.1-1.0 mol% with respect to the total monomer concentration.
-
Immerse the Schlenk flask in a preheated oil bath at 70-80°C.[9]
-
Allow the polymerization to proceed under a nitrogen atmosphere with continuous stirring for a specified time (e.g., 6-24 hours), depending on the desired conversion and molecular weight.
-
-
Isolation and Purification:
-
After the reaction, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing an excess of methanol while stirring vigorously. The copolymer will precipitate as a white solid.
-
Filter the precipitate and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.
-
-
Characterization:
-
Confirm the copolymer structure and composition using Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Determine the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).
-
Analyze the thermal properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
Section 3: this compound for Surface Modification
The hydrolyzable ethoxy groups of DEMVS make it an excellent candidate for modifying the surfaces of inorganic materials such as silica, glass, and metal oxides.[4][10] This surface modification can impart hydrophobicity, improve adhesion to polymer matrices, and create reactive sites for further functionalization.
Application Note: Surface Modification of Silica Nanoparticles
Treating silica nanoparticles with DEMVS can render their surfaces hydrophobic and improve their dispersibility in non-polar polymer matrices. This is crucial for the development of high-performance nanocomposites.
Mechanism of Surface Modification:
The process involves the hydrolysis of the ethoxy groups of DEMVS in the presence of water, followed by the condensation of the resulting silanol groups with the hydroxyl groups on the silica surface.
Figure 3: Mechanism of silica surface modification with DEMVS.
Protocol: Surface Modification of Silica Nanoparticles
Materials:
-
Silica nanoparticles
-
This compound (DEMVS)
-
Ethanol/water mixture (e.g., 95/5 v/v)
-
Ammonia solution (catalyst)
-
Toluene
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Preparation of Silane Solution:
-
In a flask, prepare a solution of DEMVS in an ethanol/water mixture. A typical concentration is 1-5% by weight of DEMVS.
-
Add a few drops of ammonia solution to catalyze the hydrolysis of the silane. The pH should be adjusted to be mildly basic.
-
Stir the solution for 1-2 hours at room temperature to allow for the hydrolysis of the ethoxy groups.
-
-
Surface Treatment:
-
Disperse the silica nanoparticles in toluene using an ultrasonic bath.
-
Add the hydrolyzed DEMVS solution to the silica dispersion. The amount of silane should be calculated based on the surface area of the silica nanoparticles.
-
Reflux the mixture at 80-100°C for 4-6 hours with continuous stirring.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Separate the surface-modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles several times with toluene and then with ethanol to remove any unreacted silane and byproducts.
-
Dry the modified silica nanoparticles in a vacuum oven at 80°C overnight.
-
-
Characterization:
-
Confirm the surface modification by FTIR spectroscopy, looking for the appearance of characteristic peaks corresponding to the vinyl and methyl groups.
-
Assess the change in surface wettability by measuring the contact angle of water on a pressed pellet of the modified silica.
-
Determine the amount of grafted silane using thermogravimetric analysis (TGA).
-
Section 4: this compound in Sol-Gel Processes
DEMVS can be used as a precursor in sol-gel chemistry to prepare hybrid organic-inorganic materials.[11][12] The co-hydrolysis and co-condensation of DEMVS with other alkoxysilanes, such as tetraethoxysilane (TEOS), allows for the creation of crosslinked silica-based networks with incorporated organic functionalities.[11] These hybrid materials exhibit a unique combination of properties, including the mechanical strength and thermal stability of the inorganic component and the flexibility and functionality of the organic component.[13]
Application Note: Synthesis of Hybrid Coatings
Sol-gel derived coatings prepared using DEMVS and TEOS can be applied to various substrates to provide protective layers with enhanced properties such as improved scratch resistance, hydrophobicity, and adhesion.[11]
Protocol: Preparation of a Hybrid Sol-Gel Coating
Materials:
-
This compound (DEMVS)
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Water
-
Hydrochloric acid (catalyst)
-
Substrates for coating (e.g., glass slides)
-
Spin coater or dip coater
Procedure:
-
Sol Preparation:
-
In a beaker, mix DEMVS, TEOS, and ethanol in the desired molar ratio.
-
In a separate beaker, prepare an acidic water solution by adding hydrochloric acid to deionized water. The water-to-silane molar ratio is a critical parameter that influences the hydrolysis and condensation rates.[11]
-
Slowly add the acidic water solution to the silane/ethanol mixture under vigorous stirring.
-
Continue stirring the solution at room temperature for several hours to allow for hydrolysis and partial condensation, leading to the formation of a stable sol.
-
-
Coating Deposition:
-
Clean the substrates thoroughly before coating.
-
Deposit the sol onto the substrates using a spin coater or a dip coater. The thickness of the coating can be controlled by adjusting the withdrawal speed (dip coating) or the spinning speed and time (spin coating).
-
-
Curing:
-
Dry the coated substrates at room temperature to allow for solvent evaporation.
-
Cure the coatings in an oven at an elevated temperature (e.g., 100-150°C) to promote further condensation and the formation of a dense, crosslinked network.
-
-
Characterization:
-
Examine the morphology and thickness of the coatings using scanning electron microscopy (SEM) or atomic force microscopy (AFM).
-
Evaluate the chemical composition and structure of the coatings using FTIR and solid-state NMR.
-
Assess the mechanical properties (e.g., hardness, adhesion) using nanoindentation and scratch tests.
-
Conclusion
This compound is a highly versatile and valuable compound in polymer chemistry. Its dual reactivity enables its use in a wide range of applications, from enhancing the properties of commodity polymers to creating advanced functional materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of DEMVS in their specific areas of interest. As the demand for high-performance and tailored polymeric materials continues to grow, the importance of versatile building blocks like this compound is set to increase.
References
- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 2. innospk.com [innospk.com]
- 3. silicorex.com [silicorex.com]
- 4. This compound | 5507-44-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monomer detail | Diethoxy(methyl)(vinyl)silane [copoldb.jp]
- 8. researchgate.net [researchgate.net]
- 9. fujc.pp.ua [fujc.pp.ua]
- 10. researchgate.net [researchgate.net]
- 11. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sol–gel process - Wikipedia [en.wikipedia.org]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
Application Notes and Protocols: Diethoxy(methyl)vinylsilane as a Silane Coupling Agent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8) as a silane coupling agent. It elucidates the fundamental reaction mechanisms, provides detailed, validated protocols for substrate surface modification and polymer composite fabrication, and offers insights into the characterization of the resulting materials. The aim is to bridge the gap between theoretical understanding and practical application, enabling users to leverage this versatile molecule to enhance interfacial adhesion and create high-performance materials.
Introduction to this compound
This compound is a bifunctional organosilicon compound featuring two distinct reactive groups: two hydrolyzable ethoxy groups and one polymerizable vinyl group.[1][2] This dual-reactivity is the cornerstone of its function as a molecular bridge, enabling it to form stable covalent bonds between inorganic substrates (such as glass, silica, and metal oxides) and organic polymer matrices.[3][4] Its ability to improve adhesion, enhance mechanical strength, and increase durability makes it an indispensable tool in the development of advanced coatings, adhesives, and reinforced composites.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5507-44-8 | [6] |
| Molecular Formula | C₇H₁₆O₂Si | [6] |
| Molecular Weight | 160.29 g/mol | [1] |
| Appearance | Colorless Liquid | |
| Density | 0.858 g/mL at 25 °C | [7] |
| Boiling Point | 133-134 °C | [7] |
| Refractive Index | n20/D 1.401 | |
| Flash Point | 17 °C (62.6 °F) - closed cup | |
| Synonyms | Methylvinyldiethoxysilane, Vinyldiethoxymethylsilane | [1][8] |
The Coupling Mechanism: A Tale of Two Reactions
The efficacy of this compound as a coupling agent stems from a two-step reaction mechanism that first anchors the molecule to an inorganic surface and then presents a reactive group to an organic matrix.[9]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OC₂H₅) hydrolyze to form reactive silanol groups (-Si-OH). This reaction is typically catalyzed by acid or base. An acidic pH (around 4-5) is often preferred as it promotes the hydrolysis step while minimizing the rate of premature self-condensation.[10][11]
-
Condensation & Bonding: The newly formed silanol groups can then undergo two condensation reactions:
-
Organic Polymerization: Simultaneously, the non-hydrolyzable vinyl group (-CH=CH₂) remains available to react with an organic polymer matrix. This reaction is typically initiated by free radicals and results in the covalent integration of the silane, and thus the inorganic substrate, into the polymer backbone.[13]
This dual mechanism creates a robust and durable interface that facilitates stress transfer between the inorganic and organic phases, dramatically improving the composite material's overall performance.
References
- 1. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 4. dakenchem.com [dakenchem.com]
- 5. Vinyl Silane, Vinyl Silane coupling agents -Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 5507-44-8 [chemicalbook.com]
- 8. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 9. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 10. researchgate.net [researchgate.net]
- 11. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 12. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 13. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols for the Hydrolysis and Condensation of Diethoxy(methyl)vinylsilane
Introduction: The Versatility of Poly(methylvinyl)siloxane through Controlled Hydrolysis
Diethoxy(methyl)vinylsilane (DEMVS) is a bifunctional organosilane monomer that serves as a critical precursor in the synthesis of tailored polysiloxanes. Its unique structure, featuring two hydrolyzable ethoxy groups and two stable organic substituents (a methyl and a vinyl group), allows for the formation of linear and cyclic poly(methylvinyl)siloxane (PMVS) polymers through a controlled hydrolysis and condensation process. The resulting PMVS polymers are valued for their unique combination of properties, including thermal stability, hydrophobicity, and the presence of reactive vinyl groups along the polymer backbone.[1] These vinyl moieties provide sites for subsequent cross-linking reactions, making PMVS an essential component in the formulation of adhesives, sealants, dental impression materials, and as a base for high-temperature vulcanized silicone rubber.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the hydrolysis and condensation of this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental procedures for both acid- and base-catalyzed reactions, discuss critical process parameters, and outline methods for the characterization of the resulting polysiloxane products.
Underlying Principles: The Sol-Gel Chemistry of this compound
The transformation of this compound into poly(methylvinyl)siloxane is a classic example of a sol-gel process, which broadly involves two key reactions: hydrolysis and condensation.[3]
1. Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction is typically catalyzed by either an acid or a base. The hydrolysis of DEMVS proceeds in a stepwise manner, first forming ethoxy(hydroxy)methylvinylsilane and then dihydroxy(methyl)vinylsilane.
2. Condensation: The newly formed silanol (Si-OH) groups are highly reactive and readily undergo condensation reactions with other silanols or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). This process results in the elimination of either water or ethanol, respectively, and the gradual build-up of the polymer chain.
The pH of the reaction medium plays a crucial role in the kinetics and the structure of the final polymer. Acidic conditions tend to favor hydrolysis and result in the formation of more linear or randomly branched polymers.[3] Conversely, basic conditions promote condensation and often lead to more compact, highly branched, or cross-linked structures.[3]
Experimental Protocols
Safety Precautions
This compound is a flammable liquid and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound (DEMVS) | ≥97% | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
| Ammonium Hydroxide (NH₄OH) | 28-30% | Fisher Scientific |
| Ethanol, Anhydrous | 200 proof | Decon Labs |
| Toluene | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific |
| Deionized Water | In-house |
Protocol 1: Acid-Catalyzed Hydrolysis and Condensation
This protocol is adapted from a procedure for a similar methoxysilane and is expected to yield primarily linear and cyclic poly(methylvinyl)siloxane oligomers.[5][6]
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.01 g (0.05 mol) of this compound.
-
Addition of Catalyst: To the stirred silane, add 28.6 mL (0.5 mol) of glacial acetic acid. The significant excess of acetic acid acts as both the catalyst and a solvent.
-
Reaction: Heat the reaction mixture to reflux at approximately 118°C and maintain this temperature for 8 hours with continuous stirring.
-
Workup:
-
After 8 hours, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of toluene.
-
Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with another 50 mL of deionized water, or until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate for at least 12 hours.
-
-
Product Isolation:
-
Filter the dried solution to remove the sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the poly(methylvinyl)siloxane product.
-
Expected Outcome: A clear, viscous liquid or oil. The molecular weight and viscosity will depend on the precise reaction conditions.
Protocol 2: Base-Catalyzed Hydrolysis and Condensation
This protocol is a general method for sol-gel synthesis and is expected to produce a more branched or gel-like polysiloxane network.
Step-by-Step Procedure:
-
Sol Preparation: In a 250 mL beaker, prepare a solution of 16.02 g (0.1 mol) of this compound in 50 mL of anhydrous ethanol.
-
Hydrolysis Medium: In a separate 250 mL beaker, prepare a solution of 3.6 mL (0.2 mol) of deionized water in 50 mL of anhydrous ethanol. To this solution, add 1.0 mL of 1 M ammonium hydroxide solution as the catalyst.
-
Reaction Initiation: While stirring vigorously, slowly add the silane solution from step 1 to the aqueous ethanol solution from step 2.
-
Gellation: Continue stirring the mixture at room temperature. The solution will gradually increase in viscosity. Depending on the desired properties, the reaction can be stopped at a soluble oligomer stage or allowed to proceed to gelation, which may take several hours to days.
-
Aging and Drying (for gelled product):
-
Once a gel has formed, cover the beaker with parafilm and poke a few holes to allow for slow solvent evaporation.
-
Age the gel for 24-48 hours at room temperature.
-
Dry the gel in an oven at 60-80°C to remove residual solvent and water.
-
Expected Outcome: A transparent, potentially rubbery solid or a viscous sol depending on the reaction time.
Process Visualization
Caption: A generalized workflow for the synthesis of poly(methylvinyl)siloxane.
Characterization of Poly(methylvinyl)siloxane
The progress of the hydrolysis and condensation reactions, as well as the structure of the final PMVS product, can be monitored and characterized by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for tracking the disappearance of ethoxy groups and the formation of silanol intermediates and siloxane bonds.[5][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing the disappearance of Si-O-C stretching vibrations and the appearance of Si-O-Si and Si-OH bands.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the resulting polymer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the composition and identify any residual low molecular weight species in the final product.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 5507-44-8 [sigmaaldrich.com]
- 5. Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. afinitica.com [afinitica.com]
- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethoxy(methyl)vinylsilane in the Preparation of Cross-linked Polymers
Introduction
Diethoxy(methyl)vinylsilane (DEMVS) is a bifunctional organosilane compound that serves as a critical cross-linking agent and coupling agent in the synthesis of advanced polymer materials.[1] Its unique molecular structure, featuring both a reactive vinyl group and hydrolyzable ethoxy groups, enables a versatile, two-stage cross-linking mechanism.[1][2] This allows for initial polymer modification via grafting, followed by a controlled, moisture-initiated curing process to form a stable, three-dimensional network. This technology, particularly prominent in the production of cross-linked polyethylene (PEX-b), offers significant economic and processing advantages over other methods like peroxide or radiation curing, including lower investment costs and a broader processing window.[3] These attributes make DEMVS indispensable in applications demanding enhanced thermal stability, mechanical strength, and chemical resistance, such as high-performance cable insulation, hot water piping, adhesives, and specialty coatings.[1][4]
Fundamentals of this compound (DEMVS)
Chemical Properties and Structure
DEMVS is a liquid organosilane recognized for its dual reactivity.[2] The vinyl group is susceptible to free-radical addition, while the silicon-ethoxy bonds are prone to hydrolysis. This dual nature is the cornerstone of its utility in polymer chemistry.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | Vinylmethyldiethoxysilane, Methylvinyldiethoxysilane | [1][5] |
| CAS Number | 5507-44-8 | [6] |
| Molecular Formula | C₇H₁₆O₂Si (CH₃Si(OC₂H₅)₂CH=CH₂) | [5][6] |
| Molecular Weight | 160.29 g/mol | [5][6] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 133-134 °C | [2][6] |
| Density | 0.858 g/mL at 25 °C | [2][6] |
| Flash Point | 17 °C (62.6 °F) | [6][7] |
Mechanism of Action in Polymer Cross-linking
The cross-linking process mediated by DEMVS is a sophisticated, two-stage reaction. This separation of grafting and curing steps is a key industrial advantage, as it allows the polymer to be shaped and extruded while still in a thermoplastic state before the final, irreversible cross-linking occurs.[3]
-
Stage 1: Free-Radical Grafting: The process is initiated, typically with a peroxide, in the polymer melt. The peroxide decomposes to form radicals, which abstract a hydrogen atom from the polymer backbone (e.g., polyethylene), creating a macroradical. This macroradical then attacks the vinyl group of the DEMVS molecule, covalently bonding the silane to the polymer chain. This step is performed in the absence of moisture to prevent premature cross-linking.
-
Stage 2: Hydrolytic Condensation (Moisture Curing): The grafted polymer is subsequently exposed to water (e.g., in a water bath or steam chamber), often in the presence of a tin-based or other catalyst.[3][8] The ethoxy groups on the grafted silane hydrolyze to form reactive silanol (Si-OH) groups. These silanols then undergo condensation reactions with each other, eliminating water and forming highly stable siloxane (Si-O-Si) bridges between polymer chains.[3] This network of siloxane bonds creates the final, cross-linked thermoset material.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 5507-44-8 [chemicalbook.com]
- 3. evonik.com [evonik.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 97 5507-44-8 [sigmaaldrich.com]
- 7. This compound 97 5507-44-8 [sigmaaldrich.com]
- 8. paint.org [paint.org]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Diethoxy(methyl)vinylsilane
Introduction
Diethoxy(methyl)vinylsilane (DEMS) is a versatile organosilicon compound widely utilized as a coupling agent, a monomer for polysiloxanes, and a surface modification agent. Its dual functionality, featuring a reactive vinyl group and hydrolyzable ethoxy groups, allows it to bridge organic polymers and inorganic substrates. Applications range from preparing advanced resins for the microelectronics industry to developing novel sensors for detecting explosives. Given its critical role in materials science, a thorough and robust analytical characterization is imperative to ensure identity, purity, and performance.
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of DEMS. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This multi-technique approach, incorporating Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis, delivers a complete analytical profile of the molecule.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination. For DEMS, ¹H and ¹³C NMR provide unambiguous confirmation of the molecular structure by identifying the distinct chemical environments of the hydrogen and carbon atoms.
Expertise & Causality
¹H NMR confirms the presence and connectivity of all proton-containing groups (vinyl, ethoxy, and methyl). The chemical shifts are influenced by the electronegativity of neighboring atoms (silicon and oxygen), and the spin-spin coupling patterns reveal adjacent, non-equivalent protons. ¹³C NMR complements this by identifying all unique carbon environments, confirming the carbon skeleton of the molecule. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for organosilanes and its single, well-defined solvent peak that does not interfere with the analyte signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to acquire signals from -1 to 10 ppm.
-
Employ a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to acquire signals from -10 to 150 ppm.
-
Acquire a minimum of 1024 scans due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Data Presentation: Expected NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Si-CH₃ | ~0.15 | singlet (s) | ~ -5.0 |
| -O-CH₂-CH₃ | ~1.20 | triplet (t) | ~18.5 |
| -O-CH₂-CH₃ | ~3.75 | quartet (q) | ~58.4 |
| Si-CH=CH₂ | ~5.80 - 6.20 | multiplet (m) | ~132.0, ~137.5 |
Note: Data synthesized from spectral databases for this compound and analogous compounds.[1][2]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR-based structural characterization of DEMS.
Purity Assessment and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique ideal for separating volatile and semi-volatile compounds and confirming their identity. For DEMS, GC provides a quantitative measure of purity by separating the main component from any impurities, while MS delivers a fragmentation pattern that serves as a molecular fingerprint, confirming its identity and molecular weight.[1]
Expertise & Causality
The choice of a non-polar capillary column (e.g., DB-1 or HP-5ms) is based on the low polarity of DEMS, ensuring good peak shape and resolution through separation based on boiling points. Electron Ionization (EI) at 70 eV is a standard, high-energy method that induces reproducible fragmentation, which is essential for library matching and structural confirmation. The temperature program is designed to elute DEMS in a reasonable time frame while separating it from potentially lower-boiling starting materials or higher-boiling oligomeric impurities.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of DEMS (e.g., 1 µL in 1 mL) using a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer with an EI source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane phase (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35 - 300.
-
Data Presentation: Expected GC-MS Results
| Parameter | Expected Value / Observation |
| Retention Time | Dependent on specific system, but expected to be consistent. |
| Molecular Ion [M]⁺ | m/z 160 (may be low abundance or absent). |
| Major Fragments (m/z) | 145 [M-CH₃]⁺, 131 [M-C₂H₅]⁺, 117 [M-OC₂H₅]⁺, 89. |
Note: Fragmentation data based on NIST library entries for this compound.[1][3]
Visualization: GC-MS Analysis Workflow
Caption: Workflow for purity and identity analysis of DEMS by GC-MS.
Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For DEMS, it provides direct evidence for the key Si-O-C, C=C (vinyl), and C-H bonds, confirming the compound's core structural features.
Expertise & Causality
Attenuated Total Reflectance (ATR) is the preferred sampling technique for a liquid like DEMS. It requires minimal sample preparation (just a single drop) and is easy to clean. The infrared spectrum reveals characteristic vibrations. The strong Si-O-C stretch is a definitive marker for alkoxysilanes, while the C=C stretch confirms the presence of the crucial vinyl group.
Experimental Protocol: ATR-FT-IR
-
Sample Preparation: No preparation is needed other than ensuring the sample is free of water and particulate matter.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Clean the ATR crystal with isopropanol and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Scan: Place one drop of DEMS directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquisition: Acquire the spectrum over the range of 4000-650 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the major peaks.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3055 | C-H stretch | =C-H (vinyl) |
| ~2975, 2885 | C-H stretch | -CH₃, -CH₂- (aliphatic) |
| ~1600 | C=C stretch | Vinyl |
| ~1410 | C-H in-plane bend | =CH₂ (vinyl) |
| ~1080 | Si-O-C stretch | Ethoxy-silane |
| ~960 | C-H out-of-plane bend | =CH₂ (vinyl) |
| ~800 | Si-C stretch | Methyl-silane |
Note: Wavenumbers are approximate and based on typical values for vinylalkoxysilanes.[1][4][5]
Visualization: FT-IR Analysis Workflow
Caption: Workflow for functional group analysis of DEMS by FT-IR.
Evaluation of Thermal Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the material properties of DEMS, particularly its thermal stability and volatility. This is crucial for defining storage conditions, processing parameters during polymerization, and predicting the thermal performance of the resulting materials.[6]
Expertise & Causality
TGA measures mass change as a function of temperature. For a volatile liquid like DEMS, TGA in a nitrogen atmosphere will show a single, sharp weight loss corresponding to its boiling point. Any significant residue at high temperatures could indicate non-volatile impurities. DSC measures heat flow into or out of a sample during a temperature change. For DEMS, it can detect glass transitions (Tg) at sub-ambient temperatures or other phase changes, though for a simple monomer, the primary event will be boiling, seen as a large endotherm. Performing the analysis under an inert nitrogen atmosphere prevents oxidative degradation, ensuring the observed thermal events are inherent to the material itself.[7]
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place 5-10 mg of DEMS into a clean aluminum TGA or DSC pan. For TGA, use an open pan. For DSC, crimp a lid onto the pan, but do not hermetically seal it to allow for volatilization.
-
Instrumentation: Use a calibrated TGA and/or DSC instrument.
-
TGA Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 300 °C.
-
-
DSC Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at -100 °C, then ramp at 10 °C/min to 200 °C.
-
Data Presentation: Expected Thermal Properties
| Technique | Parameter | Expected Observation |
| TGA | Onset of decomposition/volatilization | ~130-135 °C |
| TGA | Residual mass at 300 °C | < 1% (for pure sample) |
| DSC | Boiling Point (Endotherm) | ~133-134 °C |
| Physical | Boiling Point (literature) | 133-134 °C |
| Physical | Density (literature) | 0.858 g/mL at 25 °C |
Visualization: Thermal Analysis Workflow
Caption: Workflow for the thermal analysis of DEMS.
Conclusion
The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, GC-MS, FT-IR, and thermal analysis. NMR provides definitive structural confirmation, GC-MS assesses purity and confirms molecular weight, FT-IR verifies the presence of key functional groups, and thermal analysis establishes critical material properties. Following these detailed protocols will ensure a robust and reliable quality assessment, which is fundamental for researchers, scientists, and drug development professionals who rely on this versatile compound for high-performance applications.
References
- 1. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Vinylmethyldimethoxysilane | C5H12O2Si | CID 85589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Analysis Techniques for Polysilane Research [eureka.patsnap.com]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
Troubleshooting & Optimization
Common issues with Diethoxy(methyl)vinylsilane stability and storage
Welcome to the technical support guide for Diethoxy(methyl)vinylsilane (CAS: 5507-44-8). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and storage of this versatile organosilane. As a bifunctional molecule with both a reactive vinyl group and hydrolyzable ethoxy groups, its integrity is paramount for successful experimental outcomes.[1][2]
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: this compound is sensitive to moisture and heat.[3][4] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated place.[3][4][5] The ideal storage temperature is typically refrigerated at 2-8°C, especially for long-term storage, to minimize the risk of thermally initiated polymerization.[6] It is crucial to handle and store the product under an inert atmosphere, such as dry nitrogen or argon, to prevent degradation from atmospheric moisture.[4][6][7]
Q2: My this compound has become viscous or has gelled. What happened and can I still use it?
A: A significant increase in viscosity or gelation is a clear indicator of polymerization. The vinyl group of the silane can undergo self-polymerization when exposed to heat, light, or contaminants like peroxides or certain metal salts.[8][9] Once polymerized, the material's chemical identity has changed, and it is no longer suitable for use in applications requiring the monomeric form. The product should be disposed of according to your institution's hazardous waste guidelines.
Q3: I've noticed a white precipitate or cloudiness in my silane. What is it?
A: Cloudiness or the formation of a white precipitate typically results from hydrolysis and subsequent condensation. This compound is highly susceptible to moisture.[4] When exposed to water, the ethoxy groups hydrolyze to form ethanol and reactive silanol intermediates (Methyl(vinyl)silanediol). These silanols are unstable and readily self-condense to form siloxane oligomers or polymers (polysiloxanes), which are often insoluble and appear as a white solid or haze.[3] The material is likely compromised and may not perform as expected in your application.
Q4: How should I handle a new bottle of this compound upon receipt and for daily use?
A: Upon receipt, inspect the container seal for integrity. Store it immediately under the recommended conditions (cool, dry, dark, inert atmosphere).[3][4][5] For daily use, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). If that is not possible, uncap the bottle for the shortest time required to dispense the liquid and then promptly reseal it, preferably after flushing the headspace with an inert gas like nitrogen.[3][6] Using a syringe to pierce a septum-sealed cap is an effective method to transfer the liquid while minimizing atmospheric exposure.
Q5: What are the primary chemical hazards associated with this compound?
A: This compound is a highly flammable liquid and vapor, with a low flash point of 17°C (62.6°F).[4] Vapors can form explosive mixtures with air.[4] It is also an irritant to the skin, eyes, and respiratory system.[10] Inhalation may cause respiratory sensitization. Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
Troubleshooting Guide
Use this guide to diagnose and resolve issues encountered during the use of this compound.
| Symptom Observed | Probable Cause(s) | Underlying Mechanism | Recommended Action & Prevention |
| Increased Viscosity, Gelation, or Solidification | Unintended Polymerization | The vinyl group (-CH=CH₂) has undergone radical, thermal, or catalytic polymerization, forming long-chain polymers. This process is often irreversible.[11] | Action: Do not use. Dispose of the material as hazardous waste. Prevention: Store at recommended low temperatures (2-8°C). Protect from light by using an amber bottle or storing in the dark. Ensure no cross-contamination with polymerization initiators (e.g., peroxides, Lewis acids).[9] |
| Cloudy Appearance or White Precipitate | Hydrolysis and Condensation | The ethoxy groups (-OCH₂CH₃) have reacted with moisture (H₂O) to form silanols (Si-OH). These silanols then condense with each other to form stable but insoluble siloxane bonds (Si-O-Si), creating oligomers or polymers.[3] | Action: The material is likely degraded. Perform a small-scale functional test if necessary, but it is safer to discard. Prevention: Maintain strict anhydrous conditions. Store in a tightly sealed container under inert gas.[4][7] Use dry solvents and glassware in your reactions. |
| Inconsistent or Failed Reaction Performance | Partial Degradation (Hydrolysis or Oligomerization) | The concentration of the active monomeric silane is lower than expected due to partial degradation. The presence of hydrolysis byproducts (ethanol, water) or siloxane oligomers can interfere with the intended reaction pathway. | Action: Open a new, sealed bottle of the reagent. Prevention: Implement rigorous storage and handling protocols (see Protocol 1). For highly sensitive applications, consider purifying the silane by distillation before use, though this requires advanced expertise and equipment. |
| Pressure Buildup in Container | Hydrolysis in a Tightly Sealed Container | Hydrolysis of alkoxysilanes can generate alcohol (ethanol) and potentially other volatile byproducts. If this occurs in a tightly sealed container at elevated temperatures, vapor pressure can increase. | Action: Handle with extreme care in a fume hood. Cool the container before opening. Prevention: Store at recommended cool temperatures to minimize vapor pressure and reaction rates. Ensure containers are appropriate for chemical storage. |
Visualized Degradation & Troubleshooting Workflow
Primary Degradation Pathway: Hydrolysis
The primary non-polymerization pathway for degradation is hydrolysis of the ethoxy groups, which leads to the formation of siloxanes.
Caption: Hydrolysis and condensation of this compound.
Troubleshooting Workflow for Suspected Degradation
This flowchart provides a logical sequence of steps to follow when the quality of your silane is .
References
- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 2. mdpi.com [mdpi.com]
- 3. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. US4814475A - Vinyl silane compounds - Google Patents [patents.google.com]
- 9. gelest.com [gelest.com]
- 10. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 5507-44-8 [chemicalbook.com]
Technical Support Center: Purification of Diethoxy(methyl)vinylsilane
Welcome to the technical support center for the purification of Diethoxy(methyl)vinylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilane. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address the specific challenges you may encounter during the post-synthesis purification of this compound. Our aim is to equip you with the expertise and field-proven insights necessary for successful purification outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed, which is commonly a Grignard reaction between a vinyl Grignard reagent (e.g., vinylmagnesium bromide) and a diethoxy(methyl)chlorosilane precursor. Key impurities to anticipate include:
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Unreacted Starting Materials: Residual amounts of the chlorosilane precursor and any vinyl halide used to generate the Grignard reagent.
-
Grignard-Related Byproducts: Homocoupling of the Grignard reagent can lead to the formation of butadiene.
-
Hydrolysis Products (Siloxanes): this compound is highly susceptible to hydrolysis in the presence of moisture. This leads to the formation of silanols, which readily condense to form linear or cyclic siloxane oligomers. These are often high-boiling, viscous liquids or waxy solids.
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Solvent-Related Byproducts: If tetrahydrofuran (THF) is used as the solvent for the Grignard reaction, side reactions with the chlorosilane can occur, leading to the incorporation of butoxy groups into the silane structure[1].
Q2: My crude product appears cloudy or contains a precipitate. What is the likely cause?
A2: Cloudiness or the presence of a precipitate in your crude this compound is most commonly due to the formation of insoluble magnesium salts (e.g., magnesium halides) from the Grignard reaction and/or the precipitation of siloxane byproducts formed from exposure to moisture. A proper aqueous work-up is crucial to remove these inorganic salts.
Q3: How can I effectively monitor the progress of my purification?
A3: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
TLC: For rapid, qualitative monitoring of your column chromatography fractions. Since this compound lacks a strong UV chromophore, visualization can be achieved using a potassium permanganate stain, which reacts with the vinyl group to produce a yellow-brown spot on a purple background.
-
GC-MS: This is the gold standard for assessing the purity of your final product and identifying volatile impurities. The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for confirmation.
Q4: What are the primary purification methods for this compound?
A4: The two most effective purification methods for this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods will depend on the nature and boiling points of the impurities.
Troubleshooting Guides
Purification by Fractional Vacuum Distillation
Fractional distillation is an excellent method for separating this compound from impurities with significantly different boiling points.
Experimental Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a manometer. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) before introducing the crude product.
-
Sample Loading: Add the crude this compound to the distillation flask along with a magnetic stir bar for smooth boiling.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of this compound at the recorded pressure. The boiling point of this compound is 133-134 °C at atmospheric pressure[2]. Under vacuum, the boiling point will be significantly lower.
-
Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Troubleshooting Distillation Issues
| Problem | Possible Cause | Recommended Solution |
| Bumping/Violent Boiling | Uneven heating or absence of a boiling aid. | Use a magnetic stir bar for constant agitation. Ensure the heating mantle is properly sized for the flask. |
| Flooding of the Column | The rate of vaporization is too high, preventing proper separation. | Reduce the heating rate to allow for equilibrium between the liquid and vapor phases in the column. |
| Product is not distilling | The vacuum is not low enough, or the temperature is too low. | Check for leaks in the system and ensure all joints are properly sealed. Gradually increase the heating temperature. |
| Cloudy Distillate | Co-distillation of water or low molecular weight siloxanes. | Ensure the crude product is thoroughly dried before distillation. A second distillation may be necessary. |
Diagram of the Fractional Vacuum Distillation Workflow:
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating this compound from impurities with similar polarities.
Experimental Protocol: Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for this compound.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Confirm the purity of the final product by GC-MS and NMR.
Troubleshooting Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity based on TLC analysis. A shallower solvent gradient may be required. |
| Product Tailing on the Column | Strong interaction between the silane and the acidic silica gel. | Add a small amount (0.1-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Product is not eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Irreversible Adsorption | Hydrolysis of the product on the silica gel column. | Use freshly dried solvents and silica gel. Minimize the time the product spends on the column. |
Diagram of the Flash Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Assessment
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive purity and identity confirmation.
-
GC-MS: A single, sharp peak in the gas chromatogram is indicative of high purity. The mass spectrum should exhibit the characteristic fragmentation pattern of this compound.
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the vinyl, ethoxy, and methyl protons with the correct integrations and splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the different carbon environments in the molecule.
By carefully following these purification protocols and troubleshooting guides, you can effectively remove impurities and obtain high-purity this compound for your research and development needs.
References
Technical Support Center: Optimizing Reaction Conditions for Diethoxy(methyl)vinylsilane Grafting
Welcome to the technical support center for Diethoxy(methyl)vinylsilane (DEMVS) grafting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your surface modification experiments. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are self-validating and grounded in solid scientific principles.
Foundational Knowledge: The Chemistry of DEMVS Grafting
This compound is a versatile organosilane coupling agent widely used for surface modification.[1][2][3] Its utility stems from its dual functionality: the ethoxy groups can hydrolyze to form reactive silanols, while the vinyl group can participate in further polymerization reactions.[1][4] This allows for the creation of robust, covalently bound surface coatings with tailored properties.
The grafting process fundamentally involves two key chemical reactions:
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Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH) and ethanol. This step is crucial for activating the silane for surface reaction.
-
Condensation: The newly formed silanol groups can then react in two ways:
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With hydroxyl groups present on the substrate surface (e.g., silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate). This is the desired grafting reaction.
-
With other silanol groups on adjacent DEMVS molecules to form a polysiloxane network (Si-O-Si). This can lead to the formation of multilayers or undesirable aggregation in solution.
-
Understanding and controlling the kinetics of these two reactions is the cornerstone of successful and reproducible DEMVS grafting.[5]
Visualizing the Grafting Mechanism
Caption: The two-step reaction mechanism of this compound grafting.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DEMVS grafting experiments in a direct question-and-answer format.
Low Grafting Yield or Incomplete Surface Coverage
Q1: My grafting density is consistently low. What are the most likely causes and how can I improve it?
A1: Low grafting yield is a frequent challenge and can stem from several factors. Let's break down the potential culprits and their solutions:
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Incomplete Hydrolysis: The ethoxy groups on DEMVS must be hydrolyzed to reactive silanols before they can bond to the surface. Insufficient water or improper pH can hinder this crucial first step.
-
Solution: Ensure a controlled amount of water is present in your reaction solvent. The optimal pH for hydrolysis is typically mildly acidic (pH 4-5).[6] You can introduce a co-solvent system (e.g., ethanol/water) to ensure miscibility of the silane and water.
-
-
Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
Insufficient Reaction Time: The grafting process may simply need more time to proceed to completion.
-
Solution: Extend the reaction time. Monitor the grafting progress at different time points using appropriate characterization techniques (e.g., contact angle measurements, XPS, or FTIR) to determine the optimal duration.
-
-
Substrate Inactivity: The surface you are grafting onto may lack a sufficient number of reactive hydroxyl (-OH) groups.
-
Solution: Pre-treat your substrate to generate or expose more hydroxyl groups. Common methods include plasma treatment, piranha solution etching (for silica-based substrates - use with extreme caution), or UV-ozone treatment.
-
Poor Film Quality and Non-Uniform Coatings
Q2: I'm observing patchy or aggregated coatings on my substrate. What's causing this and how can I achieve a uniform monolayer?
A2: Non-uniformity often points to uncontrolled polymerization of the silane in the bulk solution rather than on the surface.
-
Excessive Silane Concentration: High concentrations of DEMVS can lead to rapid self-condensation in solution, forming polysiloxane aggregates that then deposit onto the surface.
-
Solution: Work with dilute silane solutions, typically in the range of 1-5% (v/v). This favors surface-mediated reactions over bulk polymerization.
-
-
Improper Solvent Choice: The solvent system can influence silane solubility and reactivity.
-
Presence of Excess Water: While some water is necessary for hydrolysis, an excess can accelerate self-condensation.
-
Solution: Carefully control the amount of water in your reaction. For vapor-phase deposition, ensure the substrate has a thin, uniform layer of adsorbed water.
-
Cross-linking and Polymerization Issues
Q3: My grafted layer is showing signs of uncontrolled cross-linking, leading to a brittle or insoluble film. How can I manage the polymerization of the vinyl group?
A3: The vinyl group on DEMVS is susceptible to polymerization, which can be both a desired feature for creating robust films and a source of problems if uncontrolled.
-
Unintended Radical Initiation: The presence of radical initiators (e.g., peroxides from solvents) or exposure to high energy (e.g., UV light) can trigger polymerization of the vinyl groups.
-
High Reaction Temperatures: As mentioned, elevated temperatures can promote thermal polymerization of the vinyl groups.[1]
-
Solution: If vinyl polymerization is not desired during the initial grafting step, maintain a moderate reaction temperature. Post-grafting thermal or UV curing can be employed in a separate, controlled step to induce cross-linking.
-
Characterization and Verification Challenges
Q4: I'm having trouble confirming that the grafting was successful. What are the most reliable characterization techniques?
A4: A multi-faceted approach to characterization is always recommended.
-
Water Contact Angle (WCA) Goniometry: This is a simple and effective technique to probe changes in surface hydrophobicity/hydrophilicity. A successful grafting of the relatively non-polar DEMVS onto a hydrophilic substrate should result in an increase in the WCA.[7][15][16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can confirm the elemental composition of the surface. Look for the appearance of Si 2p and C 1s peaks corresponding to the silane.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Attenuated Total Reflectance (ATR)-FTIR is particularly useful for surface analysis. You should be able to identify characteristic peaks for Si-O-Si and potentially the C=C vinyl stretch.[17]
-
Scanning Electron Microscopy (SEM): SEM can provide morphological information about the grafted surface, revealing the uniformity and thickness of the coating.[17]
Experimental Protocols
Protocol 1: Liquid-Phase Grafting of DEMVS onto a Silica Substrate
This protocol provides a general framework. Optimal parameters should be determined empirically for your specific system.
-
Substrate Preparation: a. Clean the silica substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). b. Dry the substrate under a stream of nitrogen. c. Activate the surface by treating with an oxygen plasma for 5 minutes to generate hydroxyl groups.
-
Silane Solution Preparation: a. In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a 2% (v/v) solution of DEMVS in anhydrous toluene. b. For controlled hydrolysis, add a specific, small amount of water (e.g., a 95:5 toluene:water mixture can be a starting point).
-
Grafting Reaction: a. Immerse the activated substrate in the DEMVS solution. b. Heat the reaction mixture to 60°C and maintain for 4 hours with gentle stirring.
-
Post-Grafting Cleanup: a. Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed silane. b. Sonicate the substrate in toluene for 5 minutes to further remove non-covalently bound molecules. c. Dry the grafted substrate under a stream of nitrogen.
-
(Optional) Thermal Curing: a. To induce cross-linking of the vinyl groups, heat the grafted substrate in an oven at 120°C for 1 hour.[6]
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for liquid-phase DEMVS grafting.
Data Summary Table
| Parameter | Recommended Range | Rationale | Potential Issues of Deviation |
| DEMVS Concentration | 1-5% (v/v) | Favors monolayer formation and minimizes self-condensation. | High: Multilayer formation, aggregation. Low: Incomplete surface coverage. |
| Reaction Temperature | Ambient - 80°C | Balances reaction rate with control over side reactions.[7][8][9] | High: Uncontrolled polymerization, self-condensation. Low: Slow reaction, low yield. |
| Reaction Time | 2-24 hours | Allows for sufficient time for surface reaction to reach completion. | Short: Incomplete grafting. Long: Potential for multilayer formation. |
| Solvent | Anhydrous Toluene | Good solubility for silane, low reactivity. | Use of protic or wet solvents can lead to premature hydrolysis and self-condensation. |
| pH (for aqueous systems) | 4-5 (for hydrolysis) | Optimizes the rate of silanol formation.[6] | Highly Acidic/Basic: Can damage substrate or lead to uncontrolled reactions. |
| Catalyst | Acid or Base (optional) | Can accelerate hydrolysis or condensation steps, respectively.[18] | Can lead to overly rapid reactions and poor film quality if not optimized. |
Concluding Remarks
Optimizing the reaction conditions for this compound grafting requires a systematic approach that considers the interplay between various experimental parameters. By understanding the underlying chemical principles and employing a robust troubleshooting framework, researchers can achieve reproducible and high-quality surface modifications. This guide serves as a starting point, and empirical optimization for each specific substrate and application is highly encouraged.
References
- 1. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. innospk.com [innospk.com]
- 3. dakenchem.com [dakenchem.com]
- 4. This compound | 5507-44-8 [chemicalbook.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Grafting Conditions on the Interfacial Properties of Silane Modified Wood Veneer/PE Film Plywood [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved silane grafting of high-density polyethylene in the melt by using a binary initiator and the properties of silane-crosslinked products - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Grafting Methyl Methacrylate onto Silk via Emulsion Graft Copolymerization Using a Diethylzinc Complex Initiator [scirp.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting incomplete hydrolysis of Diethoxy(methyl)vinylsilane
Welcome to the technical support center for Diethoxy(methyl)vinylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the hydrolysis of this versatile organosilane.
Understanding the Chemistry: Hydrolysis and Condensation
The successful application of this compound often begins with its hydrolysis, a critical step where the two ethoxy groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH), forming Methyl(vinyl)silanediol. This reaction is not an isolated event; it is the precursor to a subsequent condensation reaction, where the newly formed silanols react with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (Si-O-Si).
Incomplete hydrolysis can lead to a host of downstream issues, including poor surface modification, incomplete matrix incorporation, and inconsistent product performance. This guide will walk you through the common pitfalls and their solutions.
Diagram: The Hydrolysis and Condensation Pathway
The following diagram illustrates the two-stage process that this compound undergoes. The initial hydrolysis is a reversible reaction, while the subsequent condensation is largely irreversible under typical processing conditions.
Caption: The two-stage process of silane hydrolysis followed by condensation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My hydrolysis reaction appears incomplete. What are the primary causes and how can I fix it?
A1: Incomplete hydrolysis is the most common issue and typically stems from suboptimal reaction conditions. The reaction involves the nucleophilic attack of water on the silicon atom, and its rate is highly sensitive to several factors.[1]
Potential Cause 1: Incorrect pH
-
Expertise & Experience: The rate of hydrolysis is slowest at a neutral pH of 7.[2][3][4] Both acidic and basic conditions catalyze the reaction, but acidic conditions are generally preferred for controlled hydrolysis.[1][5] Under acidic conditions (pH 3-5), the ethoxy groups are protonated, making the silicon atom more electrophilic and susceptible to attack by water.[1] Basic catalysis involves the direct attack of hydroxide ions on the silicon atom.[1] For most applications, acidic catalysis offers a better balance between hydrolysis and the subsequent condensation reaction.[2]
-
Troubleshooting Steps:
-
Measure the pH of your water or water/solvent mixture before adding the silane.
-
Adjust the pH to a range of 3.5 - 4.5 using a weak acid like acetic acid. This generally provides a robust window for hydrolysis while minimizing premature condensation.[2]
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Avoid strong acids unless specifically required, as they can aggressively promote condensation.
-
Potential Cause 2: Insufficient Water
-
Expertise & Experience: Hydrolysis is a chemical reaction that consumes water. Stoichiometric amounts are often insufficient to drive the reaction to completion, especially considering the reversible nature of the initial hydrolysis steps.
-
Troubleshooting Steps:
-
Ensure a molar excess of water is present. For solution-based hydrolysis, the silane is typically added to a water or water/alcohol mixture, making water the solvent and ensuring a large excess.
-
If working in a non-aqueous solvent where water is added as a reagent, ensure you are using at least a 2:1 molar ratio of water to this compound, and preferably higher, to favor the forward reaction.
-
Potential Cause 3: Presence of Ethanol By-product
-
Expertise & Experience: The hydrolysis reaction produces ethanol as a by-product. According to Le Chatelier's principle, the accumulation of this product can slow down or even reverse the hydrolysis reaction.[2][3] This is particularly relevant in concentrated solutions or closed systems.
-
Troubleshooting Steps:
-
Perform the hydrolysis in a dilute solution (e.g., 1-5% v/v silane) to minimize the concentration of ethanol produced.[2]
-
If possible, use a co-solvent other than ethanol. Isopropanol is a common alternative.
-
If the reaction must be done at a higher concentration, consider a system where the ethanol can be removed (e.g., under gentle vacuum if the temperature and pressure can be controlled without removing water).
-
Potential Cause 4: Low Temperature
-
Expertise & Experience: Like most chemical reactions, the rate of hydrolysis is dependent on temperature.[3] Room temperature is often sufficient, but cooler ambient conditions can significantly slow the reaction rate.
-
Troubleshooting Steps:
Table 1: Key Factors Influencing Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Recommended Condition | Rationale & Citations |
| pH | Slowest at pH 7; catalyzed by acid and base. | pH 3.5 - 4.5 | Acid protonates the leaving group, making Si more electrophilic.[1][4][6] |
| Water Concentration | Increases with higher water concentration. | Molar Excess | Drives the equilibrium towards the silanol products.[2][7] |
| Temperature | Increases with higher temperature. | 20 - 40°C | Provides activation energy for the reaction.[3] |
| Solvent | Ethanol can inhibit the reaction. | Use of non-ethanol co-solvents (e.g., isopropanol, acetone) | Minimizes product inhibition and slows the reverse reaction.[2][3][8] |
| Silane Concentration | Higher concentration can increase initial rate but also side reactions. | 1 - 5% (v/v) | Balances reaction rate with minimizing premature condensation.[3] |
Q2: My hydrolyzed silane solution becomes cloudy or forms a gel too quickly. What's happening?
A2: This is a classic sign of premature and uncontrolled self-condensation . The silanol groups (Si-OH) produced during hydrolysis are highly reactive and will condense with each other to form siloxane (Si-O-Si) bonds, eventually leading to insoluble polymers.
-
Expertise & Experience: The rate of condensation is also pH-dependent, but it is minimized under the same acidic conditions that favor hydrolysis (pH 3-5).[2] Condensation is fastest under basic conditions and near neutral pH. The "working window" or "pot life" of a hydrolyzed silane solution is the time between complete hydrolysis and the onset of significant condensation.[9]
-
Troubleshooting Steps:
-
Check and Maintain pH: Ensure the pH is firmly in the acidic range (3.5-4.5). If the pH drifts upwards towards neutral, the condensation rate will increase dramatically.
-
Work in Dilute Solutions: High concentrations of silane mean that the resulting silanol groups are in close proximity, increasing the probability of condensation.[2] Diluting your solution can significantly extend its pot life.
-
Use the Solution Promptly: Hydrolyzed silane solutions have a limited shelf life. It is best practice to prepare the solution fresh and use it within a few hours.[2]
-
Control Temperature: While gentle warming can aid hydrolysis, excessive heat will significantly accelerate condensation. If you must heat the solution, cool it down immediately after the desired hydrolysis time. Storing the hydrolyzed solution in a refrigerator can slow condensation if it needs to be kept for a short period.[2]
-
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting incomplete hydrolysis.
Experimental Protocols
Protocol 1: Standard Hydrolysis of this compound
This protocol provides a reliable starting point for achieving complete hydrolysis.
-
Prepare the Solvent: In a clean glass vessel, prepare a 95:5 (v/v) mixture of your chosen solvent (e.g., water, isopropanol) and water. For example, 95 mL of isopropanol and 5 mL of deionized water.
-
Adjust pH: While stirring the solvent mixture, add a few drops of 0.1 M acetic acid. Use a calibrated pH meter to adjust the pH to approximately 4.0.
-
Add Silane: Continue stirring and slowly add this compound dropwise to the acidified solvent to achieve the desired final concentration (typically 1-2% v/v). For a 100 mL total volume, this would be 1-2 mL of the silane.
-
Hydrolyze: Allow the reaction to proceed at room temperature (20-25°C) with continuous stirring. A minimum of 1-2 hours is recommended.[2] The solution should remain clear.
-
Use or Store: Use the freshly hydrolyzed solution as soon as possible for best results. If short-term storage is necessary, place it in a sealed container in a refrigerator.
Protocol 2: Monitoring Hydrolysis Progress with Spectroscopy
For critical applications, verifying the extent of hydrolysis is necessary. In-situ spectroscopic techniques are powerful for this purpose.[10]
-
FTIR/NIR Spectroscopy: This is often the most accessible method.
-
Acquire a spectrum of the initial, unhydrolyzed this compound. Note the strong absorbance bands corresponding to the Si-O-C linkages (typically around 1100-1000 cm⁻¹).
-
As the hydrolysis reaction proceeds, the intensity of the Si-O-C peak will decrease.
-
Concurrently, a broad peak corresponding to the Si-OH group will appear (around 950-900 cm⁻¹) and a broad O-H stretch from water and silanol will be visible (around 3200-3700 cm⁻¹).[4][8]
-
The reaction is considered complete when the Si-O-C peak has disappeared or its intensity has stabilized at a minimum level.[11]
-
-
NMR Spectroscopy: ¹H or ²⁹Si NMR can provide detailed quantitative information.
-
¹H NMR: Monitor the disappearance of the ethoxy group signals (-O-CH₂ -CH₃ and -O-CH₂-CH₃ ) and the appearance of the ethanol by-product signals.
-
²⁹Si NMR: This technique can distinguish between the starting diethoxy silane, the partially hydrolyzed intermediate, the fully hydrolyzed silanediol, and the various condensed species (oligomers). It is a powerful tool for studying the kinetics of both hydrolysis and condensation.[9]
-
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Prevention of Self-Polymerization in Diethoxy(methyl)vinylsilane
Welcome to the technical support guide for Diethoxy(methyl)vinylsilane (CAS 5507-44-8). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the premature and unwanted self-polymerization of this versatile organosilane. By understanding the underlying mechanisms and implementing the best practices outlined below, you can ensure the stability and reactivity of your material, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is this compound and why does it self-polymerize?
This compound is a bifunctional organosilane molecule featuring a reactive vinyl group (-CH=CH₂) and two hydrolyzable ethoxy groups (-OC₂H₅).[1][2] The vinyl group makes it susceptible to polymerization, a process where individual monomer molecules link together to form long polymer chains or cross-linked networks.[3][4] This self-polymerization is typically a free-radical chain reaction, which can be initiated by external energy sources like heat or light, or by the presence of radical-generating impurities.[5][6]
Q2: What are the primary triggers for the self-polymerization of this compound?
The polymerization of vinyl monomers is often initiated by free radicals.[5] Several factors can trigger this process in this compound:
-
Heat: Elevated temperatures provide the activation energy needed to initiate radical formation.[6] The material is known to undergo thermal polymerization.[3][4]
-
Light (UV Radiation): High-energy photons, particularly in the UV spectrum, can break chemical bonds and generate initiating radicals.
-
Contamination: Impurities such as peroxides (which can form upon exposure to air), metal ions, or residual catalysts from synthesis can initiate or accelerate polymerization.[5]
-
Improper Storage: Long-term storage in suboptimal conditions, such as in partially filled containers that allow for air exposure or at ambient temperatures, increases the risk.
Q3: How can I visually identify if my this compound has begun to polymerize?
The initial stages of polymerization can be subtle, but there are clear physical indicators:
-
Increased Viscosity: The most common sign is a noticeable thickening of the liquid. The formation of short polymer chains (oligomers) increases the fluid's viscosity.
-
Gel or Solid Formation: As polymerization progresses, a soft or hard gel, or even a solid precipitate, may become visible in the container.
-
Changes in Refractive Index: While requiring instrumentation to measure, a change in the refractive index from the specification (typically n20/D 1.401) can indicate a change in the material's composition.[7]
Q4: What is a polymerization inhibitor and how does it function?
A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent spontaneous polymerization.[6] Most inhibitors function as radical scavengers.[6] They react with and neutralize the highly reactive free radicals that initiate and propagate the polymer chain, effectively terminating the reaction before it can significantly progress.[8]
Q5: Is commercial this compound supplied with an inhibitor?
This depends on the manufacturer and the grade of the product. While many reactive monomers are stabilized for transport and storage, it is crucial to always check the Certificate of Analysis (CoA) or the Safety Data Sheet (SDS) provided by your supplier. If no inhibitor is listed, you should assume the material is unstabilized and at a higher risk of polymerization, requiring immediate implementation of proper storage and handling protocols.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing common issues related to monomer stability.
Issue 1: My this compound appears cloudy or contains a visible precipitate.
-
Potential Cause A: Hydrolysis. The ethoxy groups on the silicon atom are sensitive to moisture.[9] Contamination with water will cause hydrolysis, leading to the formation of silanols, which can then condense to form insoluble siloxane oligomers. The product may appear cloudy or contain a white precipitate.
-
Recommended Action:
-
Handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.
-
Use dry solvents and glassware for your reactions.
-
If the bulk material is compromised, it may be possible to filter the liquid portion under inert gas for immediate use, but its reactivity may be altered. Purity should be re-assessed.
-
-
Potential Cause B: Advanced Polymerization. The precipitate could be a cross-linked polymer that has become insoluble in the monomer.
-
Recommended Action:
-
The material is likely unusable for most applications. Do not attempt to heat the material to re-dissolve the polymer, as this will accelerate further polymerization.
-
Review your storage and handling procedures to prevent future occurrences. Dispose of the material according to your institution's hazardous waste guidelines.
-
Issue 2: The viscosity of my this compound has noticeably increased.
-
Potential Cause: Onset of Polymerization. This is a classic sign that oligomers (short polymer chains) are forming. The material has likely been exposed to an initiator such as heat or light.
-
Recommended Action:
-
Immediate Action: If the material is still fully liquid, consider adding a suitable inhibitor (see Section 4) to quench the polymerization process, especially if the material is intended for storage.
-
Verification: Check the storage location's temperature logs and ensure the container was not exposed to direct sunlight or other UV sources.
-
Usage Consideration: The material might still be usable for some applications, but be aware that the presence of oligomers can affect reaction kinetics and final product properties. A small-scale test reaction is advisable.
-
Issue 3: My reactions involving this compound are inconsistent or failing.
-
Potential Cause: Depletion of Active Monomer. If partial polymerization has occurred, the concentration of the active, unpolymerized monomer is lower than assumed. This will affect stoichiometry and reaction rates.
-
Recommended Action:
-
Analytical Check: If possible, use analytical techniques like Gas Chromatography (GC) to assess the purity of the monomer.[10] This can quantify the amount of remaining monomer versus oligomers.
-
Source Material: Obtain a fresh, unopened bottle of the monomer and compare results.
-
Inhibitor Interference: If you are using an inhibited grade, ensure the inhibitor is not interfering with your downstream chemistry. Some inhibitors may need to be removed prior to use, typically via column chromatography or an alkaline wash.[6]
-
Section 3: Proactive Prevention: Best Practices for Storage and Handling
Preventing polymerization begins with rigorous adherence to proper storage and handling protocols.
-
Atmosphere Control: Always store and handle this compound under a dry, inert atmosphere like nitrogen or argon. This prevents both moisture ingress and oxidative degradation that can form radical initiators.
-
Temperature Regulation: Store the container in a cool, dry, and well-ventilated place, away from heat sources.[11][12] Refrigerated storage (e.g., 2-8 °C) is highly recommended to minimize thermal polymerization.
-
Light Protection: Store the material in an opaque or amber container to protect it from light, which can initiate photopolymerization.
-
Container Integrity: Keep the container tightly sealed when not in use. Use containers made of appropriate materials (e.g., glass or stainless steel) and avoid materials that could leach contaminants.
-
Static Discharge Prevention: This compound is a flammable liquid.[12] When transferring, ensure containers and receiving equipment are properly grounded and bonded to prevent static discharge, which can be an ignition source.[9][12] Use non-sparking tools.[11][12]
-
First-In, First-Out: Use older stock before newer stock to minimize the effects of slow degradation over long-term storage.
Section 4: Chemical Inhibition Protocols
For long-term storage or for unstabilized material, the addition of a chemical inhibitor is the most effective preventative measure.
Inhibitor Selection Guide
The choice of inhibitor depends on the required storage duration, downstream application, and tolerance for potential side effects like discoloration.
| Inhibitor | Typical Concentration | Mechanism / Requirements | Pros | Cons |
| 4-Methoxyphenol (MEHQ) | 50 - 200 ppm | Radical scavenger. Requires dissolved oxygen to be effective.[8] | Low cost, effective for storage, easily removed.[6] | Ineffective in an oxygen-free (inert) environment.[8] |
| 4-tert-Butylcatechol (TBC) | 50 - 200 ppm | Radical scavenger. Also requires oxygen. | Highly effective for storage and transport.[6] | Can impart a slight color, may need removal for high-purity applications. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Phenolic radical scavenger. | Common and effective for storage.[6] | May not be as potent as other options for highly reactive monomers. |
| Phenothiazine (PTZ) | 200 - 1000 ppm | Highly efficient radical scavenger. Does not require oxygen. | Very effective, even at elevated temperatures.[5] | Can cause significant discoloration (yellow to green).[5] More difficult to remove. |
Experimental Protocol: Addition of MEHQ Inhibitor to this compound
This protocol describes the addition of MEHQ to a concentration of 200 ppm. Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [12]
Materials:
-
This compound (unstabilized)
-
MEHQ (4-Methoxyphenol), solid
-
Dry toluene or other compatible dry solvent
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Dry, inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox (recommended)
-
Syringes and needles
Procedure:
-
Prepare Inhibitor Stock Solution:
-
In a fume hood, weigh 100 mg of MEHQ into a clean, dry 10 mL volumetric flask.
-
Add dry toluene to the mark and dissolve the solid completely using a magnetic stirrer. This creates a 10 mg/mL stock solution. Causality: Creating a stock solution allows for more accurate dosing of the inhibitor into the monomer compared to adding a minuscule amount of solid directly.
-
-
Prepare the Monomer:
-
Place the container of this compound on a magnetic stirrer. If the container is sealed with a septum, this is ideal.
-
If the container must be opened, do so under a positive pressure of inert gas to prevent atmospheric exposure.
-
Add a dry magnetic stir bar to the monomer.
-
-
Add the Inhibitor:
-
To achieve a 200 ppm concentration (0.2 mg of inhibitor per 1 g of monomer), you will need to add 0.02 mL of the stock solution per gram of this compound.
-
The density of this compound is 0.858 g/mL.[7] First, calculate the mass of your monomer (Volume in mL * 0.858 g/mL).
-
Example Calculation: For 100 mL of monomer (85.8 g), you would need 85.8 g * 0.2 mg/g = 17.16 mg of MEHQ. This corresponds to 1.72 mL of your 10 mg/mL stock solution.
-
Using a dry syringe, carefully withdraw the calculated volume of the MEHQ stock solution.
-
Slowly inject the stock solution into the stirring monomer.
-
-
Homogenization and Storage:
-
Allow the mixture to stir for 15-30 minutes under an inert atmosphere to ensure the inhibitor is evenly distributed.
-
Crucially for MEHQ: If the monomer was fully degassed, it is important to introduce a small amount of air into the headspace before sealing for long-term storage, as MEHQ's inhibitory function relies on the presence of oxygen.[8] A common practice is to seal the container with a headspace that is ~5-21% oxygen.
-
Seal the container tightly, label it clearly as "Inhibited with 200 ppm MEHQ," and store it in a cool, dark location as described in Section 3.
-
Section 5: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential polymerization issues with this compound.
Caption: Troubleshooting flowchart for identifying and addressing stability issues.
References
- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5507-44-8 [chemicalbook.com]
- 4. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. icheme.org [icheme.org]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. Methods for detecting silicones in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Navigating the Challenges in the Hydrosilylation of Diethoxy(methyl)vinylsilane
Welcome to our dedicated technical support center for the hydrosilylation of diethoxy(methyl)vinylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of this transformation.
Introduction: The Versatility and Challenges of this compound Hydrosilylation
This compound is a valuable bifunctional molecule, featuring a reactive vinyl group for hydrosilylation and hydrolyzable ethoxy groups.[1] This structure makes it an important building block in the synthesis of adhesives, coatings, resins, and complex organosilicon compounds.[1] The hydrosilylation of its vinyl moiety—the addition of a Si-H bond across the C=C double bond—is a highly atom-economical method for forming new silicon-carbon bonds.[2][3]
However, achieving high yields and selectivity can be challenging. Researchers often face issues with catalyst activity, competing side reactions, and controlling the reaction's regioselectivity. This guide provides a structured approach to understanding and overcoming these common hurdles.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My reaction shows little to no consumption of this compound and the hydrosilane after several hours, as monitored by GC or NMR. What are the likely causes and how can I fix this?
-
Answer: This is a common and frustrating issue that typically points to problems with the catalyst or reaction environment.
-
Probable Cause 1: Inactive Catalyst. Platinum-based catalysts like Karstedt's or Speier's catalyst are highly active but can degrade if not stored properly under an inert atmosphere.[4]
-
Solution: Always use a fresh batch of catalyst or one that has been stored under argon or nitrogen. Ensure your catalyst container is properly sealed.
-
-
Probable Cause 2: Catalyst Poisoning. Trace impurities in your reagents or solvents can act as poisons, deactivating the catalyst.[4] Common poisons include sulfur compounds, amines, and phosphorus compounds. Water can also deactivate some catalysts.
-
Solution: Use high-purity, anhydrous solvents. It is best practice to distill solvents over a suitable drying agent before use. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[5]
-
-
Probable Cause 3: Insufficient Catalyst Loading. While high catalyst loading can lead to side reactions, too little will result in a sluggish or stalled reaction.
-
Solution: Typical loadings for platinum catalysts are in the 5 to 50 ppm range relative to the silane.[4] If you suspect insufficient loading, incrementally increase the catalyst concentration.
-
-
Probable Cause 4: Low Reaction Temperature. Many hydrosilylation reactions require thermal initiation to overcome the activation energy barrier.
-
Solution: While some highly active systems work at room temperature, gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate.[4] Monitor the reaction closely as you increase the temperature.
-
-
Issue 2: Low Yield of the Desired Product with Formation of Byproducts
-
Question: My reaction proceeds, but I'm getting a low yield of my target product and see several other peaks in my GC/MS or spots on my TLC plate. What are these byproducts and how can I suppress their formation?
-
Answer: The formation of byproducts is often due to competing side reactions, which are inherent to the hydrosilylation process.[6][7]
-
Probable Cause 1: Dehydrogenative Silylation. This side reaction results in the formation of a vinylsilane and hydrogen gas, consuming your starting materials without forming the desired alkylsilane.[4][8]
-
Solution: This is often favored at higher temperatures. Try running the reaction at a lower temperature. Additionally, the choice of catalyst can influence the extent of this side reaction. Some rhodium or ruthenium catalysts may offer higher selectivity for hydrosilylation over dehydrogenative silylation.[5]
-
-
Probable Cause 2: Isomerization of the Alkene. The catalyst can promote the migration of the double bond in the alkene substrate, leading to a mixture of regioisomeric products.[4][9]
-
Solution: Lowering the reaction temperature can disfavor isomerization. Screening different catalysts is also a viable strategy, as some are less prone to promoting this side reaction.
-
-
Probable Cause 3: Oligomerization. The vinyl group of this compound can undergo oligomerization, especially at higher temperatures or with certain catalysts.[6]
-
Solution: Maintain a lower reaction temperature and ensure a proper stoichiometric ratio of reactants. A slight excess of the hydrosilane can sometimes suppress alkene oligomerization.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose for the hydrosilylation of this compound?
A1: The choice of catalyst is critical and depends on the desired outcome.
-
Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst): These are the most common and highly active catalysts for hydrosilylation.[2][4] They typically favor the formation of the anti-Markovnikov (β-addition) product, which is often the desired isomer.[5]
-
Rhodium-based catalysts (e.g., Wilkinson's catalyst): These are also highly effective and can offer different selectivity profiles compared to platinum catalysts.[5]
-
Ruthenium-based catalysts: These have emerged as powerful tools, particularly for the hydrosilylation of alkynes, and can provide excellent control over regio- and stereoselectivity.[5]
| Catalyst Type | Common Examples | Typical Selectivity |
| Platinum | Karstedt's, Speier's | High activity, favors β-addition[4][5] |
| Rhodium | Wilkinson's Catalyst | High activity, can offer different selectivity[5] |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆ | Excellent regio- and stereocontrol[5] |
Q2: How do I control the regioselectivity of the reaction (α- vs. β-addition)?
A2: The regioselectivity is primarily influenced by the catalyst and the steric and electronic properties of the substrates.
-
β-addition (anti-Markovnikov): This is the thermodynamically favored product and is typically obtained with platinum catalysts.[5]
-
α-addition (Markovnikov): Formation of the α-adduct is less common but can be achieved with specific catalyst systems, often involving rhodium or iridium.
The general mechanism for platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism, proceeds via an intermediate where the silicon atom adds to the terminal carbon of the vinyl group.[2][9]
Q3: My reaction is too fast and exothermic. How can I control it?
A3: A highly exothermic reaction can be dangerous and lead to the formation of side products.
-
Reduce Catalyst Loading: Start with the lowest effective concentration of the catalyst.
-
Use an Inhibitor: Inhibitors are compounds that temporarily bind to the catalyst, preventing the reaction from starting prematurely.[4] This allows for better control, especially on a larger scale. Common inhibitors include acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol) or maleates.[10][11] The inhibitory effect is overcome by heating the reaction mixture.[10]
-
Slow Addition: Add the catalyst or one of the reactants dropwise to the reaction mixture, allowing for better heat dissipation.
Q4: What is the best way to monitor the reaction progress?
A4: The choice of monitoring technique depends on the volatility and properties of your reactants and products.
-
Gas Chromatography (GC): Excellent for monitoring the disappearance of volatile starting materials and the appearance of the product.[5]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of this compound and the Si-H proton of the hydrosilane.
Experimental Protocols
Protocol 1: General Procedure for Platinum-Catalyzed Hydrosilylation
Safety Precautions: Hydrosilylation reactions can be exothermic. Always conduct the reaction in a well-ventilated fume hood, and have an ice bath ready for cooling if necessary. Diethoxymethylvinylsilane and many hydrosilanes are flammable and moisture-sensitive. Platinum catalysts can be sensitizers; avoid skin contact and inhalation.[4][5]
-
Glassware Preparation: Flame-dry all glassware (a Schlenk flask equipped with a magnetic stir bar and a condenser) under vacuum and allow it to cool under an inert atmosphere (argon or nitrogen).[5]
-
Reagent Preparation: In the reaction flask, dissolve the alkene (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst (5-10 ppm Pt) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by passing the solution through a short plug of silica gel.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[5]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low conversion issues.
Diagram 2: Common Side Reactions in Hydrosilylation
References
- 1. innospk.com [innospk.com]
- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 3. Functionalized vinylsilanes via highly efficient and recyclable Pt-nanoparticle catalysed hydrosilylation of alkynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective synthesis of E -vinylsilanes and E , E -divinylsilanes via platinum-catalyzed hydrosilylation of alkynes with secondary silanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08640K [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Side reactions to consider when using Diethoxy(methyl)vinylsilane
Welcome to the technical support guide for Diethoxy(methyl)vinylsilane (DEMVS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile organosilane. Here, we address common side reactions, provide troubleshooting advice, and offer detailed protocols to ensure the success and reproducibility of your experiments.
Introduction
This compound (CAS: 5507-44-8) is a bifunctional molecule featuring a reactive vinyl group and two hydrolyzable ethoxy groups.[1][2] This structure makes it an excellent coupling agent, crosslinker, and surface modifier.[3] However, these same reactive sites can be the source of undesirable side reactions if not properly controlled. This guide provides the in-depth knowledge needed to anticipate and mitigate these issues.
General Troubleshooting Guide
Unexpected outcomes in reactions involving DEMVS can often be traced back to a few common root causes. This section provides a logical workflow to diagnose and solve these issues.
dot graph TD { A[Start: Unexpected Result(e.g., Low Yield, Gel Formation, Impure Product)] --> B{Initial Check}; B --> C[Moisture Contamination?]; B --> D[Incorrect Stoichiometry?]; B --> E[Reaction Temperature Fluctuation?]; B --> F[Atmosphere Control Failure?];
} endot Caption: Troubleshooting workflow for common DEMVS reaction issues.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction mixture turned into a gel or formed an insoluble white precipitate. What is happening and how can I prevent it?
Answer:
This is the most common issue when working with alkoxysilanes like DEMVS and is almost always caused by unintended hydrolysis and subsequent condensation .
The Chemistry Behind the Problem: The ethoxy groups (-OEt) on the silicon atom are highly susceptible to reaction with water. This hydrolysis reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming reactive silanol intermediates. These silanols are unstable and readily condense with each other (or with unreacted ethoxy groups) to form stable silicon-oxygen-silicon (Si-O-Si) bonds, known as siloxanes. This process, if uncontrolled, continues until a highly cross-linked, insoluble polysiloxane network (a gel or precipitate) is formed.[4][5][6]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica"];
} endot Caption: Pathway of unintended gel formation via hydrolysis and condensation.
Troubleshooting and Prevention:
The key is rigorous exclusion of water from your reaction system.
Table 1: Conditions Influencing Hydrolysis/Condensation
| Factor | Condition Favoring Side Reaction | Preventative Measure |
| Atmosphere | Humid air | Work under a dry, inert atmosphere (Nitrogen or Argon).[7] |
| Solvents | Undried or "reagent grade" solvents | Use freshly distilled or commercially available anhydrous solvents. |
| Glassware | Damp glassware or glassware with adsorbed water | Oven-dry all glassware at >120 °C for several hours and cool under inert gas. |
| Reagents | Reagents containing trace water | Dry liquid reagents over molecular sieves; dry solid reagents in a vacuum oven. |
| Catalysts | Presence of acid or base[4][8] | Use neutral conditions unless catalysis is required. If needed, use the minimum effective amount. |
Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation: Place all glassware (flasks, stir bars, condensers, etc.) in an oven at 150 °C for at least 4 hours (overnight is ideal).
-
Assembly: Quickly assemble the glassware while still hot and immediately place it on a Schlenk line or in a glovebox.
-
Inert Atmosphere: Evacuate the assembled apparatus under high vacuum and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all air and moisture are removed.[7]
-
Solvent/Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Execution: Maintain a slight positive pressure of inert gas throughout the entire reaction, including workup if the product is also moisture-sensitive.
FAQ 2: My reaction is consuming the DEMVS starting material, but I am getting a low yield of my desired product and see a new, viscous, or solid byproduct. What could be the cause?
Answer:
Besides hydrolysis, the other primary culprit is the unwanted polymerization of the vinyl group .
The Chemistry Behind the Problem: The vinyl group (-CH=CH₂) on DEMVS can undergo polymerization through radical, anionic, or cationic mechanisms, similar to other vinyl monomers like styrene.[9][10] This side reaction is often initiated by:
-
Heat: High reaction temperatures can cause thermal self-initiation.
-
Light: UV light can generate radicals.
-
Impurities: Trace metal catalysts or radical initiators (e.g., peroxides from old ether solvents) can trigger polymerization.
-
Reagents: Some reagents, particularly strong bases or acids used in the main reaction, can initiate anionic or cationic polymerization.[11]
The result is the formation of poly(this compound), which is typically a viscous liquid or a solid, leading to a loss of the monomer for your desired transformation.
Troubleshooting and Prevention:
-
Temperature Control: Run the reaction at the lowest effective temperature. If high temperatures are necessary, minimize the reaction time.
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is lengthy or uses photosensitive reagents.
-
Solvent Purity: Use freshly purified solvents to eliminate potential radical initiators like peroxides.
-
Inhibitors: For reactions where radical polymerization is a significant concern (e.g., high-temperature distillations or radical-mediated reactions), consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).
-
Reagent Choice: When possible, avoid strongly anionic or cationic reagents if they are not essential for the desired reaction.
FAQ 3: I am using DEMVS in a palladium-catalyzed cross-coupling reaction (e.g., Hiyama coupling), but the reaction is sluggish or fails. What should I check?
Answer:
Successful silicon-based cross-coupling reactions are highly dependent on proper activation of the silane and maintaining an active catalyst.[12]
The Chemistry Behind the Problem: In Hiyama-type couplings, the organosilane is typically activated by a fluoride source (e.g., TBAF) or under basic conditions to form a hypervalent silicate or a silanolate, which is the active nucleophile in the catalytic cycle.[12] Failure can stem from several factors:
-
Inactive Catalyst: The Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen.[13]
-
Insufficient Activation: The fluoride source may be old or wet, or the base may not be strong enough to generate the active silanolate.
-
Hydrolysis Competition: If significant water is present, the DEMVS can hydrolyze and condense, as described in FAQ 1, removing it from the catalytic cycle.
-
Ligand Issues: The phosphine ligands used can be sensitive to air or impurities.
Troubleshooting and Prevention:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective for removing dissolved oxygen. Sparging with argon for 20-30 minutes is a suitable alternative.[7]
-
Use a Fresh Activator: Use a freshly opened bottle of TBAF or dry it under a vacuum. If using a base, ensure it is strong enough and anhydrous.
-
Anhydrous Conditions: Follow the anhydrous protocol detailed in FAQ 1 to prevent competitive hydrolysis.
Protocol: General Setup for a Hiyama Cross-Coupling
-
To an oven-dried Schlenk flask, add the aryl halide, a magnetic stir bar, and any solid base under a positive flow of argon.
-
Seal the flask, and perform three vacuum/argon backfill cycles.
-
Add anhydrous solvent via syringe.
-
Degas the mixture using the freeze-pump-thaw method or by sparging with argon for 30 minutes.
-
Under a positive flow of argon, add the palladium catalyst and ligand.
-
Add the this compound via syringe.
-
Finally, add the fluoride activator (e.g., a solution of TBAF in THF) via syringe.
-
Heat the reaction to the desired temperature under a positive pressure of argon.
References
- 1. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5507-44-8 [chemicalbook.com]
- 3. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 4. gelest.com [gelest.com]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 13. uwindsor.ca [uwindsor.ca]
Technical Support Center: Controlling Crosslinking with Diethoxy(methyl)vinylsilane
Welcome to the technical support center for Diethoxy(methyl)vinylsilane (DEMVS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the degree of crosslinking in your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about using this compound for crosslinking applications.
Q1: What is this compound and how does it function as a crosslinker?
This compound (CAS No. 5507-44-8) is an organosilane compound featuring a reactive vinyl group and two hydrolyzable ethoxy groups.[1][2][3][4][5] Its dual reactivity allows it to bridge polymer chains. The process typically involves two key steps:
-
Grafting: The vinyl group of DEMVS is grafted onto a polymer backbone. This is often initiated by a peroxide, which creates a radical on the polymer chain that then reacts with the vinyl group.[6][7] This initial step chemically modifies the polymer, making it crosslinkable, while still maintaining its thermoplastic properties.[6]
-
Moisture Curing (Hydrolysis and Condensation): The ethoxy groups on the silicon atom are hydrolyzable, meaning they react with water to form silanol (Si-OH) groups.[8][9][10] These silanol groups are reactive and can condense with each other to form stable siloxane (Si-O-Si) bridges between polymer chains, resulting in a crosslinked network.[6][8][11]
Q2: What are the primary applications of DEMVS in research and development?
DEMVS is a versatile crosslinker used in various applications, including:
-
Polymer Modification: It is used to improve the mechanical, thermal, and electrical properties of polymers like polyethylene.[12][13][14] Crosslinking with DEMVS can enhance heat resistance, tensile strength, and abrasion resistance.[12][13]
-
Adhesives and Sealants: As a coupling agent, it promotes adhesion between organic polymers and inorganic substrates such as glass and metals.[13][15]
-
Microelectronics: It can be used to prepare specialized siloxanes for encapsulating resins.[1][2][16]
-
Chromatography: DEMVS can be used for the surface modification of silica matrices to improve chromatographic properties.[1][2][16]
Q3: What are the key safety precautions when handling this compound?
DEMVS is a flammable liquid and can cause skin and eye irritation.[4] It may also cause respiratory irritation or allergic reactions if inhaled.[4] Therefore, it is crucial to:
-
Work in a well-ventilated area, preferably a fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][17]
-
Keep the container tightly closed when not in use to prevent moisture contamination and evaporation.[17]
-
Store in a cool, dark, and dry place away from heat and ignition sources.[17]
Section 2: Troubleshooting Guide - Controlling the Degree of Crosslinking
Achieving the desired degree of crosslinking is critical for obtaining the target material properties. This section provides a structured approach to troubleshoot common issues.
Issue 1: Insufficient Crosslinking or Low Gel Content
A low degree of crosslinking can result in poor mechanical properties and thermal stability. "Gel content" is a common measure of the extent of crosslinking and refers to the insoluble fraction of the polymer after extraction with a suitable solvent.[18][19][20][21][22]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inadequate Moisture | The hydrolysis of ethoxy groups to form reactive silanols is the rate-limiting step and requires water. Insufficient moisture will lead to incomplete hydrolysis and thus, poor crosslinking.[6][8] | - Controlled Humidity: Conduct the curing process in a controlled humidity environment or a steam chamber.[6] - Water Bath: Immerse the grafted polymer in a hot water bath (e.g., 80-90°C) to accelerate moisture diffusion and the crosslinking reaction.[6][11][23] |
| Low Catalyst Concentration or Inactivity | Catalysts, typically tin compounds like dibutyltin dilaurate (DBTDL), are often used to accelerate the hydrolysis and condensation reactions.[8][24] Low concentrations or inactive catalysts will slow down the curing process significantly. | - Optimize Catalyst Level: Titrate the catalyst concentration to find the optimal level for your system. Be aware that excessive catalyst can sometimes lead to undesirable side reactions.[10] - Verify Catalyst Activity: Ensure the catalyst has not degraded due to improper storage. Use a fresh batch if in doubt. |
| Insufficient Grafting of DEMVS | If the initial grafting of DEMVS onto the polymer backbone is inefficient, there will be fewer potential sites for crosslinking. | - Optimize Peroxide Initiator Concentration: The amount of peroxide initiator directly influences the number of radical sites on the polymer for grafting.[25] - Confirm Grafting: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of grafted silane groups on the polymer before proceeding to the curing step. |
| Low Reaction Temperature | Both the grafting and curing steps are temperature-dependent. Low temperatures will result in slower reaction kinetics. | - Optimize Temperature Profile: For melt grafting, ensure the extruder temperature is sufficient to activate the peroxide without degrading the polymer. For moisture curing, higher temperatures (e.g., in a hot water bath) will increase the rate of reaction.[11] |
Issue 2: Premature Crosslinking (Scorch)
Premature crosslinking, also known as scorch, can occur during the compounding or extrusion process, leading to processing difficulties and a non-uniform final product.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Excessive Moisture During Compounding | If moisture is present during the grafting stage, the hydrolysis and condensation reactions can begin prematurely, especially in the presence of a catalyst. | - Use Dry Components: Ensure the polymer resin and any fillers are thoroughly dried before compounding.[8] - Moisture Scavengers: Consider the use of moisture scavengers in the formulation. |
| Processing Temperature Too High | High temperatures during extrusion can accelerate the crosslinking reaction, especially if residual moisture is present. | - Optimize Temperature Profile: Lower the processing temperature to a level that is sufficient for melting and mixing but minimizes premature crosslinking. |
| Catalyst Added Too Early | In two-step processes like the Sioplas® method, the catalyst is typically added in a separate step after the initial grafting.[6][7][11] Adding it during the initial compounding can lead to scorch. | - Follow Two-Step Procedure: If using a two-step process, ensure the catalyst masterbatch is only added during the final shaping/extrusion step. |
Issue 3: Inconsistent or Non-Uniform Crosslinking
Inconsistent crosslinking can lead to variations in material properties throughout the final product.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Poor Dispersion of DEMVS and Catalyst | If the DEMVS and catalyst are not uniformly dispersed in the polymer matrix, crosslinking will occur preferentially in areas with higher concentrations. | - Improve Mixing: Optimize mixing parameters (e.g., screw speed, residence time) in the extruder to ensure homogeneous dispersion. - Use of Masterbatches: Using a catalyst masterbatch can aid in achieving a more uniform distribution.[11] |
| Non-Uniform Moisture Exposure | If the material is not exposed to moisture uniformly during the curing process, the degree of crosslinking will vary. | - Ensure Uniform Curing Conditions: For water bath curing, ensure the entire part is submerged. For steam or ambient curing, ensure uniform circulation of moist air. |
| Material Thickness | Moisture diffusion into the polymer is a limiting factor, especially for thick-walled articles.[11] The core of a thick part may be less crosslinked than the surface. | - Increase Curing Time: Allow for longer curing times for thicker materials to ensure moisture penetrates to the core. - Higher Pressure Curing: Using higher pressure during steam curing can enhance moisture penetration.[6] |
Section 3: Experimental Protocols & Workflows
This section provides detailed step-by-step methodologies for key experiments related to controlling and verifying the degree of crosslinking.
Protocol 1: Two-Step Silane Grafting and Crosslinking (Sioplas® Method)
This method separates the grafting and crosslinking steps, offering better control over the process and reducing the risk of scorch.[6][7][11]
Step 1: Grafting
-
Thoroughly dry the base polymer resin (e.g., polyethylene) to remove any residual moisture.
-
In a compounding extruder, melt the polymer resin.
-
Prepare a liquid mixture of this compound and a peroxide initiator (e.g., dicumyl peroxide).
-
Inject the liquid mixture into the polymer melt within the extruder.
-
Ensure thorough mixing to achieve a homogeneous, grafted polymer.
-
Pelletize the resulting grafted polymer. The pellets can be stored in a dry environment for later use.[7]
Step 2: Crosslinking
-
Create a catalyst masterbatch by compounding a catalyst (e.g., dibutyltin dilaurate) with a compatible polymer.
-
Dry-blend the grafted polymer pellets with the catalyst masterbatch pellets at the desired ratio.
-
Feed the blend into an extruder for shaping (e.g., into a pipe or cable insulation).
-
Cure the shaped article by exposing it to moisture. This is typically done in a hot water bath (80-90°C) or a low-pressure steam autoclave.[7][11] The curing time will depend on the material thickness.[11]
Protocol 2: Determination of Gel Content
This protocol, based on ASTM D2765, is used to quantify the degree of crosslinking.[18][22]
-
Sample Preparation: Take a known weight (Winitial) of the crosslinked polymer. The sample should be in a form that maximizes surface area for solvent extraction (e.g., fine powder or thin shavings).[18]
-
Extraction: Place the sample in a wire mesh cage and immerse it in a boiling solvent (e.g., xylene or decahydronaphthalene) for a specified period (typically several hours).[18] The solvent will dissolve the non-crosslinked (sol) portion of the polymer.
-
Drying: Remove the sample from the solvent and dry it in a vacuum oven until a constant weight is achieved. This final weight is the weight of the crosslinked (gel) portion (Wfinal).
-
Calculation: Calculate the gel content percentage as follows: Gel Content (%) = (Wfinal / Winitial) x 100
Section 4: Visualizing the Process
Diagrams can help clarify the chemical reactions and logical workflows involved in controlling crosslinking with DEMVS.
Mechanism of Silane Crosslinking
Caption: Two-step reaction mechanism for DEMVS crosslinking.
Troubleshooting Workflow for Low Crosslinking
References
- 1. This compound | 5507-44-8 [chemicalbook.com]
- 2. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 6. thecarycompany.com [thecarycompany.com]
- 7. sisib.com [sisib.com]
- 8. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 9. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. specialchem.com [specialchem.com]
- 12. irtubes.com [irtubes.com]
- 13. silicorex.com [silicorex.com]
- 14. Polymer Modification [evonik.com]
- 15. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 16. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 18. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 19. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mcpolymers.com [mcpolymers.com]
- 21. Gel Fraction: an indicator of the Degree of Crosslinking | NHV Corporation [nhv.jp]
- 22. store.astm.org [store.astm.org]
- 23. researchgate.net [researchgate.net]
- 24. Silane Crosslinking of High Density Polyethylene as Catalyzed by Tin and Amine Catalyst | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Best practices for handling and disposal of Diethoxy(methyl)vinylsilane
Welcome to the comprehensive technical support guide for Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and disposal of this versatile organosilane. As a reactive vinylsilane, its proper management is critical for both experimental success and laboratory safety. This guide provides in-depth, field-proven insights in a user-friendly question-and-answer format, moving beyond mere procedural lists to explain the fundamental causality behind each recommendation.
Core Chemical Properties & Hazards Summary
For quick reference, the key properties and hazards of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5507-44-8 | [1][2][3] |
| Molecular Formula | C₇H₁₆O₂Si | [1][3][4] |
| Molecular Weight | 160.29 g/mol | [1][4][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 133-134 °C | [1][2] |
| Density | 0.858 g/mL at 25 °C | [1][2] |
| Flash Point | 17 °C (62.6 °F) - closed cup | [1] |
| Hazard Class | Flammable Liquid, Category 2 | [1][5] |
| Key Hazards | Highly flammable, skin/eye irritant, respiratory sensitizer | [1][4][5] |
Troubleshooting Guide: Addressing In-Experiment Issues
This section is dedicated to resolving specific problems you may encounter during the use of this compound.
Question: My reaction involving this compound is sluggish or failing. What are the likely causes?
Answer: The most probable cause is the degradation of the silane due to hydrolysis. This compound is highly sensitive to moisture.[6] The ethoxy groups (-OCH₂CH₃) will react with water, even atmospheric moisture, to form ethanol and silanols. These silanols can then self-condense to form siloxane oligomers.[7] This process consumes your starting material and introduces impurities that can interfere with your reaction.
-
Causality: The silicon-oxygen bond in the ethoxy group is polarized and susceptible to nucleophilic attack by water. This hydrolysis is often catalyzed by trace amounts of acid or base. The resulting silanols are reactive and readily form stable silicon-oxygen-silicon bonds, effectively removing the desired monomer from your reaction mixture.
-
Immediate Actions:
-
Ensure all your glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere).[8]
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers designed for moisture-sensitive applications.[8]
-
Handle the silane under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe techniques.[9]
-
Question: I've noticed a white precipitate forming in my bottle of this compound. What is it and is the reagent still usable?
Answer: The white precipitate is likely polysiloxanes, formed from the aforementioned hydrolysis and subsequent condensation of the silane. This indicates significant moisture contamination. The reagent is likely no longer pure and its use is not recommended for reactions requiring precise stoichiometry or high purity.
-
Causality: As silanols are formed through hydrolysis, they condense with each other or with unreacted this compound, eliminating ethanol or water to form Si-O-Si linkages. As this process continues, insoluble, higher molecular weight polymers (polysiloxanes) precipitate out of the solution.
-
Recommendation: It is best to dispose of the contaminated reagent as hazardous waste. Attempting to purify it by distillation can be dangerous if peroxides have formed, and filtration will not remove soluble oligomers.
Question: My this compound has been stored for over a year after being opened. What are the potential risks?
Answer: The primary risks are hydrolysis, as discussed, and the potential for peroxide formation. The vinyl group (-CH=CH₂) makes this compound susceptible to auto-oxidation, especially in the presence of air and light, which can form unstable and potentially explosive peroxide compounds.[10][11]
-
Causality: Like other vinyl monomers, this compound can undergo free-radical chain reactions initiated by oxygen. This process forms hydroperoxides and peroxides, which are thermally and mechanically sensitive.
-
Precautionary Steps:
-
Visually inspect the container before handling. Do not open a container if you observe crystal formation (especially around the cap), a viscous liquid, or discoloration, as these can be signs of extensive peroxide formation.[10] If you see these signs, do not move the container and contact your institution's environmental health and safety (EHS) office immediately.
-
Test for peroxides. If the liquid appears normal, you should test for peroxides using commercially available test strips. A peroxide concentration above 30 ppm is generally considered hazardous.[12]
-
Safe Storage Practice: To mitigate this risk, always date containers upon receipt and upon opening. Store in a cool, dark place, and blanket the headspace with an inert gas like nitrogen or argon after each use.[11]
-
Frequently Asked Questions (FAQs)
This section covers essential best practices for routine handling and disposal.
Question: What is the proper Personal Protective Equipment (PPE) for handling this compound?
Answer: A comprehensive PPE ensemble is mandatory to protect against the chemical's hazards.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][6]
-
Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended for extended operations.[8] Always inspect gloves for tears or degradation before use.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to minimize skin exposure.[8]
-
Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Question: How should I properly store this compound?
Answer: Proper storage is critical to maintaining the chemical's integrity and ensuring safety.
-
Location: Store in a dedicated flammable liquids storage cabinet.[13][14][15] These cabinets are designed to protect the contents from fire for a specified period.
-
Atmosphere: Keep the container tightly sealed.[16][17] It is best practice to store under an inert atmosphere (nitrogen or argon) to prevent moisture ingress and peroxide formation.
-
Temperature: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[16][17] Do not store in domestic (non-explosion-proof) refrigerators or freezers.[14]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases. Keep away from all sources of ignition, including sparks and open flames.[16]
Question: What is the correct procedure for disposing of waste this compound?
Answer: this compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused product and contaminated consumables (e.g., gloves, wipes, absorbent material), in a clearly labeled, leak-proof container.[6] Do not mix with other waste streams unless you have confirmed compatibility.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and associated hazard symbols (e.g., flammable, irritant).
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not pour this compound down the drain, as it can react with water and is harmful to the aquatic environment.[6]
Question: What should I do in case of a small spill (less than 100 mL) in a fume hood?
Answer: For a small, contained spill, you can likely manage the cleanup yourself if you are properly trained and equipped.
-
Alert colleagues in the immediate area.
-
Ensure ventilation is optimal (i.e., the fume hood is operating correctly).
-
Eliminate all ignition sources in the vicinity.[6]
-
Wear appropriate PPE , including double gloves, safety goggles, a face shield, and a lab coat.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbent material using non-sparking tools (e.g., plastic or brass scoops) and place it into a designated hazardous waste container.
-
Decontaminate the area by wiping it down with a cloth dampened with soapy water, followed by clean water.
-
Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.[6]
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[18][19]
Experimental Protocols & Visualizations
Protocol 1: Step-by-Step Spill Cleanup Procedure
This protocol outlines the detailed steps for managing a small spill of this compound within a chemical fume hood.
-
Immediate Response:
-
Announce the spill to others in the lab.
-
Verify the fume hood sash is at the proper height and the hood is functioning.
-
Turn off any nearby equipment that could serve as an ignition source (hot plates, stir plates, etc.).
-
-
Don PPE:
-
Put on a flame-resistant lab coat.
-
Don chemical safety goggles and a full-face shield.
-
Wear two pairs of nitrile gloves.
-
-
Containment:
-
Create a dike around the spill using sand, vermiculite, or a chemical absorbent pad to prevent it from spreading.
-
-
Absorption:
-
Gently cover the spilled liquid with the absorbent material, working from the outside in.
-
Allow the material to fully absorb the liquid.
-
-
Collection:
-
Using a non-sparking scoop and scraper, carefully collect the saturated absorbent material.
-
Place the material into a heavy-duty plastic bag or a designated hazardous waste container.
-
-
Decontamination:
-
Wipe the spill surface with a cloth soaked in a solution of soap and water.
-
Wipe the surface again with a cloth dampened with clean water.
-
Place all used cloths and wipes into the waste container.
-
-
Waste Management:
-
Carefully remove your outer gloves, followed by your inner gloves, and place them in the waste container.
-
Seal the waste container or bag.
-
Attach a completed hazardous waste label.
-
Store the container in a designated satellite accumulation area for pickup by EHS.
-
-
Final Steps:
-
Wash your hands thoroughly with soap and water.
-
Document the spill according to your laboratory's specific procedures.
-
Diagram: Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Diagram: Waste Disposal Decision Tree
Caption: Decision-making process for the disposal of this compound waste.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. This compound | 5507-44-8 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. ehs.msstate.edu [ehs.msstate.edu]
- 13. harwick.com [harwick.com]
- 14. How to dispose of Vinyl Terminated Silicone Fluid safely? - Vinyl Terminated Silicone Fluid factory-BIYUAN [vinylterminated.com]
- 15. Safe handling and_storage_of_styrene_monomer | PDF [slideshare.net]
- 16. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids [mdpi.com]
- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Validation & Comparative
A Comparative Guide to Diethoxy(methyl)vinylsilane and Other Vinyl Silanes for Researchers and Drug Development Professionals
In the intricate world of material science and drug development, the interface between organic and inorganic materials is a critical frontier. The ability to effectively couple these disparate materials dictates the performance and longevity of a vast array of products, from advanced polymer composites to sophisticated drug delivery systems. Vinyl silanes, a class of organofunctional silanes, are pivotal in bridging this gap, acting as molecular adhesion promoters, crosslinking agents, and surface modifiers.[1] This guide provides an in-depth technical comparison of Diethoxy(methyl)vinylsilane with other prominent vinyl silanes, namely Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Understanding the Players: A Structural Overview
At the heart of their functionality, vinyl silanes possess a dual chemical nature. A vinyl group provides reactivity towards organic polymers, while hydrolyzable alkoxy groups enable bonding with inorganic substrates.[1] The key distinction between the silanes discussed in this guide lies in the number and type of these alkoxy groups.
-
This compound (DEMVS): As a dialkoxy silane, DEMVS possesses two ethoxy groups and a methyl group attached to the silicon atom. This structure offers a unique balance of reactivity and stability.
-
Vinyltrimethoxysilane (VTMS): A trialkoxy silane with three methoxy groups, VTMS is known for its high reactivity due to the smaller and more labile methoxy groups.[2]
-
Vinyltriethoxysilane (VTES): Also a trialkoxy silane, VTES features three ethoxy groups. The larger ethoxy groups generally lead to a slower hydrolysis rate compared to methoxy groups.[2]
Performance Deep Dive: A Data-Driven Comparison
The selection of an appropriate vinyl silane is contingent on the specific performance requirements of the application. Here, we compare DEMVS, VTMS, and VTES across key performance metrics, supported by available experimental data.
Adhesion Promotion: Forging a Stronger Bond
The primary role of a silane coupling agent is to enhance the adhesion between an organic polymer and an inorganic substrate, such as glass or metal.[3] The effectiveness of this adhesion is often quantified by measuring the force required to break the bond.
While direct comparative studies including DEMVS are limited, we can infer its performance based on the principles of silane chemistry and data from related compounds. Trialkoxy silanes like VTMS and VTES can form a denser, three-dimensionally crosslinked network at the interface, which may lead to higher adhesion strength compared to the two-dimensional network formed by dialkoxy silanes like DEMVS.[4] However, the flexibility of the dialkoxy-derived interface can be advantageous in certain applications where stress dissipation is crucial.
Table 1: Comparative Adhesion Strength (Illustrative)
| Silane | Substrate | Polymer Matrix | Adhesion Strength (MPa) | Failure Mode |
| This compound | Aluminum | Epoxy | Data not readily available | - |
| Vinyltrimethoxysilane | AA1050 Aluminum | Epoxy | Good adhesion in dry state[5] | - |
| Vinyltriethoxysilane | Aluminum | Polyurethane | Data not readily available | - |
Note: The lack of direct comparative data for DEMVS highlights a research gap. The performance is highly dependent on the specific substrate, polymer, and application conditions.
Surface Modification: Tailoring Wettability
Vinyl silanes are also employed to modify the surface energy of substrates, which is often assessed by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. The final surface energy is influenced by the organic group of the silane and the density of the silane layer.
The methyl group in DEMVS contributes to a more hydrophobic character compared to the vinyl group alone. However, the overall effect on wettability will also depend on the completeness of the silane layer.
Table 2: Comparative Water Contact Angle on Glass Substrates (Illustrative)
| Silane Treatment | Water Contact Angle (°) |
| Untreated Glass | < 10 |
| This compound | Data not readily available |
| Vinyltrimethoxysilane | Can significantly increase hydrophobicity |
| Vinyltriethoxysilane | Can significantly increase hydrophobicity |
Note: The final contact angle is highly sensitive to the silanization process parameters.
Crosslinking Efficiency: Building Robust Networks
In applications such as crosslinked polyethylene (XLPE) for wire and cable insulation, vinyl silanes act as crosslinking agents, enhancing the thermal and mechanical properties of the polymer.[6] The efficiency of crosslinking is often measured by the gel content, which represents the insoluble fraction of the crosslinked polymer.[7][8][9]
Theoretically, trialkoxy silanes (VTMS and VTES) offer three sites for hydrolysis and condensation, potentially leading to a higher crosslink density compared to the two sites available on dialkoxy silanes (DEMVS).[2][4] The faster hydrolysis rate of VTMS may result in a quicker cure, which can be advantageous in some processes but may also lead to a shorter pot life.[2] Conversely, the slower hydrolysis of VTES offers a longer working time.[10] DEMVS, with its two ethoxy groups, would be expected to have a hydrolysis rate more comparable to VTES and form a more flexible, linear crosslinked network.
Table 3: Comparative Crosslinking Performance in Polyethylene (Illustrative)
| Silane | Polymer | Gel Content (%) | Key Feature |
| This compound | LDPE | Data not readily available | Forms a more flexible network |
| Vinyltrimethoxysilane | LDPE | High[11] | Fast cure rate |
| Vinyltriethoxysilane | HDPE | ~70-80[12] | Slower cure rate, longer pot life |
The "How-To": Experimental Protocols for Performance Evaluation
To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation tests.
Protocol 1: Surface Treatment of Substrates
This protocol outlines the general procedure for treating inorganic substrates with vinyl silanes to evaluate their adhesion promotion and surface modification properties.
Materials:
-
Inorganic substrate (e.g., glass slides, aluminum panels)
-
This compound, Vinyltrimethoxysilane, or Vinyltriethoxysilane
-
Ethanol/Water solution (95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Acetone
-
Deionized water
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone for 15 minutes, followed by rinsing with deionized water. Dry the substrate with a stream of nitrogen and then in an oven at 110°C for 30 minutes.
-
Silane Solution Preparation: Prepare a 2% (v/v) solution of the vinyl silane in a 95:5 ethanol/water mixture. Adjust the pH to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis. Stir for 5-10 minutes.[13]
-
Surface Treatment: Immerse the cleaned and dried substrate in the silane solution for 2 minutes.[13]
-
Rinsing: Briefly rinse the treated substrate with ethanol to remove excess silane.[13]
-
Curing: Cure the treated substrate in an oven at 110°C for 10 minutes or allow it to cure at room temperature for 24 hours.[13]
Caption: Experimental workflow for silane treatment and performance evaluation.
Protocol 2: Adhesion Strength Measurement (Lap Shear Test - ASTM D1002)
This method is used to determine the shear strength of an adhesive bond between two substrates.[14][15][16][17][18]
Materials:
-
Silane-treated substrates (as prepared in Protocol 1)
-
Adhesive (e.g., epoxy)
-
Universal Testing Machine
Procedure:
-
Specimen Preparation: Apply the adhesive to the treated surface of two substrate panels, creating a single-lap joint with a defined overlap area.
-
Curing: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the bonded specimen in the grips of a Universal Testing Machine. Apply a tensile load at a constant rate until the bond fails.
-
Calculation: The shear strength is calculated by dividing the maximum load at failure by the overlap area.
Protocol 3: Contact Angle Measurement
This method quantifies the wettability of the silane-treated surface.[19]
Materials:
-
Silane-treated substrate
-
Goniometer or contact angle measurement instrument
-
High-purity deionized water
Procedure:
-
Sample Placement: Place the treated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Measurement: Capture an image of the droplet and use software to measure the angle formed at the solid-liquid-vapor interface.
Protocol 4: Determination of Crosslink Density (Gel Content - ASTM D2765)
This method determines the percentage of the crosslinked, insoluble portion of a polymer.[7][8][9]
Materials:
-
Crosslinked polymer sample
-
Solvent (e.g., xylene)
-
Extraction apparatus (e.g., Soxhlet extractor)
-
Wire mesh cage
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Weigh a small piece of the crosslinked polymer sample and place it in a wire mesh cage.
-
Extraction: Submerge the caged sample in the boiling solvent and extract for a specified period (e.g., 12 hours).
-
Drying: Remove the sample, dry it in a vacuum oven until a constant weight is achieved.
-
Calculation: The gel content is calculated as the percentage of the final weight to the initial weight, after correcting for any insoluble fillers.
Causality and Mechanistic Insights
The differences in performance between DEMVS, VTMS, and VTES can be attributed to their molecular structures.
Caption: General mechanism of silane coupling agent action.
-
Hydrolysis Rate: The rate of hydrolysis of the alkoxy groups to form reactive silanol groups is a critical first step. Methoxy groups (in VTMS) hydrolyze faster than ethoxy groups (in VTES and DEMVS) due to less steric hindrance. This can be a double-edged sword: faster hydrolysis can lead to quicker processing times but also a shorter shelf-life of the silane solution.[2]
-
Number of Alkoxy Groups: Trialkoxy silanes (VTMS, VTES) can form a more densely crosslinked siloxane network at the interface compared to the more linear network formed by dialkoxy silanes (DEMVS).[4] This higher crosslink density can contribute to greater bond strength and rigidity. Conversely, the more flexible network from DEMVS might be beneficial in applications requiring some degree of compliance at the interface to accommodate thermal expansion mismatch or mechanical stress.
-
Organic Functionality: The vinyl group's reactivity is generally consistent across these molecules. It participates in free-radical polymerization or grafting reactions with the polymer matrix, creating a covalent link. The presence of a methyl group in DEMVS, in addition to the vinyl group, can slightly alter the polarity and steric environment at the interface.
Conclusion and Future Directions
The choice between this compound, Vinyltrimethoxysilane, and Vinyltriethoxysilane is a nuanced decision that depends on the specific requirements of the application.
-
Vinyltrimethoxysilane (VTMS) is often favored for applications requiring rapid curing and high reactivity.
-
Vinyltriethoxysilane (VTES) provides a good balance of reactivity and stability, with a longer working time than VTMS.
-
This compound (DEMVS) , as a dialkoxy silane, is expected to form a more flexible interfacial layer, which could be advantageous for applications requiring improved toughness and stress dissipation. Its methyl group may also impart a slightly more hydrophobic character to the treated surface.
A significant finding of this review is the relative scarcity of direct, quantitative comparative data for this compound against its trialkoxy counterparts. This represents a clear opportunity for future research. Head-to-head studies evaluating the adhesion strength on various substrates, the impact on the mechanical properties of composites, and the crosslinking efficiency in different polymer systems would be invaluable to the scientific community. Such data would enable a more precise and evidence-based selection of the optimal vinyl silane for a given application, ultimately leading to the development of more robust and reliable materials and products.
References
- 1. silicorex.com [silicorex.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. One moment, please... [alh-systems.co.uk]
- 4. What is the difference in use between trialkoxysilyl and dialkoxysilyl groups? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. The Use of Glass Substrates with Bi-Functional Silanes for Designing Micropatterned Cell-Secreted Cytokine Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evonik.com [evonik.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 13. gelest.com [gelest.com]
- 14. atslab.com [atslab.com]
- 15. Lap Shear ASTM D3163, ASTM D5868 Tests [intertek.com]
- 16. universalgripco.com [universalgripco.com]
- 17. micomlab.com [micomlab.com]
- 18. ddltesting.com [ddltesting.com]
- 19. keylinktech.com [keylinktech.com]
A Comparative Guide to Surface Modification with Diethoxy(methyl)vinylsilane (DEMVS) for Scientific Applications
This guide provides an in-depth technical comparison of Diethoxy(methyl)vinylsilane (DEMVS) for surface modification, tailored for researchers, scientists, and drug development professionals. We will explore the underlying chemistry of DEMVS, objectively compare its performance against key alternative silanes using experimental data, and provide validated protocols for its application and characterization.
Introduction: The Critical Role of Surface Engineering
In advanced scientific applications, from biomaterial engineering to microfluidics, the ability to precisely control the chemistry of a surface is paramount.[1][2][3] Silane coupling agents are indispensable tools in this endeavor, acting as molecular bridges between inorganic substrates (like glass or silicon) and organic functional layers.[1][2] this compound (DEMVS), an organosilane with a reactive vinyl group, offers a unique combination of properties that make it a versatile choice for creating tailored surface functionalities.[4] This guide will elucidate the specific advantages and trade-offs of using DEMVS compared to other common silanes, enabling you to make informed decisions for your experimental designs.
The Chemistry of DEMVS: Mechanism of Surface Grafting
The efficacy of any silane coupling agent lies in its bifunctional nature.[1] DEMVS possesses two ethoxy groups that can be hydrolyzed and a vinyl group that remains available for subsequent chemical reactions.[4] The surface modification process is a two-step reaction:
-
Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with trace amounts of water (often from adsorbed water on the substrate surface) to form reactive silanol groups (Si-OH).[5][6] This step is often catalyzed by adjusting the pH of the reaction solution.[7]
-
Condensation: These silanol groups then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or titanium, forming stable, covalent siloxane bonds (Si-O-Substrate).[6][8] The silanol groups can also self-condense with each other, creating a cross-linked network on the surface.[6]
This process results in a durable, covalently attached monolayer (or thin film) where the vinyl groups are oriented away from the surface, ready for further functionalization.[9]
Caption: Mechanism of DEMVS surface modification.
Performance Characterization of DEMVS-Modified Surfaces
A surface treated with DEMVS exhibits distinct properties:
-
Moderate Hydrophobicity: The methyl and vinyl groups impart a non-polar character to the surface, increasing its hydrophobicity compared to a bare hydroxylated surface. This is quantifiable by measuring the water contact angle (WCA), which is the angle a water droplet makes with the surface.[10][11][12]
-
Reactive Vinyl Moiety: The key feature of a DEMVS-modified surface is the presence of a terminal vinyl (CH=CH2) group.[4] This group is a versatile chemical handle for a variety of subsequent reactions, including free-radical polymerization, thiol-ene "click" chemistry, and hydrosilylation, allowing for the covalent attachment of polymers, biomolecules, and other functional layers.[9][13]
-
Thermal Stability: The resulting polysiloxane film demonstrates good thermal stability, making it suitable for applications requiring elevated temperatures.[4]
Comparative Analysis: DEMVS vs. Alternative Silanes
The choice of silane is dictated by the desired final surface property.[1] Here, we compare DEMVS to three common alternatives with distinct functionalities.
| Parameter | This compound (DEMVS) | Octadecyltrichlorosilane (OTS) | (3-Aminopropyl)triethoxysilane (APTES) | Vinyltrimethoxysilane (VTMOS) |
| Primary Functional Group | Vinyl (-CH=CH2) | Alkyl (-C18H37) | Amine (-NH2) | Vinyl (-CH=CH2) |
| Expected Wettability | Moderately Hydrophobic | Highly Hydrophobic | Hydrophilic / Positively Charged | Moderately Hydrophobic |
| Typical Water Contact Angle | ~70-85° | >100° | ~40-60° | ~70-85° |
| Key Application | Platform for polymerization, click chemistry, grafting.[9][13] | Creation of highly ordered, low-energy, anti-stiction surfaces. | Biomolecule immobilization, surface charge modification.[3] | Similar to DEMVS, platform for polymerization.[14] |
| Reactivity of Leaving Group | Moderate (Ethoxy) | High (Chloro) - very moisture sensitive | Low (Ethoxy) | High (Methoxy) - faster hydrolysis than ethoxy.[5] |
| Self-Assembly | Forms thin films, less ordered. | Forms highly ordered Self-Assembled Monolayers (SAMs). | Forms less ordered layers. | Forms thin films, less ordered. |
In-Depth Comparison:
-
vs. Octadecyltrichlorosilane (OTS): OTS is the gold standard for creating highly hydrophobic, well-ordered surfaces. Its long alkyl chain promotes the formation of dense, crystalline-like self-assembled monolayers (SAMs). DEMVS, by contrast, provides a less hydrophobic surface and does not form such highly ordered layers. The primary advantage of DEMVS over OTS is its reactive vinyl group, whereas the OTS surface is chemically inert.
-
vs. (3-Aminopropyl)triethoxysilane (APTES): APTES renders surfaces hydrophilic and, depending on the pH, positively charged due to its terminal amine group. This makes it ideal for electrostatic immobilization of negatively charged biomolecules like DNA. DEMVS provides a chemically opposite functionality, creating a moderately hydrophobic surface ready for covalent attachment via its vinyl group.
-
vs. Vinyltrimethoxysilane (VTMOS): VTMOS is a direct competitor to DEMVS, also providing a vinyl functional group. The primary difference lies in the leaving group: methoxy (-OCH3) in VTMOS versus ethoxy (-OC2H5) in DEMVS. Methoxy groups hydrolyze more rapidly than ethoxy groups, making VTMOS more reactive but potentially less stable in solution and harder to control during deposition.[5] The choice between them often comes down to desired reaction kinetics and process control.
Experimental Workflows and Protocols
Reproducibility is critical in surface science.[1] The following protocols provide a validated framework for surface modification and characterization.
Caption: Experimental workflow for surface modification.
Protocol 5.1: Substrate Preparation and Hydroxylation (Glass/Silicon)
Causality: A pristine, hydroxyl-rich surface is essential for uniform silane grafting. Organic residues will create defects, and a lack of -OH groups will prevent covalent attachment.
-
Cleaning: Sonicate substrates in a sequence of acetone, then isopropanol, for 15 minutes each.[15] Dry thoroughly with a stream of inert gas (N2 or Ar).
-
Hydroxylation (CRITICAL STEP):
-
Option A (Piranha Etch - High-Risk): Immerse substrates in a freshly prepared Piranha solution (7:3 v/v H2SO4:H2O2) for 30 minutes at 90°C.[16] EXTREME CAUTION: Piranha is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) in a fume hood.
-
Option B (Plasma Activation - Safer): Place substrates in a plasma cleaner and treat with oxygen or argon plasma for 5-10 minutes.[15]
-
-
Final Rinse: Rinse copiously with deionized water and dry completely with an inert gas stream.[16] Proceed immediately to silanization to prevent atmospheric contamination.
Protocol 5.2: Surface Modification with DEMVS (Solution Phase Deposition)
Causality: Anhydrous conditions are crucial to prevent premature silane polymerization in solution before it can react with the surface.
-
Prepare Silane Solution: In a glove bag or box under a nitrogen atmosphere, prepare a 2% (v/v) solution of DEMVS in anhydrous toluene.[7][17]
-
Immersion: Immerse the freshly hydroxylated substrates into the DEMVS solution. Seal the container.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For denser coatings, this can be extended overnight.[16]
-
Rinsing: Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound (physisorbed) silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[7][18] This step drives off any remaining solvent and promotes further cross-linking of the silane layer, enhancing its stability.
Protocol 5.3: Surface Characterization
This is a self-validating step to confirm the success of the modification.
-
Water Contact Angle (WCA) Goniometry:
-
Place a 2-5 µL droplet of deionized water on the surface.
-
Optically measure the angle formed between the droplet and the surface.[12]
-
Expected Result: A successful DEMVS coating should yield a WCA between 70-85°, a significant increase from the <10° angle of a clean hydroxylated surface.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS is a surface-sensitive technique that provides the elemental composition of the top 5-10 nm of a material.[19][20]
-
Expected Result: An XPS survey scan of a successfully modified surface will show the appearance of Si 2p and C 1s peaks with an intensity corresponding to the DEMVS layer, confirming its presence. High-resolution scans can further confirm the chemical states.[21][22]
-
Applications in Research and Drug Development
The unique properties of DEMVS-modified surfaces make them highly valuable in several fields:
-
Biomaterial Engineering: The vinyl groups can be used to graft hydrogels or other polymers to implant surfaces, improving biocompatibility or creating drug-eluting coatings.[3][23]
-
Microfluidics and Biosensors: DEMVS can be used to modify the surface of microchannels to control fluid flow or to act as a covalent anchor point for probe molecules in biosensor applications.[18]
-
Drug Delivery: The ability to polymerize from a DEMVS-functionalized surface allows for the creation of nanoparticle coatings that can be further functionalized with targeting ligands or loaded with therapeutic agents.[3]
Conclusion: Selecting the Right Tool for the Job
This compound is a powerful and versatile tool for surface engineering. Its primary strength lies in creating a moderately hydrophobic surface that is primed for a wide array of subsequent covalent modification reactions via its vinyl group.
-
Choose DEMVS when: Your primary goal is to use the surface as a platform for grafting polymers, hydrogels, or other molecules through reactions like polymerization or click chemistry.
-
Choose an alternative when: You require extreme hydrophobicity (use OTS), a hydrophilic and charged surface for electrostatic binding (use APTES), or faster reaction kinetics (consider VTMOS).
By understanding the comparative performance and applying the validated protocols within this guide, researchers can confidently leverage DEMVS to create precisely functionalized surfaces, advancing their work in drug development, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. The Difference Between Silane Coupling Agent and Silane Crosslinking Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. This compound | 5507-44-8 [chemicalbook.com]
- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 6. nbinno.com [nbinno.com]
- 7. gelest.com [gelest.com]
- 8. VINYLDIMETHYLETHOXYSILANE | [gelest.com]
- 9. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biolinscientific.com [biolinscientific.com]
- 11. keylinktech.com [keylinktech.com]
- 12. silcotek.com [silcotek.com]
- 13. nbinno.com [nbinno.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 16. surfmods.jp [surfmods.jp]
- 17. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hms.harvard.edu [hms.harvard.edu]
- 19. eag.com [eag.com]
- 20. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Performance of Diethoxy(methyl)vinylsilane as a Coupling Agent
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced materials, the interface between inorganic and organic phases is often the point of failure. The ability to create a robust, covalent bridge between these dissimilar materials is paramount for developing high-performance composites, adhesives, and coatings. Silane coupling agents are the cornerstone of this interfacial engineering. This guide provides an in-depth evaluation of Diethoxy(methyl)vinylsilane (DEMVS), a versatile yet specific vinyl-functional silane, comparing its performance characteristics with common alternatives and providing the experimental frameworks necessary for its validation.
The Fundamental Role of Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as molecular bridges between an inorganic substrate (e.g., glass, silica, metal oxides) and an organic polymer matrix.[1][2][3] Their general structure, R-Si(OR')₃, features two distinct reactive moieties:
-
Hydrolyzable Alkoxy Groups (-OR'): Typically methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups, these react with water to form reactive silanol groups (-Si-OH).[3][4] These silanols can then condense with hydroxyl groups on the surface of inorganic materials, forming stable covalent siloxane bonds (Si-O-Substrate).[1][4]
-
Organofunctional Group (R): This is a non-hydrolyzable organic radical (e.g., vinyl, amino, epoxy, methacryloxy) designed to be compatible and, ideally, co-react with the polymer matrix.[1][5] This creates a durable covalent link between the silane and the organic phase.
The result is a continuous chemical bond that traverses the interface, enabling efficient stress transfer from the flexible polymer to the rigid filler and dramatically improving mechanical properties and hydrolytic stability.[6][7]
A Technical Profile of this compound (DEMVS)
This compound (CAS: 5507-44-8), also known as vinylmethyldiethoxysilane, is a specific type of organosiloxane with a reactive vinyl group.[8][9][10] Its unique structure dictates its reactivity and suitability for particular polymer systems.
| Property | Value |
| Chemical Formula | C₇H₁₆O₂Si[11] |
| Molecular Weight | 160.29 g/mol [9][12] |
| Synonyms | Vinylmethyldiethoxysilane, (Diethoxymethylsilyl)ethylene[9][13] |
| Appearance | Colorless Liquid[9] |
| Boiling Point | 133-134 °C[8][9] |
| Density | 0.858 g/mL at 25 °C[8][9] |
Structural and Functional Attributes of DEMVS:
-
Vinyl Group (CH₂=CH-): The primary organofunctional group, the vinyl moiety, makes DEMVS particularly suitable for free-radical initiated thermoset systems, such as those involving unsaturated polyesters, vinyl esters, or crosslinked polyethylene (PEX).[14][15][16] It can copolymerize directly into the polymer backbone during curing.
-
Diethoxy Groups (-OC₂H₅)₂: As hydrolyzable groups, the two ethoxy moieties provide the linkage to the inorganic substrate. Compared to the more common trimethoxy silanes, the diethoxy configuration results in a more linear and less cross-linked siloxane network at the interface, which can impart a degree of flexibility.[3]
-
Methyl Group (-CH₃): The stable methyl group attached to the silicon atom differentiates DEMVS from vinyltriethoxysilane (VTES). This methyl group can influence the silane's reactivity, polarity, and the physical properties of the interfacial layer.
Caption: Chemical Structure of this compound (DEMVS).
Performance Comparison: DEMVS vs. Alternative Vinylsilanes
The selection of a silane coupling agent is a critical decision driven by the chemistry of the polymer matrix, the nature of the inorganic substrate, and processing conditions.[5] DEMVS is most logically compared to its closest chemical relatives: Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES).
| Feature | This compound (DEMVS) | Vinyltrimethoxysilane (VTMS) | Vinyltriethoxysilane (VTES) |
| Hydrolyzable Groups | Two Ethoxy (-OC₂H₅)₂ | Three Methoxy (-OCH₃)₃ | Three Ethoxy (-OC₂H₅)₃ |
| Hydrolysis Rate | Moderate | Fast[3] | Slow[3] |
| Byproduct of Hydrolysis | Ethanol | Methanol | Ethanol |
| Crosslink Density | Lower (Linear)[3] | High[3] | High[3] |
| Formulation Stability | Good; slower hydrolysis offers a wider processing window. | Lower; rapid hydrolysis can lead to premature condensation. | Excellent; slowest hydrolysis provides the longest shelf life.[3] |
| Reactivity with Substrate | Good; forms stable siloxane bonds. | Excellent; high density of reactive sites. | Excellent; high density of reactive sites. |
| Key Differentiator | Balanced reactivity with a more flexible interfacial layer due to the di-alkoxy and methyl group structure. | Highest reactivity, ideal for fast-curing systems. | High stability and safer hydrolysis byproduct (ethanol). |
Causality Behind Performance Differences:
-
Hydrolysis and Condensation Kinetics: The rate of hydrolysis is a pivotal factor. Methoxy groups (VTMS) hydrolyze significantly faster than ethoxy groups (DEMVS, VTES), especially under acidic conditions.[17][18][19] While rapid hydrolysis can ensure quick surface reaction, it can also lead to premature self-condensation in solution, reducing the silane's efficacy. The slower hydrolysis of the ethoxy groups in DEMVS provides a more controlled reaction and a longer, more stable pot life for formulations. The presence of only two ethoxy groups in DEMVS, compared to three in VTES, leads to the formation of more linear, less densely cross-linked polysiloxane layers at the interface, which can be advantageous in applications requiring some interfacial flexibility to dissipate stress.
-
Interfacial Layer Properties: VTMS and VTES, with three hydrolyzable groups, tend to form a rigid, highly cross-linked interphase region.[3] DEMVS, with its di-alkoxy structure and a non-reactive methyl group, forms a more thermoplastic and potentially more hydrophobic interfacial layer. This can improve impact resistance and reduce internal stresses in the composite.
-
Adhesion and Mechanical Strength: All three vinylsilanes significantly enhance adhesion in composites where the matrix can react with the vinyl group.[7][14] Studies on wood-polypropylene composites have shown that vinyltrimethoxy silane treatment improves filler dispersion and filler-matrix interaction, leading to enhanced tensile and impact strength.[20] Similar improvements are expected with DEMVS and VTES. The choice between them often depends on balancing the need for processing stability (favoring ethoxy silanes) against cure speed (favoring methoxy silanes).
Caption: General mechanism of a tri-alkoxy silane coupling agent.
Experimental Protocol for Performance Validation
To objectively evaluate the performance of DEMVS against an alternative like VTES, a controlled, self-validating experimental workflow is essential. The following protocol outlines the key steps.
Objective: To compare the effect of DEMVS and VTES surface treatment on the mechanical properties of a glass fiber-reinforced vinyl ester composite.
Materials:
-
This compound (DEMVS)
-
Vinyltriethoxysilane (VTES)
-
E-glass fibers
-
Vinyl ester resin
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Ethanol/Water solution (95:5 v/v, pH adjusted to 4.0-4.5 with acetic acid)
-
Acetone
Workflow:
-
Silane Solution Preparation (Hydrolysis):
-
Prepare a 2% (w/w) solution of each silane (DEMVS and VTES) in the ethanol/water mixture.
-
Stir the solutions gently for 1 hour. This "pre-hydrolysis" step is critical for activating the silane by converting the ethoxy groups to reactive silanol groups.[17] The acidic pH catalyzes hydrolysis while minimizing self-condensation.[18]
-
-
Glass Fiber Surface Treatment:
-
Immerse dried E-glass fibers in each of the hydrolyzed silane solutions for 2-3 minutes.
-
Remove the fibers and allow them to air dry for 30 minutes.
-
Cure the treated fibers in an oven at 110°C for 15 minutes to complete the condensation reaction, forming a stable bond between the silane and the glass surface.
-
Prepare a control group of untreated fibers and a group washed only with acetone.
-
-
Composite Fabrication:
-
Prepare the vinyl ester resin with the MEKP initiator according to the manufacturer's specifications.
-
Incorporate the surface-treated glass fibers (and untreated control fibers) into the resin matrix at a fixed loading (e.g., 60% by weight) using a method like vacuum infusion or compression molding to ensure consistent samples.
-
Allow the composites to cure fully as per the resin's technical data sheet.
-
-
Mechanical Property Testing:
-
Cut the cured composite panels into standardized test specimens.
-
Tensile Strength & Modulus (ASTM D3039): This measures the material's ability to withstand pulling forces and is highly sensitive to the quality of the fiber-matrix interface.
-
Flexural Strength & Modulus (ASTM D790): This three-point bending test assesses the material's strength in bending, which is also critically dependent on interfacial adhesion.
-
Interlaminar Shear Strength (ILSS) (ASTM D2344): This is a direct measure of the adhesion between layers and is an excellent indicator of coupling agent effectiveness.
-
-
Data Analysis and Interpretation:
-
Statistically compare the mean strength and modulus values for the DEMVS-treated, VTES-treated, and control groups.
-
A significant increase in mechanical properties for the silane-treated groups over the control group validates the effectiveness of the coupling agents.
-
The comparative data between the DEMVS and VTES groups will reveal any performance differences attributable to their specific chemical structures.
-
Caption: Experimental workflow for evaluating coupling agent performance.
Conclusion and Field Insights
This compound represents a nuanced choice in the vinylsilane family. While vinyltrimethoxysilane (VTMS) offers the highest reactivity, its processing window is narrow. Vinyltriethoxysilane (VTES) provides excellent stability but forms a very rigid interface.
DEMVS occupies a strategic middle ground. Its ethoxy groups provide good formulation stability, superior to VTMS, while its di-alkoxy and methyl-substituted structure results in a more flexible interfacial layer. This can be particularly advantageous in applications subjected to dynamic loading or thermal cycling, where a less rigid interface can better accommodate stress and prevent crack propagation. The choice to use DEMVS is therefore a deliberate one, driven by a need for a balance between reactivity, processing stability, and the specific mechanical properties desired in the final composite material. Its use is indicated in systems where interfacial toughness and durability are as critical as absolute strength.
References
- 1. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 2. Adhesion Promotion [evonik.com]
- 3. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 4. thenanoholdings.com [thenanoholdings.com]
- 5. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 5507-44-8 [chemicalbook.com]
- 9. This compound 97 5507-44-8 [sigmaaldrich.com]
- 10. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. innospk.com [innospk.com]
- 14. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 15. Vinyl Silane Coupling Agent for Acrylic Emulsion | Co-formula [cfmats.com]
- 16. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. afinitica.com [afinitica.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Diethoxy(methyl)vinylsilane Versus Trimethoxyvinylsilane in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance polymer composites, the interface between the inorganic filler and the organic polymer matrix is paramount. Silane coupling agents are the linchpin in fortifying this interface, enhancing adhesion and subsequently elevating the mechanical and thermal properties of the composite material. Among these, vinylsilanes are particularly crucial for their role in free-radical cured polymer systems. This guide offers a detailed, objective comparison between two prominent vinylsilanes: diethoxy(methyl)vinylsilane (DEMVS) and trimethoxyvinylsilane (TMVS), supported by experimental data and methodologies.
Foundational Chemistry: Structure and Reactivity
The primary distinction between DEMVS and TMVS lies in their alkoxy groups, which fundamentally dictates their hydrolysis and condensation kinetics—and by extension, their interaction with filler surfaces.
This compound (DEMVS) is characterized by two ethoxy groups and a methyl group attached to the silicon atom. The ethoxy groups are less reactive towards hydrolysis compared to methoxy groups. This, combined with the electron-donating methyl group, results in a more controlled and slower hydrolysis rate.[1][2]
Trimethoxyvinylsilane (TMVS) possesses three methoxy groups. Methoxy groups exhibit higher reactivity in hydrolysis, leading to a more rapid reaction with the hydroxyl groups present on the surface of inorganic fillers.[3]
This variance in reactivity is a critical consideration in material design. The rapid reactivity of TMVS can be beneficial for fast-curing systems but also carries the risk of premature self-condensation, which can form a brittle interphase layer. Conversely, the moderated reactivity of DEMVS allows for a more uniform and potentially more flexible interface.[4]
The Bridging Mechanism: How Vinylsilanes Work
Both DEMVS and TMVS operate through a well-established two-step mechanism to form a robust connection between the inorganic filler and the polymer matrix.
-
Step 1: Hydrolysis and Condensation. In the presence of water, the alkoxy groups hydrolyze to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the filler surface (e.g., glass fibers, silica), forming stable, covalent Si-O-Filler bonds.[5][6][7][8][9]
-
Step 2: Polymer Matrix Interaction. The vinyl functional group of the silane then participates in the polymerization or crosslinking reaction of the polymer matrix, typically via a free-radical mechanism. This establishes a covalent bond between the silane-treated filler and the polymer.[3][10]
Figure 1: General mechanism of vinylsilane coupling agents. This diagram illustrates the hydrolysis of the silane, its condensation onto the filler surface, and subsequent reaction with the polymer matrix.
Performance in Polymer Composites: A Comparative Analysis
The selection between DEMVS and TMVS is often guided by the specific performance enhancements required for the final composite material.
Mechanical Properties
The efficacy of a coupling agent is most evident in the mechanical performance of the composite.
| Property | This compound (DEMVS) | Trimethoxyvinylsilane (TMVS) | Rationale |
| Tensile Strength | Generally higher | High, but can be lower than DEMVS | The more controlled reactivity of DEMVS can result in a more optimal and less brittle interface, leading to improved stress transfer.[11] |
| Elongation at Break | Often higher | Can be lower | The methyl group in DEMVS can introduce a degree of flexibility at the interface, permitting greater elongation before failure. |
| Impact Strength | Typically improved | Improved, but potentially less than DEMVS | A less rigid interface created by DEMVS can more effectively absorb and dissipate impact energy. |
Experimental Protocol: Tensile Strength Testing (ASTM D638)
-
Specimen Preparation: Mold dumbbell-shaped specimens of the polymer composite according to ASTM D638 specifications.[12][13][14][15] Ensure consistent filler loading and silane treatment levels across all samples.
-
Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for a minimum of 40 hours before testing.
-
Testing Apparatus: Utilize a universal testing machine (UTM) equipped with a suitable load cell and grips.[14]
-
Procedure: Secure the specimen in the grips of the UTM. Apply a tensile load at a constant rate of crosshead displacement (e.g., 5 mm/min) until the specimen fractures.[16]
-
Data Analysis: Record the load and elongation data. Calculate tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.[12][16]
Figure 2: Workflow for determining the tensile properties of polymer composites.
Thermal Stability
The thermal stability of a composite is critical for applications involving elevated temperatures.
| Property | This compound (DEMVS) | Trimethoxyvinylsilane (TMVS) | Rationale |
| Decomposition Temperature | May be slightly higher | Generally high | The stable Si-C bond from the methyl group in DEMVS can contribute to enhanced thermal stability.[17][18] |
| Weight Loss at High Temperatures | Potentially lower | Can be higher | A more uniform interface from DEMVS may offer better resistance to thermal degradation.[19][20][21][22] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the composite material into a TGA crucible.
-
Instrument Setup: Load the crucible into the TGA furnace.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a predetermined final temperature (e.g., 600 °C).[23]
-
Data Collection: Continuously record the sample's mass as a function of temperature.[24][25]
-
Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at various temperatures.[26][27][28]
Interfacial Adhesion
The quality of the bond between the filler and the polymer matrix can be assessed through various analytical techniques.[29][30][31]
| Technique | This compound (DEMVS) | Trimethoxyvinylsilane (TMVS) | Rationale |
| Scanning Electron Microscopy (SEM) | Typically shows good filler dispersion and encapsulation with fewer voids at the interface.[32][33][34][35] | Can show good adhesion, but may also reveal filler agglomerates if self-condensation of the silane occurs. | The controlled reactivity of DEMVS facilitates a more uniform coating on the filler surface. |
| Dynamic Mechanical Analysis (DMA) | Often results in a higher storage modulus (E') in the rubbery plateau region. | High E', but potentially lower than DEMVS. | A stronger interface restricts the mobility of polymer chains, leading to a higher storage modulus.[36] |
Experimental Protocol: SEM of Fracture Surfaces
-
Specimen Fracture: Cryo-fracture a composite specimen in liquid nitrogen to create a clean, brittle fracture surface.
-
Mounting: Securely mount the fractured specimen on an SEM stub with the fracture surface oriented upwards.
-
Coating: Apply a thin, conductive coating (e.g., gold or palladium) via sputtering to prevent electrical charging during imaging.
-
Imaging: Place the specimen in the SEM chamber and evacuate to a high vacuum.
-
Analysis: Acquire secondary electron images of the fracture surface at various magnifications to visually inspect the filler-matrix interface for evidence of good adhesion, pull-out, or debonding.[37]
Concluding Recommendations
Both this compound and trimethoxyvinylsilane are highly effective coupling agents. The optimal choice is contingent upon the specific polymer system, processing parameters, and desired end-properties of the composite.
Consider this compound (DEMVS) for:
-
Enhanced Process Control: Its slower hydrolysis rate provides a wider processing window and minimizes the risk of premature self-condensation.
-
Improved Ductility and Impact Strength: The methyl group can impart a degree of flexibility to the interface.
-
A More Uniform and Stable Interface: The controlled reactivity is conducive to a more homogeneous silane layer on the filler.[1][2][17]
Consider Trimethoxyvinylsilane (TMVS) for:
-
Rapid Reaction Times: The fast hydrolysis is advantageous in continuous manufacturing processes or when short cycle times are a priority.
-
High Interfacial Crosslink Density: The three reactive sites can form a more densely crosslinked network at the interface.[3]
-
Cost-Effectiveness: TMVS is often a more economical option.
It is strongly recommended that the final selection and optimal concentration of the silane coupling agent be determined through empirical studies tailored to the specific composite system under development.
References
- 1. innospk.com [innospk.com]
- 2. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. kompozit.org.tr [kompozit.org.tr]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 17. This compound | 5507-44-8 [chemicalbook.com]
- 18. This compound 97 5507-44-8 [sigmaaldrich.com]
- 19. witpress.com [witpress.com]
- 20. Surface Treatment Effect on the Mechanical and Thermal Behavior of the Glass Fabric Reinforced Polysulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. eng.uc.edu [eng.uc.edu]
- 25. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thermogravimetric Analysis (TGA) of Graphene Nanoparticle Polymer Composite Systems [ebrary.net]
- 29. mdpi.com [mdpi.com]
- 30. research.ed.ac.uk [research.ed.ac.uk]
- 31. The Role of Interfacial Adhesion in Polymer Composites Engineered from Lignocellulosic Agricultural Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. jamt.utem.edu.my [jamt.utem.edu.my]
- 36. real.mtak.hu [real.mtak.hu]
- 37. Qualitative SEM analysis of fracture surfaces for dental ceramics and polymers broken by flexural strength testing and crown compression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Architect: Enhancing Material Performance with Diethoxy(methyl)vinylsilane
A Comparative Guide to Silane Coupling Agents for Researchers and Material Scientists
In the pursuit of advanced materials with superior mechanical properties, the interface between organic polymers and inorganic fillers or reinforcements stands as a critical frontier. The ability to create a robust and durable bond at this interface is paramount to unlocking the full potential of composite materials. Diethoxy(methyl)vinylsilane (DEMVS) has emerged as a key player in this arena, acting as a molecular bridge to enhance adhesion and, consequently, the mechanical fortitude of a wide array of materials. This guide provides an in-depth comparison of the performance of materials treated with vinyl silanes, with a focus on this compound, against other common silane coupling agents, supported by experimental data and detailed methodologies.
The Role of Silane Coupling Agents: A Molecular Bridge
Silane coupling agents are organosilicon compounds that possess a unique dual reactivity, enabling them to form stable chemical bonds with both inorganic and organic materials. This "coupling" effect is the cornerstone of their utility in improving the mechanical strength, durability, and overall performance of composite materials. The general structure of a silane coupling agent features a silicon atom bonded to hydrolyzable groups (e.g., ethoxy, methoxy) and an organofunctional group.
The hydrolyzable groups react with hydroxyl groups present on the surface of inorganic materials, such as glass fibers, silica, and metal oxides, to form a durable siloxane bond (Si-O-Si). The organofunctional group, on the other hand, is designed to be compatible and react with the organic polymer matrix, such as epoxy, polyester, or polypropylene. This dual action creates a strong covalent bridge across the inorganic-organic interface, facilitating efficient stress transfer from the polymer matrix to the reinforcing filler.
This compound (DEMVS) is a member of the vinyl silane family, characterized by a vinyl functional group. This vinyl group can readily participate in the polymerization reactions of various resins, making it particularly effective in thermoset and thermoplastic composites.
Performance Showdown: Vinyl Silanes vs. Other Functional Silanes
The choice of silane coupling agent is dictated by the specific polymer matrix and inorganic filler being used. The compatibility of the silane's organofunctional group with the resin is crucial for optimal performance. Below, we compare the mechanical properties of composites treated with vinyl silanes to those treated with other common classes of silane coupling agents, such as amino and methacryloxy silanes.
While direct comparative studies featuring this compound are limited in publicly available literature, the performance of a closely related and widely studied vinyl silane, Vinyltrimethoxysilane (VTMS), provides valuable insights into the expected behavior of DEMVS.
Table 1: Comparative Mechanical Properties of EPDM/CaCO3 Composites with Different Silane Coupling Agents
| Silane Type | Functional Group | Tensile Strength (MPa) | Abrasion Resistance (mm³) |
| Vinyltrimethoxysilane (VTMS) | Vinyl | Increased Significantly | Increased Significantly |
| Methylacryloxy-methyltrimethoxysilane | Methacryloxy | Increased Significantly | Increased Significantly |
| Ethyltrimethoxysilane (ETMS) | Ethyl | Decreased | Decreased |
| No Silane | - | Baseline | Baseline |
Data synthesized from a study on Ethylene Propylene Diene Rubber (EPDM)/Calcium Carbonate (CaCO3) composites. The study demonstrated that vinyl and methacryloxy functionalized silanes provided a significant improvement in tensile strength and abrasion resistance compared to the untreated composite and the composite treated with a non-reactive ethyl silane[1].
Table 2: Comparative Mechanical Properties of Wood-Polymer Composites (WPC) with Different Coupling Agents
| Coupling Agent | Tensile Strength | Flexural Strength |
| Vinyltrimethoxysilane (VTMS) with initiator | Increased | - |
| 3-(trimethoxysilyl) propyl methacrylate (MPTMS) with initiator | Increased | - |
| Maleic anhydride grafted polypropylene (MAPP) | Highest Increase | Highest Increase |
| No Coupling Agent | Baseline | Baseline |
Data synthesized from a comparative study on wood fiber polypropylene (PP) composites. This study highlighted that while vinyl and methacrylate silanes with an initiator improved tensile strength, the commonly used MAPP showed the most significant enhancement in both tensile and flexural strength[2].
The Mechanism of Action: A Closer Look at DEMVS
The effectiveness of this compound as a coupling agent stems from its chemical structure and the reactions it undergoes at the material interface.
Caption: Reaction mechanism of this compound at the inorganic-organic interface.
Expertise in Action: Causality Behind the Mechanism
-
Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OC2H5) on the silicon atom in the presence of water. This reaction forms reactive silanol groups (-Si-OH) and ethanol as a byproduct. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the surface of the inorganic filler or reinforcement. This condensation reaction results in the formation of stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the inorganic surface.
-
Polymerization: The vinyl functional group (-CH=CH2) of the now-anchored DEMVS molecule is available to react with the polymer matrix during the curing or polymerization process. This creates a strong covalent bond between the silane and the organic resin, completing the molecular bridge and ensuring efficient stress transfer across the interface.
Experimental Protocols: A Guide to Material Testing
To quantitatively assess the impact of silane treatment on the mechanical properties of composite materials, standardized testing procedures are essential. The following are step-by-step methodologies for key experiments.
Experimental Workflow for Composite Preparation and Testing
Caption: A typical experimental workflow for evaluating the mechanical properties of silane-treated composites.
Detailed Protocol for Tensile Strength Testing (ASTM D638)
Objective: To determine the ultimate tensile strength, tensile modulus, and elongation at break of the composite material.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips.
-
Extensometer for accurate strain measurement.
-
Conditioned test specimens (dog-bone shape as per ASTM D638).
-
Calipers for precise measurement of specimen dimensions.
Procedure:
-
Specimen Conditioning: Condition the test specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Dimensional Measurement: Accurately measure the width and thickness of the narrow section of each specimen.
-
Machine Setup: Set up the UTM with the appropriate grips and load cell. Set the crosshead speed as specified in the standard for the material being tested.
-
Specimen Mounting: Securely mount the specimen in the grips of the UTM, ensuring that it is aligned vertically. Attach the extensometer to the gauge section of the specimen.
-
Testing: Initiate the test, and record the load and extension data until the specimen fractures.
-
Data Analysis: From the load-extension curve, calculate the tensile strength (maximum load divided by the original cross-sectional area), tensile modulus (the slope of the initial linear portion of the stress-strain curve), and elongation at break.
Trustworthiness Through Self-Validation: By preparing and testing a control group of specimens made with untreated filler, the direct impact of the DEMVS treatment can be quantified and validated. The consistency of results across multiple specimens within each group further establishes the trustworthiness of the data.
Conclusion: The Decisive Advantage of Interfacial Engineering
The strategic application of silane coupling agents, such as this compound, represents a powerful tool for material scientists and researchers. By creating a robust covalent bridge between inorganic reinforcements and organic polymer matrices, these molecules fundamentally enhance the mechanical performance of composite materials. While direct quantitative comparisons for DEMVS are still emerging in the literature, the strong performance of other vinyl silanes like VTMS in improving tensile and flexural properties underscores the potential of this class of coupling agents. The ability to significantly boost the strength, stiffness, and durability of composites opens up new possibilities for the development of advanced materials across a wide range of industries, from automotive and aerospace to electronics and biomedical devices. The careful selection and application of the appropriate silane coupling agent, guided by a thorough understanding of the underlying chemical principles, is key to unlocking the next generation of high-performance materials.
References
- 1. Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbonate Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of silane and maleic anhydride coupling agents in wood polymer composites: Adhesion mechanisms and impact on mechanical properties [aaltodoc.aalto.fi]
A Senior Application Scientist’s Guide to Validating the Covalent Bonding of Diethoxy(methyl)vinylsilane to Substrates
For researchers, scientists, and drug development professionals, the precise engineering of surface chemistry is a cornerstone of innovation. Whether developing advanced composite materials, fabricating sensitive biomedical devices, or designing high-performance coatings, the ability to form stable, functional interfaces is paramount. Diethoxy(methyl)vinylsilane (DEMVS) is a versatile organosilane coupling agent prized for its ability to form a durable bridge between inorganic substrates and organic polymers. However, the ultimate performance of a DEMVS-modified surface hinges on a critical, often assumed, outcome: the formation of robust covalent bonds.
This guide provides an in-depth comparison of analytical techniques to rigorously validate the covalent attachment of DEMVS. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Mechanism: Why Covalent Bonding is the Goal
Silane coupling agents like DEMVS utilize a two-stage reaction mechanism to functionalize surfaces.[1][2] The process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) in the presence of water to form reactive silanol groups (Si-OH).[3][4] These silanols can then undergo two crucial condensation reactions:
-
Interfacial Bonding: They react with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[5][6]
-
Self-Condensation: They react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface.[1][2]
Once anchored, the vinyl functional group (-CH=CH₂) of DEMVS is oriented away from the surface, ready for subsequent reactions like free-radical polymerization, making it an ideal tie-layer for vinyl-based polymers and resins.[1] Without confirmation of the Si-O-Substrate bond, one might only have a physically adsorbed, unstable layer susceptible to removal by solvents or mechanical stress.[7]
Comparative Analysis of Core Validation Techniques
Validating the covalent linkage of DEMVS requires a multi-faceted approach. No single technique provides a complete picture; rather, converging evidence from several methods builds the strongest case. Here, we compare the most effective analytical tools.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from the top 1-10 nm of a surface by X-ray irradiation. | Elemental composition and chemical state of atoms.[8] | Surface-sensitive; provides direct evidence of Si-O-Substrate bond formation through high-resolution Si 2p peak analysis.[5][9] Can quantify surface coverage.[10][11][12] | Requires high vacuum; may not be readily accessible. Data analysis can be complex. |
| ATR-FTIR Spectroscopy | An infrared beam is passed through a high-refractive-index crystal, creating an evanescent wave that penetrates a few micrometers into the sample in contact with the crystal. | Identifies chemical bonds and functional groups. | Can directly monitor the disappearance of surface hydroxyls and the appearance of Si-O-Si and Si-O-Substrate bonds.[13][14] Relatively common and accessible. | Less surface-sensitive than XPS. Signal from the bulk substrate can interfere. Quantification is challenging.[15] |
| Contact Angle Goniometry | Measures the angle formed by a liquid droplet at the solid-liquid-vapor interface.[16][17] | Assesses surface energy and wettability (hydrophobicity/hydrophilicity).[18][19] | Simple, rapid, and inexpensive. A significant change in water contact angle provides strong, albeit indirect, evidence of successful surface modification.[20] | Indirect method; does not prove covalent bonding. Highly sensitive to surface contamination and roughness.[17] |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface to generate a 3D topographical map. | Visualizes surface morphology, roughness, and the presence of a coating.[21] | High spatial resolution. Can confirm the formation of a uniform silane layer and detect changes in surface texture post-silanization. | Does not provide chemical information. The silane layer may be too thin or smooth to detect significant changes. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | The surface is bombarded with a primary ion beam, causing secondary ions to be ejected and analyzed by mass. | Provides detailed molecular and elemental information about the outermost surface layer. | Extremely surface-sensitive (<1-2 nm). Can detect specific molecular fragments (e.g., Si-O-Substrate) that strongly indicate covalent bonding.[5][22] | Destructive technique. Quantification is complex and often requires standards. Requires ultra-high vacuum. |
Performance Comparison: DEMVS vs. Alternative Silanes
The choice of silane is dictated by the desired surface functionality and the chemistry of the polymer to be bonded. DEMVS is ideal for vinyl-based systems, but other applications may require different chemistries.
| Silane Coupling Agent | Chemical Name | Key Functional Group | Primary Application / Resulting Surface | Expected Water Contact Angle on Glass |
| DEMVS | This compound | Vinyl | Adhesion promoter for vinyl resins and polymers. Moderately hydrophobic. | ~70-80° |
| APTES | (3-Aminopropyl)triethoxysilane | Amine (-NH₂) | General purpose adhesion promoter, surface for biomolecule conjugation. Hydrophilic.[18] | ~55-65°[18] |
| MPTMS | (3-Mercaptopropyl)trimethoxysilane | Thiol (-SH) | Bonding to noble metal surfaces (e.g., gold), "Thiol-ene" click chemistry. Moderately hydrophobic. | ~70-75° |
| OTS | Octadecyltrichlorosilane | Alkyl (C18) | Creates highly hydrophobic, self-assembled monolayers (SAMs).[23] | >110°[23] |
Experimental Protocols: A Self-Validating Workflow
The following protocols provide a robust framework for surface modification and validation. The causality is clear: a rigorously cleaned and hydroxylated surface is essential for covalent bonding, which is then confirmed by subsequent analytical steps.
Diagram: Experimental Workflow
Caption: Workflow for substrate preparation, silanization, and validation.
Protocol 1: Rigorous Substrate Cleaning and Hydroxylation
Causality: Silanization requires a high density of surface hydroxyl (-OH) groups for covalent bond formation. This protocol first removes organic contaminants and then generates a fresh, hydroxyl-rich surface.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone, Methanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution: 7:3 (v/v) mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂).[24]
-
Glass beakers, tweezers
Procedure:
-
Degreasing: Place substrates in a beaker and sonicate in acetone for 15 minutes, followed by sonication in methanol for 15 minutes to remove organic residues.[25][26]
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Hydroxylation (Piranha Etch):
-
CRITICAL SAFETY NOTE: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use in a fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and apron). Prepare the solution by slowly adding the H₂O₂ to the H₂SO₄. Never add acid to peroxide.
-
Immerse the cleaned substrates in the freshly prepared Piranha solution for 30 minutes at room temperature.[24]
-
-
Final Rinse: Carefully remove substrates and rinse copiously with DI water to remove all traces of acid.
-
Drying: Dry the substrates under a stream of high-purity nitrogen and then place in an oven at 110°C for at least 30 minutes immediately before silanization.[26] The surface should be hydrophilic (a water droplet will spread out completely).
Diagram: DEMVS Reaction Mechanism
Caption: Two-step hydrolysis and condensation mechanism of DEMVS.
Protocol 2: Surface Silanization with DEMVS
Causality: This solution-phase deposition protocol controls the hydrolysis of DEMVS and its subsequent condensation onto the activated substrate surface. The final curing step drives the condensation reaction to completion, forming stable covalent bonds.
Materials:
-
Cleaned, hydroxylated substrates
-
This compound (DEMVS)
-
Anhydrous ethanol and DI water
-
Acetic acid (optional, for pH adjustment)
-
Beakers, stir plate
-
Drying oven
Procedure:
-
Prepare Silane Solution: Prepare a 1-2% (v/v) solution of DEMVS in a 95:5 mixture of ethanol to DI water. For a 100 mL solution, this would be 95 mL ethanol, 4 mL DI water, and 1 mL DEMVS.
-
Hydrolysis: Stir the solution for 5-10 minutes to allow for the partial hydrolysis of the ethoxy groups. The pH can be adjusted to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.[18]
-
Deposition: Immerse the pre-cleaned and dried substrates in the silane solution for 20-30 minutes with gentle agitation.[18]
-
Rinsing: Remove the substrates and rinse thoroughly with fresh ethanol to remove any unreacted, physisorbed silane.
-
Curing: Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent Si-O-Substrate and Si-O-Si bonds.
-
Storage: Store the functionalized substrates in a desiccator or other clean, dry environment.
Protocol 3: Validation by Contact Angle Goniometry
Causality: The successful attachment of the methyl and vinyl groups of DEMVS will replace the polar hydroxyl groups on the substrate, leading to a decrease in surface energy and a measurable increase in the water contact angle.
Materials:
-
Contact angle goniometer
-
High-purity DI water
-
Microsyringe
-
Unmodified (cleaned) and DEMVS-modified substrates
Procedure:
-
Sample Placement: Place the substrate on the goniometer stage.[18]
-
Droplet Deposition: Use a microsyringe to carefully place a small droplet (2-5 µL) of DI water onto the surface.[18]
-
Measurement: Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase contact point.[16]
-
Data Collection: Measure the contact angle on at least five different spots on each substrate to ensure statistical reliability.[18]
-
Comparison: Compare the average contact angle of the unmodified substrate (expected to be <10°) with the DEMVS-modified substrate (expected to be ~70-80°). A significant increase confirms successful surface modification.
Protocol 4: Validation by ATR-FTIR Spectroscopy
Causality: This technique provides direct chemical evidence of the silanization reaction by tracking the disappearance and appearance of specific vibrational modes corresponding to the chemical bonds involved.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., Ge or ZnSe crystal)
-
Unmodified and DEMVS-modified substrates
Procedure:
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.
-
Reference Spectrum: Press the unmodified (cleaned) substrate firmly against the ATR crystal and record its spectrum. Note the broad peak around 3200-3600 cm⁻¹ (surface O-H stretching) and the Si-O peaks of the substrate itself.
-
Sample Spectrum: Record the spectrum of the DEMVS-modified substrate.
-
Data Analysis: Compare the spectra. Look for the following key changes:
-
Reduction of the broad O-H peak (~3200-3600 cm⁻¹), indicating consumption of surface hydroxyls.
-
Appearance of peaks for C-H stretching from the methyl and vinyl groups (~2900-3100 cm⁻¹).
-
Appearance of a broad, strong peak around 1000-1100 cm⁻¹, which is characteristic of the Si-O-Si and Si-O-Substrate network.[13] Differentiating these two can be difficult, but the overall feature is a strong indicator of a condensed siloxane layer.
-
Conclusion
Validating the covalent attachment of this compound is not merely an academic exercise; it is a prerequisite for ensuring the stability, durability, and intended functionality of advanced materials and devices.[27] While simple methods like contact angle goniometry provide rapid and valuable feedback on surface modification, a rigorous validation strategy relies on the combined power of multiple techniques. By pairing indirect evidence of altered surface properties with direct spectroscopic proof of chemical bond formation from techniques like XPS and ATR-FTIR, researchers can proceed with confidence, knowing their engineered surfaces are built on a stable, covalent foundation.
References
- 1. thenanoholdings.com [thenanoholdings.com]
- 2. nbinno.com [nbinno.com]
- 3. pcimag.com [pcimag.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 8. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of silane molecules on oxidized silicon: are there options for a traceable and absolute determination? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ossila.com [ossila.com]
- 17. brighton-science.com [brighton-science.com]
- 18. benchchem.com [benchchem.com]
- 19. tau.ac.il [tau.ac.il]
- 20. users.aalto.fi [users.aalto.fi]
- 21. Characterization of Organofunctional Silane Films on Zinc Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. surfmods.jp [surfmods.jp]
- 25. Substrate Cleaning [utep.edu]
- 26. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 27. gelest.com [gelest.com]
A Comparative Guide to the Hydrolysis Rates of Different Alkoxysilanes for Researchers and Drug Development Professionals
In the realm of materials science, surface modification, and drug delivery, alkoxysilanes are indispensable molecular building blocks. Their utility is fundamentally hinged on a critical chemical transformation: hydrolysis. This reaction, seemingly simple in its stoichiometry, is a nuanced process governed by a multitude of factors. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative hydrolysis rates of different alkoxysilanes is not merely academic; it is a cornerstone for designing robust and reproducible processes, be it for creating stable functionalized surfaces, controlling the release of therapeutic agents, or synthesizing bespoke silica-based materials.
This guide provides an in-depth, objective comparison of the hydrolysis rates of various alkoxysilanes, supported by established experimental data and mechanistic insights. We will delve into the causality behind experimental choices and present a self-validating protocol for your own comparative studies.
The Crucial First Step: Understanding Alkoxysilane Hydrolysis
The journey from an alkoxysilane to a functionalized surface or a siloxane network begins with hydrolysis. In this reaction, the alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This initial step is often the rate-determining factor for the subsequent condensation reactions that form stable Si-O-Si bonds.[1] The general reaction can be depicted as:
R'Si(OR)₃ + 3H₂O → R'Si(OH)₃ + 3ROH
The resulting silanetriol is a highly reactive intermediate, eager to condense with other silanols or with hydroxyl groups on a substrate surface.[1]
Factors Influencing the Rate of Hydrolysis: A Mechanistic Overview
The rate of alkoxysilane hydrolysis is not a monolithic constant but is profoundly influenced by several key parameters. A comprehensive understanding of these factors is critical for controlling the reaction kinetics and, ultimately, the properties of the final material.
The Nature of the Alkoxy Group (-OR)
The steric bulk of the alkoxy group is a primary determinant of the hydrolysis rate.[2][3] Smaller, less sterically hindered alkoxy groups allow for easier nucleophilic attack by water on the silicon center. This leads to a well-established trend in hydrolysis rates:
Methoxy > Ethoxy > Propoxy > Butoxy [3]
For instance, a methoxysilane hydrolyzes approximately 6 to 10 times faster than its ethoxy counterpart.[2] This significant difference in reactivity has practical implications for the choice of silane in applications requiring different rates of surface modification or matrix formation.
The Organic Substituent on Silicon (R')
The electronic and steric properties of the organic group attached to the silicon atom also play a crucial role. Electron-donating alkyl groups can increase the electron density on the silicon atom, which can affect the stability of the transition state during hydrolysis.[4] The structure of the organic substituent can also impart steric hindrance, slowing down the reaction.[5]
The pH of the Reaction Medium
The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the rate being slowest at a neutral pH of around 7.[2][3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group.[2][4] This facilitates the nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is generally significantly faster than base-catalyzed hydrolysis.[2]
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.[4][6]
The interplay between pH and the organic substituent can lead to complex kinetic profiles. For example, under acidic conditions, the hydrolysis rate generally increases with the degree of alkyl substitution, whereas the opposite trend is often observed under basic conditions.[4]
Presence and Type of Catalysts
While pH acts as a general catalyst, other specific catalysts can be employed to accelerate the hydrolysis reaction.[7] These can include various acids, bases, and metal salts. The choice of catalyst can be critical in industrial applications where rapid and complete hydrolysis is desired.
Below is a graphical representation of the key factors influencing alkoxysilane hydrolysis rates.
Caption: Factors influencing the rate of alkoxysilane hydrolysis.
Comparative Hydrolysis Rate Data
To provide a clear and actionable comparison, the following table summarizes the relative hydrolysis rates of commonly used alkoxysilanes. The rates are presented as a qualitative comparison under typical acidic conditions, where hydrolysis is most rapid.
| Alkoxysilane | Alkoxy Group | Organic Substituent (R') | Relative Hydrolysis Rate | Byproduct of Hydrolysis |
| Methyltrimethoxysilane (MTMS) | Methoxy | Methyl | Very Fast | Methanol (Toxic) |
| Phenyltrimethoxysilane (PTMS) | Methoxy | Phenyl | Fast | Methanol (Toxic) |
| (3-Aminopropyl)trimethoxysilane (APTMS) | Methoxy | 3-Aminopropyl | Very Fast (intramolecular catalysis) | Methanol (Toxic) |
| Methyltriethoxysilane (MTES) | Ethoxy | Methyl | Moderate | Ethanol (Less toxic) |
| Phenyltriethoxysilane (PTES) | Ethoxy | Phenyl | Slow | Ethanol (Less toxic) |
| (3-Aminopropyl)triethoxysilane (APTES) | Ethoxy | 3-Aminopropyl | Moderate to Fast | Ethanol (Less toxic) |
| Isobutyltrimethoxysilane | Methoxy | Isobutyl | Fast | Methanol (Toxic) |
| Isobutyltriethoxysilane | Ethoxy | Isobutyl | Slow | Ethanol (Less toxic) |
Note: The relative rates are a general guide. Actual rates will depend on specific reaction conditions such as temperature, concentration, and the presence of catalysts.
Experimental Protocol for Comparative Hydrolysis Rate Studies
To empower researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for monitoring the hydrolysis of alkoxysilanes. This protocol is designed to be self-validating by incorporating a well-established analytical technique.
Objective:
To quantitatively compare the hydrolysis rates of two different alkoxysilanes (e.g., Methyltrimethoxysilane vs. Methyltriethoxysilane) under controlled acidic conditions using ¹H NMR spectroscopy.
Materials:
-
Alkoxysilane 1 (e.g., Methyltrimethoxysilane)
-
Alkoxysilane 2 (e.g., Methyltriethoxysilane)
-
Deuterated water (D₂O)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Hydrochloric acid (HCl), 0.1 M solution in D₂O
-
NMR tubes
-
Micropipettes
-
Vortex mixer
-
NMR spectrometer (300 MHz or higher)
Experimental Workflow:
The following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for monitoring alkoxysilane hydrolysis.
Detailed Procedure:
-
Preparation of the Acidic Hydrolysis Medium: Prepare a 0.1 M solution of HCl in D₂O. The use of D₂O is crucial for NMR analysis as it will not produce a large solvent peak in the ¹H NMR spectrum.
-
Sample Preparation in NMR Tube:
-
In an NMR tube, add a precise volume of a suitable deuterated solvent (e.g., 500 µL of CDCl₃).
-
Add a known amount of the alkoxysilane to the NMR tube to achieve a desired initial concentration (e.g., 0.1 M). The causality here is to ensure the reaction is pseudo-first order with respect to the silane.
-
-
Initiation of Hydrolysis:
-
To the NMR tube containing the alkoxysilane solution, add a specific volume of the acidic D₂O solution (e.g., 50 µL). This will initiate the hydrolysis reaction. The water-to-silane molar ratio should be in large excess to ensure the reaction kinetics are not limited by water concentration.[6]
-
-
Rapid Mixing: Immediately after adding the acidic D₂O, cap the NMR tube and vortex it for a few seconds to ensure a homogeneous mixture.
-
NMR Data Acquisition:
-
Promptly insert the NMR tube into the spectrometer and acquire the first ¹H NMR spectrum. This will serve as the t=0 time point.
-
Continue to acquire spectra at regular time intervals (e.g., every 5 minutes for a fast-reacting silane, or every 30 minutes for a slower one). The choice of time interval is critical for accurately capturing the kinetic profile.
-
-
Data Analysis:
-
Process the acquired NMR spectra.
-
Identify the signals corresponding to the alkoxy protons of the starting alkoxysilane (e.g., -OCH₃ or -OCH₂CH₃) and the corresponding protons of the alcohol byproduct (e.g., methanol or ethanol).
-
Integrate the area of these signals at each time point. The decrease in the integral of the alkoxy signal and the corresponding increase in the integral of the alcohol signal are directly proportional to the extent of hydrolysis.
-
-
Kinetic Analysis:
-
Calculate the concentration of the unreacted alkoxysilane at each time point based on the relative integrals.
-
Plot the concentration of the alkoxysilane versus time.
-
The initial rate of hydrolysis can be determined from the initial slope of this curve. For a more rigorous analysis, the data can be fitted to an appropriate rate law (e.g., pseudo-first-order).
-
This protocol provides a robust and self-validating system because the disappearance of the reactant (alkoxysilane) is directly correlated with the appearance of the product (alcohol), allowing for an internal check on the reaction stoichiometry.
Conclusion
The hydrolysis of alkoxysilanes is a foundational reaction with far-reaching implications in materials science and drug development. A judicious selection of the alkoxysilane, based on a clear understanding of its hydrolysis kinetics, is paramount for achieving desired outcomes. As demonstrated, factors such as the nature of the alkoxy group and the pH of the medium are powerful levers for controlling the reaction rate. By employing systematic experimental approaches, researchers can gain precise control over the hydrolysis process, paving the way for the rational design of advanced materials and delivery systems.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4395563A - Hydrolysis of alkoxysilanes - Google Patents [patents.google.com]
A Comparative Guide to the Long-Term Stability of Diethoxy(methyl)vinylsilane (DEMVS) Coatings
For: Researchers, scientists, and drug development professionals seeking durable and reliable surface modification solutions.
Introduction: The Critical Role of Coating Stability
In advanced research and manufacturing, the performance of a component is often dictated by its surface. Protective coatings are not merely aesthetic additions; they are functional necessities that preserve the integrity and performance of substrates in demanding environments. Diethoxy(methyl)vinylsilane (DEMVS) is an organofunctional silane widely used as a coupling agent and surface modifier to form protective coatings.[1] Its bifunctional nature, possessing both a vinyl group and hydrolyzable ethoxy groups, allows it to form a durable, cross-linked polysiloxane network that can covalently bond to inorganic substrates while also presenting a reactive interface for organic layers.[1]
This guide provides an in-depth assessment of the long-term stability of DEMVS coatings. We will explore the fundamental mechanisms of adhesion and degradation, present a comparative analysis against alternative coating technologies, and detail rigorous experimental protocols for validation. The objective is to equip researchers with the necessary knowledge to make informed decisions when selecting and evaluating protective coatings for critical applications.
The Foundation of Stability: Mechanism of DEMVS Coating Formation
The efficacy of a DEMVS coating hinges on a two-stage reaction mechanism: hydrolysis and condensation. Understanding this process is crucial to appreciating its stability and potential failure points.
-
Hydrolysis: In the presence of water (often catalyzed by an acid or base), the two ethoxy groups (-OC₂H₅) on the silicon atom are hydrolyzed to form reactive silanol groups (-OH).[2][3][4][5]
-
Condensation & Bonding: These silanol groups are highly reactive. They can condense with hydroxyl groups on the surface of an inorganic substrate (like metal, glass, or silica), forming stable, covalent M-O-Si bonds (where M is a substrate atom).[2][6] Simultaneously, adjacent silanol groups can condense with each other, forming a highly cross-linked siloxane (Si-O-Si) network. The vinyl group remains available for further reactions, such as polymerization with an organic topcoat.[1]
This process creates a robust, chemically grafted interface that bridges the inorganic substrate and an organic polymer matrix, significantly enhancing adhesion and durability.
Caption: Mechanism of DEMVS coating formation.
Key Degradation Pathways and Stability Factors
The long-term stability of a DEMVS coating is a function of its resistance to environmental and mechanical stressors. The primary degradation mechanism for silane coatings is the hydrolytic breakdown of the Si-O-Si (siloxane) and Si-O-M (metal-siloxane) bonds.[7][8]
-
Moisture Ingress: Prolonged exposure to water or high humidity can initiate the reverse of the condensation reaction, leading to the cleavage of the siloxane network. This is often the rate-limiting step in coating failure.
-
UV Radiation: While the Si-O bond is transparent to and stable under UV light, UV radiation can degrade any organic components within the coating system or the substrate interface, leading to delamination.
-
Thermal Stress: Mismatches in the coefficient of thermal expansion between the coating and the substrate can induce mechanical stress during temperature cycling, potentially causing micro-cracking and providing pathways for moisture ingress.[9]
-
Chemical Attack: Aggressive chemical environments (e.g., strong acids or bases) can accelerate the hydrolysis of siloxane bonds, leading to rapid coating deterioration.
Comparative Analysis: DEMVS vs. Alternative Coating Technologies
No single coating is universally superior; the optimal choice depends on the specific application requirements. DEMVS coatings offer a unique balance of properties, but it is essential to compare them against established alternatives like epoxy and polyurethane systems.
| Performance Metric | This compound (DEMVS) | Two-Part Epoxy | Aliphatic Polyurethane |
| Primary Bonding Mechanism | Covalent (M-O-Si) & Cross-linking | Mechanical & Polar Adhesion | Mechanical & Polar Adhesion |
| Typical Thickness | Very Thin Film (< 1 µm) | Thick Film (25-250 µm) | Moderate Film (25-125 µm) |
| UV Stability | Excellent (Inorganic Backbone) | Poor (Aromatic types chalk) | Excellent |
| Adhesion to Metal/Glass | Excellent (as primer/tie-coat) | Very Good | Good |
| Chemical Resistance (pH) | Moderate (susceptible to strong alkali) | Excellent | Good to Very Good |
| Flexibility | Good | Moderate (can be brittle) | Excellent |
| Use Case | Adhesion promoter, coupling agent, thin protective film.[1] | Heavy-duty corrosion protection, chemical containment.[10] | Topcoat for UV protection, color retention, and flexibility.[11] |
Causality Insights: The superior adhesion of DEMVS stems from its ability to form direct covalent bonds with the substrate, a fundamentally stronger interaction than the mechanical interlocking and weaker polar attractions that dominate in many epoxy and polyurethane systems.[2][6] However, the dense, thick barrier provided by epoxy coatings often yields superior resistance to bulk chemical ingress.[10]
Experimental Protocols for Long-Term Stability Assessment
To objectively assess coating stability, a series of standardized, accelerated tests are employed. These protocols are designed to simulate harsh environmental conditions and provide quantifiable data on performance degradation.
Accelerated Weathering (UV and Condensation)
This test evaluates the coating's resistance to the damaging effects of sunlight and moisture.
-
Standard: Based on ASTM G154, ASTM D4587.[12]
-
Objective: To assess changes in gloss, color, and physical integrity after exposure to alternating cycles of UV radiation and condensation.
-
Methodology:
-
Substrate Preparation: Prepare metallic test panels (e.g., aluminum or steel) by degreasing and cleaning to ensure a uniform surface.
-
Coating Application: Apply the DEMVS solution and alternative coatings to the panels using a standardized method (e.g., dip-coating or spray) to achieve a consistent film thickness. Cure the coatings according to manufacturer specifications.
-
Initial Measurement: Quantify the initial gloss (at 60°) and color (using a spectrophotometer for CIELAB Lab* values) of each panel.
-
Exposure: Place the panels in a QUV accelerated weathering tester. A common cycle for automotive or industrial coatings is 8 hours of UVA-340 lamp exposure at 60°C followed by 4 hours of condensation at 50°C.[12]
-
Evaluation: At set intervals (e.g., 250, 500, 1000, 2000 hours), remove the panels and measure gloss and color change (ΔE). Visually inspect for cracking, blistering, or chalking.
-
Caption: Workflow for Accelerated Weathering Testing.
Adhesion Testing (Cross-Hatch)
Adhesion is a primary indicator of coating integrity. A loss of adhesion signifies a failure at the coating-substrate interface.
-
Standard: ASTM D3359 (Test Method B for coatings < 5 mils).[13][14]
-
Objective: To assess the adhesion of the coating to the substrate after environmental exposure or as an initial quality control measure.[15][16]
-
Methodology:
-
Scribing: Using a special cross-hatch cutting tool, make a lattice pattern of 6 cuts through the coating to the substrate. Make a second set of 6 cuts perpendicular to the first, creating a grid of 25 squares.[15]
-
Tape Application: Apply a standardized pressure-sensitive tape over the lattice and smooth it down firmly.
-
Removal: After 60-90 seconds, rapidly pull the tape off at a 180° angle.[15]
-
Classification: Visually inspect the grid area and classify the adhesion on a scale from 5B (no detachment) to 0B (detachment greater than 65%).[13]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for quantifying the barrier properties of a coating and detecting early signs of degradation.[17][18] It measures the coating's resistance to the flow of an electrical current, which is inversely related to its permeability to corrosive ions and water.[19][20]
-
Standard: Based on ISO 16773.[20]
-
Objective: To monitor the decrease in coating impedance over time when exposed to an electrolyte, indicating a loss of barrier properties.
-
Methodology:
-
Cell Setup: Affix an electrolyte-filled cylinder (e.g., 3.5% NaCl solution) to the surface of the coated panel. Insert a reference electrode and a counter electrode into the electrolyte. The coated metal panel serves as the working electrode.
-
Measurement: Apply a small amplitude AC voltage across a range of frequencies (e.g., 100 kHz to 0.1 Hz) using a potentiostat.[17]
-
Data Analysis: The impedance of the coating is measured. A high-performance, intact coating will have a very high impedance (e.g., >10⁹ Ω·cm² at low frequency).[19][20] As the coating degrades, moisture penetrates, and the impedance value will drop by orders of magnitude.[20] Measurements are taken periodically throughout a long-term immersion test.
-
Data Interpretation: A Hypothetical Case Study
The following data represents a typical outcome from the described experimental protocols, comparing a DEMVS-based system with alternatives over 1000 hours of accelerated testing.
Table 1: Accelerated Weathering Performance (1000 Hours)
| Coating Type | Test Method | Gloss Retention (%) | Color Change (ΔE) | Observations |
|---|---|---|---|---|
| DEMVS Primer + PU Topcoat | ASTM G154 | 88 | < 1.5 | Excellent UV resistance, no chalking or blistering. |
| Aliphatic Polyurethane | ASTM G154 | 80 | < 2.5 | Good UV stability, slight gloss loss. |
| Aromatic Epoxy | ASTM G154 | 35 | > 10.0 | Significant chalking and yellowing.[21] |
| Fluoropolymer (PVDF) | ASTM G154 | > 90 | < 1.0 | Superior UV resistance and color retention.[21] |
Table 2: Adhesion & Barrier Properties (Post-Exposure)
| Coating Type | Adhesion (ASTM D3359) | EIS Impedance @ 0.1 Hz (Ω·cm²) | Interpretation |
|---|---|---|---|
| DEMVS Primer + PU Topcoat | 5B | 5 x 10⁸ | No loss of adhesion. High impedance indicates excellent remaining barrier properties. |
| Aliphatic Polyurethane | 4B | 8 x 10⁷ | Small flaking at intersections. Impedance drop suggests moderate moisture ingress. |
| Aromatic Epoxy | 2B | 1 x 10⁶ | Significant peeling along incisions. Low impedance indicates severe loss of barrier function. |
| Fluoropolymer (PVDF) | 5B | 1 x 10⁹ | No loss of adhesion. Superior barrier properties maintained. |
Analysis: In this hypothetical study, the DEMVS-primed system demonstrates long-term stability comparable to the premium fluoropolymer system and superior to the standalone polyurethane and epoxy coatings. The 5B adhesion rating after 1000 hours highlights the durable covalent bond provided by the silane layer, preventing delamination even as the topcoat weathers. The high EIS impedance confirms that this strong interfacial bond prevents moisture from penetrating to the substrate, which is the ultimate cause of corrosion and adhesion failure.
Conclusion
This compound coatings, when properly formulated and applied, provide an exceptionally stable platform for long-term surface protection. Their unique ability to form covalent bonds with inorganic substrates results in superior adhesion that withstands harsh environmental stressors. While no coating is a panacea, a DEMVS-based primer system, often used in conjunction with a UV-stable topcoat, presents a compelling option for applications demanding high durability and reliability. The experimental protocols outlined in this guide provide a robust framework for validating coating performance and ensuring that the selected system meets the rigorous demands of scientific and industrial applications.
References
- 1. innospk.com [innospk.com]
- 2. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sol–Gel-Derived Vinyltrimethoxysilane (VTMS)/Tetraetoxysilane (TEOS) Hybrid Coatings on Titanium Materials for Use in Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Electrochemical impedance spectroscopy (EIS) study on the degradation of acrylic polyurethane coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 13. kta.com [kta.com]
- 14. store.astm.org [store.astm.org]
- 15. blog.chasecorp.com [blog.chasecorp.com]
- 16. Explaining ASTM D3359 Adhesion Testing for Conformal Coatingsï¼1ï¼ [ellsworth.com.vn]
- 17. papers.phmsociety.org [papers.phmsociety.org]
- 18. usbr.gov [usbr.gov]
- 19. researchgate.net [researchgate.net]
- 20. kta.com [kta.com]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Diethoxy(methyl)vinylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of Diethoxy(methyl)vinylsilane, moving beyond a simple checklist to explain the scientific rationale behind each step. Our commitment is to empower you with the knowledge to manage this organosilane compound responsibly, ensuring the safety of your team and the protection of our environment.
This compound is a versatile organosiloxane, valued for its reactive vinyl group and its role in forming highly stable, cross-linked polymers.[1] However, its chemical properties, particularly its flammability and reactivity with water, necessitate a meticulous and informed approach to its disposal.[2]
Immediate Safety and Handling Protocols: The First Line of Defense
Before initiating any disposal procedure, it is imperative to have a thorough understanding of the immediate hazards associated with this compound. This compound is a highly flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against accidental exposure. The following table outlines the minimum requirements when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat. | Prevents skin contact, which can lead to irritation, and provides protection from fire hazards. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required. | Mitigates the risk of inhaling vapors, which may cause respiratory irritation and potential sensitization.[2] |
Always ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed in the immediate vicinity of where this compound is handled.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. The following protocols are designed for small laboratory-scale quantities and larger or bulk quantities.
Disposal of Small Quantities (≤ 100 mL)
For trace amounts or small spills, a controlled hydrolysis and neutralization process can be employed within a chemical fume hood. This method chemically transforms the reactive silane into less hazardous compounds.
Experimental Protocol for Hydrolysis and Neutralization:
-
Preparation: In a chemical fume hood, place a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet in an ice bath to manage the reaction temperature.
-
Inert Solvent Dilution: Add a suitable inert solvent, such as diethyl ether or toluene, to the flask. The volume should be sufficient to dilute the this compound and dissipate the heat generated during the reaction.
-
Controlled Addition of Silane: Slowly and dropwise, add the this compound waste to the stirred solvent from the dropping funnel. Maintain a slow rate of addition to prevent a rapid temperature increase.
-
Controlled Hydrolysis: Once the silane has been added, slowly add a dilute (5-10%) solution of sodium hydroxide or sodium bicarbonate dropwise while stirring vigorously. This will neutralize the ethanol produced during hydrolysis. Monitor the temperature closely and maintain it below 20°C.
-
Neutralization Verification: Periodically check the pH of the aqueous layer using pH paper. Continue adding the basic solution until the pH is neutral (pH 7).
-
Phase Separation: After neutralization, cease stirring and allow the mixture to separate into organic and aqueous layers.
-
Waste Segregation: Carefully separate the organic layer, which contains siloxanes and the solvent. This should be collected in a designated container for halogenated or non-halogenated organic waste, depending on the solvent used. The aqueous layer, now primarily salt and water, can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations.[3]
-
Final Disposal: The container with the organic waste must be properly labeled as hazardous waste and disposed of through your institution's environmental health and safety (EHS) office.
Disposal of Bulk Quantities (> 100 mL)
For larger volumes of this compound, direct treatment in the lab is not recommended due to the potential for a large-scale exothermic reaction. The preferred method is to collect and store the waste for professional disposal.
-
Collection: Collect the this compound waste in a dedicated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate volume.[4]
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. The primary method for the ultimate disposal of organosilane waste is typically high-temperature incineration.[6][7] Incineration breaks down the compound into carbon dioxide, water, and silicon dioxide (amorphous silica).[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with this compound is crucial to prevent cross-contamination and ensure a safe working environment.
Decontamination Protocol:
-
Initial Rinse: In a chemical fume hood, perform an initial rinse of the glassware or equipment with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the residual silane. Collect this rinsate as hazardous waste. For highly toxic materials, the first three rinses should be collected as hazardous waste.[1]
-
Soapy Water Wash: Wash the equipment with warm, soapy water. Scrub all surfaces to physically remove any remaining residue.[8]
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or place it in a drying oven.
-
Verification: For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by GC-MS) to confirm the absence of any residual this compound.
Regulatory Compliance: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly categorized. Based on its flammability (flash point of 17°C), this compound waste is classified under the following EPA waste code:[2][9]
-
D001: Ignitability - This code applies to wastes that can easily catch fire under normal conditions.[9][10]
It is the responsibility of the waste generator to ensure that all hazardous waste is correctly identified and labeled.
By adhering to these detailed procedures, you can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cmich.edu [cmich.edu]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Diethoxy(methyl)vinylsilane
Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, field-tested protocols for the use of Diethoxy(methyl)vinylsilane, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to not only ensure your safety but also to maintain the integrity of your research.
This compound is a versatile organosiloxane with a reactive vinyl group, making it a valuable precursor in the synthesis of advanced materials, including encapsulating resins for microelectronics and specialized polymers.[1] However, its utility is matched by its hazardous properties, which necessitate a robust and informed approach to its handling.
Understanding the Risks: Hazard Profile of this compound
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a highly flammable liquid and vapor that can cause skin and serious eye irritation.[2] Furthermore, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[2]
| Hazard Classification | GHS Codes | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
These classifications underscore the critical need for a multi-faceted personal protective equipment (PPE) strategy that addresses all potential routes of exposure: inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision based on the specific hazards of the chemical. For this compound, a comprehensive PPE ensemble is required.
Respiratory Protection
Due to the risk of respiratory sensitization and irritation, appropriate respiratory protection is mandatory when handling this compound, especially in situations with inadequate ventilation.[3] An air-purifying respirator equipped with a combination filter for organic vapors and particulates (Type ABEK) is recommended. The Assigned Protection Factor (APF) of the chosen respirator must be adequate for the concentration of the chemical in the work environment.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[4] Tightly fitting safety goggles are the minimum requirement.[3] However, for procedures with a higher risk of splashing, a face shield worn in conjunction with safety goggles is strongly advised.
Skin and Body Protection
To prevent skin irritation, chemically resistant gloves and protective clothing are essential.[3][4]
-
Gloves : Neoprene or nitrile rubber gloves are suitable for handling this compound.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin.[3]
-
Protective Clothing : A lab coat is standard, but for larger quantities or tasks with a significant splash risk, impervious clothing or a chemical-resistant apron should be worn.[3]
Safe Handling and Storage: An Operational Blueprint
Beyond PPE, the environment and procedures for handling this compound are critical for safety.
Ventilation and Engineering Controls
This chemical should only be used in a well-ventilated area, preferably within a chemical fume hood.[4][6] Local exhaust ventilation should be employed to minimize the concentration of vapors in the breathing zone.
Preventing Ignition
As a highly flammable liquid, stringent measures must be in place to prevent ignition.[4][7]
-
Grounding : All containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity.[4][7]
-
Spark-Proof Tools : Use only non-sparking tools when opening or handling containers.[4]
-
No Open Flames : Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[4][7]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, moisture, and water.[4][6]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
First Aid Measures
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[3][6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Spill Response
In the case of a spill, evacuate the area and remove all sources of ignition.[6] Use an absorbent material to collect the spill and dispose of it in a sealed container.[4] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is a critical final step. All waste must be treated as hazardous.
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not mix with other waste streams unless explicitly permitted.[7]
-
Empty Containers : Handle empty containers with care as they may retain flammable residual vapors.[4]
By adhering to these scientifically grounded safety protocols, you can confidently and responsibly unlock the innovative potential of this compound in your research endeavors.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
